Veledimex
Description
This compound is an orally bioavailable, small molecule diacylhydrazine-based activator ligand, that can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS). Upon administration of this compound, this agent specifically binds to the EcR located on the separately administered RTS, which includes two fusions proteins: Gal4-EcR, which contains a modified ecdysone receptor (EcR) fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-RXR, which contains a chimeric retinoid X receptor (RXR) fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 (HSV1). The fusion proteins form inactive, unstable and unproductive heterodimers in the absence of this compound. In the presence of this compound, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex, which can bind to the inducible promoter, thereby allowing the induction of controlled transcription of the target gene.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a small-molecule activator ligand for a proprietary gene therapy promoter system, in healthy subjects
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZPGLVHLSWQX-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148875 | |
| Record name | INXN-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093130-72-3 | |
| Record name | Veledimex [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veledimex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INXN-1001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELEDIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Veledimex: A Regulatable Gene Therapy Approach for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Veledimex is a pivotal component of a novel, orally-administered gene therapy platform designed to provide regulatable, localized expression of therapeutic proteins. This guide delineates the mechanism of action of this compound, focusing on its role as an activator ligand for the RheoSwitch Therapeutic System® (RTS®) in the context of Ad-RTS-hIL-12 gene therapy. This combination therapy is under investigation for the treatment of recurrent glioblastoma (rGBM) and other solid tumors. This compound provides temporal and dose-dependent control over the production of human interleukin-12 (hIL-12), a potent anti-tumor cytokine. This controlled expression aims to mitigate the systemic toxicity associated with IL-12 while harnessing its therapeutic benefits within the tumor microenvironment. This document details the molecular interactions, signaling pathways, and clinical translation of this innovative approach, supported by quantitative data from clinical trials and detailed experimental methodologies.
Introduction: The Challenge of Interleukin-12 Therapy
Interleukin-12 (IL-12) is a heterodimeric cytokine that plays a critical role in the initiation of Th1-type immune responses, which are essential for anti-tumor immunity.[1] IL-12 enhances the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promotes the production of interferon-gamma (IFNγ), and bridges the innate and adaptive immune systems.[1] Despite its potent anti-tumor properties, systemic administration of recombinant IL-12 has been hampered by severe, dose-limiting toxicities, including cytokine release syndrome.[2] The therapeutic window for IL-12 is narrow, necessitating a strategy to confine its activity to the tumor site.
The Ad-RTS-hIL-12 plus this compound system was developed to address this challenge by enabling physician-controlled, localized production of IL-12 directly within the tumor microenvironment.[1][3]
The RheoSwitch Therapeutic System® (RTS®)
The core of this gene therapy platform is the RheoSwitch Therapeutic System®, a ligand-inducible gene expression system. This system consists of two key components delivered via an adenoviral vector (Ad-RTS-hIL-12):
-
A Chimeric Receptor: This protein is inactive in the absence of its specific ligand.
-
A Gene of Interest: In this therapeutic application, the gene encodes human interleukin-12 (hIL-12).
This compound is the orally bioavailable, small molecule activator ligand that specifically binds to the chimeric receptor. This binding event initiates a conformational change in the receptor, leading to the transcription of the hIL-12 gene.
Mechanism of Action of this compound
The mechanism of action of this compound is intrinsically linked to the Ad-RTS-hIL-12 gene therapy vector. Following intratumoral injection of Ad-RTS-hIL-12, the vector transduces cells within the tumor microenvironment. The subsequent oral administration of this compound initiates the therapeutic cascade:
-
Oral Administration and Blood-Brain Barrier Penetration: this compound is administered orally and has been shown to cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.
-
Ligand-Receptor Binding: Within the transduced tumor cells, this compound binds to the intracellular chimeric receptor protein encoded by the Ad-RTS-hIL-12 vector.
-
Transcriptional Activation: This binding event activates the receptor, which then initiates the transcription of the hIL-12 gene.
-
IL-12 Production and Secretion: The transcribed mRNA is translated into the p70 heterodimeric IL-12 protein, which is then secreted into the tumor microenvironment.
-
Immune Activation: The locally produced IL-12 triggers a downstream cascade of immune-stimulatory effects.
The expression of IL-12 is tightly controlled by the presence of this compound. Discontinuation of this compound administration leads to the cessation of IL-12 production, providing a "safety switch" to manage potential adverse events.
Signaling Pathway of this compound-Induced IL-12 Expression
Caption: this compound-mediated activation of the RTS® gene switch.
Downstream Immunological Effects of IL-12
The localized production of IL-12 initiates a robust anti-tumor immune response:
Caption: Downstream immunological effects of localized IL-12 production.
Quantitative Data from Clinical Trials
Clinical studies of Ad-RTS-hIL-12 plus this compound in patients with recurrent glioblastoma have provided quantitative data supporting the mechanism of action.
Table 1: this compound Dose Escalation and Clinical Outcomes
| This compound Dose | Number of Patients (n) | Drug Compliance | Median Overall Survival (mOS) |
| 20 mg | 15 | 86% | 12.7 months |
| 30 mg | 4 | 63% | Not Reported |
| 40 mg | 6 | 52% | Not Reported |
| Data from a Phase 1 dose escalation trial. |
Table 2: Impact of Corticosteroids on Median Overall Survival
| This compound Dose | Cumulative Dexamethasone | Median Overall Survival (mOS) |
| 20 mg | < 20 mg | 17.8 months |
| Data from a Phase 1 trial, suggesting that concurrent high-dose corticosteroids may blunt the immune-mediated therapeutic effect. |
Table 3: Pharmacodynamic and Biomarker Data
| Analyte | Change Post-Treatment | Implication |
| Serum IL-12 | Increased | Successful gene expression and protein production. |
| Serum IFNγ | Increased | Downstream activation of the immune cascade. |
| Tumor-Infiltrating Lymphocytes | Increased | Recruitment of immune cells to the tumor. |
| PD-1 Expression in Tumor | Increased | Upregulation of immune checkpoint pathways, suggesting a potential for combination therapy. |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the mechanism of action of this compound in clinical trials.
Phase 1 Clinical Trial Protocol for Recurrent Glioblastoma
-
Study Design: An open-label, multi-institutional, dose-escalation Phase 1 trial.
-
Patient Population: Adult patients with recurrent or progressive Grade III or IV glioma undergoing resection.
-
Treatment Regimen:
-
A single dose of this compound is administered orally prior to surgery.
-
During surgical resection of the tumor, a single intratumoral injection of Ad-RTS-hIL-12 (2 x 10^11 viral particles) is administered.
-
Post-surgery, daily oral this compound is administered for up to 14 days.
-
-
Dose Escalation Cohorts: 10 mg, 20 mg, 30 mg, and 40 mg of this compound.
-
Primary Endpoint: Safety and tolerability of Ad-RTS-hIL-12 plus this compound.
-
Secondary Endpoints: Overall survival, pharmacokinetics of this compound, and pharmacodynamic markers of immune activation (serum cytokines, tumor-infiltrating lymphocytes).
Biomarker Analysis
-
Cytokine Measurement: Serum levels of IL-12 and IFNγ are measured at baseline and at multiple time points post-treatment using ELISA or electrochemiluminescence immunoassay.
-
Immunohistochemistry: Pre- and post-treatment tumor biopsies are analyzed by immunohistochemistry to assess the infiltration of CD8+ T cells and the expression of immune checkpoint markers such as PD-1 and PD-L1.
-
Pharmacokinetic Analysis: Plasma and brain tumor tissue concentrations of this compound are measured using a validated liquid chromatography/mass spectrometry method to determine its ability to cross the blood-brain barrier.
Experimental Workflow
Caption: Clinical trial workflow for Ad-RTS-hIL-12 plus this compound.
Conclusion
This compound operates as a molecular switch, providing precise control over the localized production of IL-12 in a gene therapy setting. This mechanism of action allows for the potent anti-tumor effects of IL-12 to be harnessed within the tumor microenvironment, thereby mitigating the systemic toxicities that have previously limited its therapeutic use. Clinical data have demonstrated that this compound, in combination with Ad-RTS-hIL-12, can effectively induce a pro-inflammatory tumor microenvironment characterized by increased T-cell infiltration and IFNγ production. The upregulation of immune checkpoint markers such as PD-1 following treatment provides a strong rationale for combination therapies with immune checkpoint inhibitors, which are currently under investigation. The regulatable nature of the this compound-RTS® system represents a significant advancement in gene therapy, offering a promising new paradigm for the treatment of glioblastoma and potentially other immunologically "cold" tumors.
References
Veledimex and the RheoSwitch® Therapeutic System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The RheoSwitch® Therapeutic System (RTS®) represents a significant advancement in inducible gene therapy, offering precise spatial and temporal control over the expression of therapeutic proteins. This system, activated by the orally bioavailable small molecule, Veledimex, is designed to mitigate the systemic toxicities associated with potent biologics by enabling localized and dose-dependent production. A prime example of its application is in oncology, with the Ad-RTS-hIL-12 vector, which delivers the potent anti-tumor cytokine Interleukin-12 (IL-12) under the control of the RheoSwitch®. This guide provides a comprehensive technical overview of this compound and the RheoSwitch® Therapeutic System, detailing its mechanism of action, experimental validation, and clinical application, with a focus on the treatment of recurrent glioblastoma.
Introduction to the RheoSwitch® Therapeutic System
The RheoSwitch® Therapeutic System is a biological "on-switch" that allows for the controlled expression of a gene of interest. This technology is based on a modified insect ecdysone receptor, which is not naturally present in mammals and therefore does not interfere with endogenous cellular processes.[1][2] The system's key advantage is its ability to be turned on and off, and its expression levels modulated, through the administration of a specific activator ligand, this compound. This tight regulation allows for the delivery of therapeutic proteins at the site of disease, such as a tumor, thereby minimizing systemic exposure and associated adverse effects.
Mechanism of Action
The RheoSwitch® Therapeutic System is comprised of two main components delivered to the target cells, typically via an adenoviral vector:
-
Two Fusion Proteins:
-
Receptor Fusion Protein: This protein consists of a modified ecdysone receptor (EcR) ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Co-activator Fusion Protein: This protein is a fusion of a chimeric retinoid X receptor (RXR) and the VP16 transactivation domain.
-
-
Inducible Promoter: A promoter sequence containing GAL4 binding sites is placed upstream of the therapeutic gene of interest (e.g., human IL-12).
In the absence of the activator ligand, this compound, the two fusion proteins remain as unstable heterodimers and do not efficiently bind to the inducible promoter, resulting in minimal to no expression of the therapeutic gene.
Upon oral administration, this compound crosses the blood-brain barrier and binds to the ligand-binding domain of the receptor fusion protein. This binding event induces a conformational change, leading to the formation of a stable and functional heterodimer with the co-activator fusion protein. This complex then binds with high affinity to the GAL4 binding sites in the inducible promoter, recruiting the transcriptional machinery and initiating robust expression of the therapeutic gene. Discontinuation of this compound results in the dissociation of the complex and a return to the "off" state.
Signaling Pathway Diagram
Caption: Mechanism of the RheoSwitch® Therapeutic System activated by this compound.
Quantitative Data from Clinical Trials
Clinical trials of Ad-RTS-hIL-12 in combination with this compound have primarily focused on recurrent glioblastoma (rGBM), an aggressive form of brain cancer with a poor prognosis. The data from these trials demonstrate a dose-dependent biological activity and encouraging survival outcomes.
Table 1: Phase I Dose-Escalation Trial of Ad-RTS-hIL-12 + this compound in Recurrent Glioblastoma
| This compound Dose | Number of Subjects (n) | Median Overall Survival (mOS) | Drug Compliance | Grade ≥3 Adverse Events (AEs) |
| 10 mg | 6 | 7.6 months | - | - |
| 20 mg | 15 | 12.7 months | 86% | 20% |
| 30 mg | 4 | - | 63% | 50% |
| 40 mg | 6 | - | 52% | 50% |
Data compiled from ASCO meeting abstracts and related publications.
Table 2: Key Findings from the 20 mg this compound Cohort in rGBM
| Parameter | Finding |
| Median Overall Survival | 12.7 months (compared to 6-9 months historical control) |
| mOS with low-dose steroids | 17.8 months |
| Blood-Brain Barrier Penetration | This compound concentration in tumor was ~35% of plasma levels |
| Common Adverse Events | Transient flu-like symptoms, cytokine release syndrome, elevated ALT/AST, lymphopenia (all reversible upon this compound discontinuation) |
| Biomarker Response | Increased serum CD8+/FOXP3 ratio, increased tumor-infiltrating lymphocytes (TILs), and increased PD-1 expression in the tumor microenvironment |
Experimental Protocols
The development and validation of the RheoSwitch® Therapeutic System involve a series of sophisticated experimental procedures. Below are overviews of key methodologies.
Vector Construction and Fusion Protein Generation
The Ad-RTS-hIL-12 vector is a replication-incompetent adenoviral vector. Its construction involves standard molecular biology techniques.
Experimental Workflow: Vector Construction
Caption: Workflow for the construction of the Ad-RTS-hIL-12 vector.
The fusion proteins are generated by ligating the respective DNA sequences in-frame. For co-expression of the IL-12 p35 and p40 subunits, an internal ribosome entry site (IRES) is typically placed between the two coding sequences to ensure their translation from a single mRNA transcript. The complete expression cassettes are then cloned into an adenoviral shuttle vector, which is subsequently used to generate the recombinant adenovirus in a packaging cell line like HEK293 cells.
In Vivo Animal Models (GL261 Glioma Model)
The GL261 murine glioma model is a widely used syngeneic model to evaluate immunotherapies for glioblastoma.
Protocol Overview:
-
Cell Culture: GL261 glioma cells are cultured in appropriate media.
-
Intracranial Implantation: A specific number of GL261 cells (e.g., 1 x 10^5) are stereotactically injected into the brains of C57BL/6 mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using methods like bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Treatment Administration: Once tumors are established (e.g., 5-10 days post-implantation), Ad-RTS-mIL-12 (the murine version of the vector) is administered via intratumoral injection. This compound is administered orally (e.g., by gavage or in chow).
-
Endpoint Analysis: Mice are monitored for survival. At specific time points, tumors and tissues are harvested for analysis of IL-12 expression, immune cell infiltration, and other biomarkers.
Immunological Assays
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the concentration of secreted IL-12 and IFN-γ in serum, plasma, or cell culture supernatants.
-
Principle: A sandwich ELISA is typically used, where a capture antibody specific to the cytokine is coated on a microplate. The sample is added, followed by a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate is then added to produce a colorimetric signal proportional to the amount of cytokine present.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs):
-
Purpose: To identify and quantify different immune cell populations within the tumor microenvironment, such as CD8+ and CD4+ T cells.
-
Protocol Outline:
-
Tumor Digestion: The harvested tumor is mechanically and enzymatically digested to create a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are lysed.
-
Staining: The cell suspension is stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, PD-1).
-
Acquisition and Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify different lymphocyte subpopulations.
-
Immunohistochemistry (IHC):
-
Purpose: To visualize the presence and localization of specific immune cells (e.g., CD8+ T cells) within the tumor tissue.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Staining: The sections are incubated with a primary antibody against the marker of interest (e.g., anti-CD8), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen is then added to produce a visible stain.
-
Analysis: The stained sections are visualized under a microscope to assess the density and distribution of the target cells.
-
Quantitative PCR (qPCR):
-
Purpose: To measure the mRNA expression levels of the therapeutic gene (e.g., IL-12) in tumor tissue.
-
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from the tumor tissue.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the IL-12 gene and a housekeeping gene for normalization. The amplification is monitored in real-time using a fluorescent dye like SYBR Green.
-
Conclusion
This compound and the RheoSwitch® Therapeutic System offer a sophisticated and powerful platform for controlled gene therapy. The ability to regulate the timing, location, and dosage of therapeutic protein expression holds immense promise for improving the safety and efficacy of potent biological treatments. The clinical data in recurrent glioblastoma, though from early-phase trials, are encouraging and highlight the potential of this approach to address challenging diseases. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative technology.
References
Veledimex as an Ecdysone Analog for Gene Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Veledimex, a non-steroidal ecdysone analog, and its application in the RheoSwitch Therapeutic System (RTS®) for inducible gene expression. This compound serves as an orally bioavailable activator ligand for a chimeric ecdysone receptor, enabling tight, dose-dependent control of therapeutic gene expression. This guide details the molecular mechanism of action, presents quantitative data from pivotal clinical trials, outlines comprehensive experimental protocols for both in vitro and in vivo applications, and provides visual representations of the core signaling pathway and experimental workflows. The primary focus is on the clinical application of this compound in combination with the adenoviral vector Ad-RTS-hIL-12 for the treatment of recurrent glioblastoma, offering a paradigm for controlled immunogene therapy.
Introduction
The ability to precisely regulate the timing and level of transgene expression is a critical need in gene therapy and biomedical research. Inducible gene expression systems offer a solution to mitigate toxicity associated with constitutive expression of potent therapeutic proteins and to enable fine-tuning of dosage. The ecdysone receptor (EcR)-based gene switch system, borrowed from insects, is a powerful tool for this purpose as its hormonal ligand, ecdysone, and its analogs are inert in mammals[1][2].
This compound is a key component of the RheoSwitch Therapeutic System® (RTS®), a sophisticated gene switch platform. It functions as a high-affinity ligand for a modified insect ecdysone receptor, which, in partnership with a retinoid X receptor (RXR) chimera, forms a potent transcriptional activator. This system has been notably advanced in the context of cancer immunotherapy, specifically for the controlled intratumoral expression of interleukin-12 (IL-12)[3][4]. Systemic administration of IL-12 has shown significant anti-tumor activity but is hampered by severe toxicity[5]. The this compound-inducible system aims to overcome this limitation by confining high-level IL-12 expression to the tumor microenvironment.
This guide will explore the technical details of the this compound-based gene induction system, providing the necessary information for researchers and drug development professionals to understand and potentially apply this technology.
Mechanism of Action: The RheoSwitch Therapeutic System®
The RheoSwitch Therapeutic System® is a bicistronic system that relies on two fusion proteins to control the expression of a target gene. In the absence of this compound, the system remains in an "off" state with minimal background expression. Upon administration, this compound crosses the cell membrane and binds to the ligand-binding domain of the first fusion protein. This binding event triggers a conformational change, leading to the formation of a stable heterodimer with the second fusion protein. This complex then binds to a specific response element in the promoter of the target gene, initiating transcription.
The core components of the system as utilized in the Ad-RTS-hIL-12 therapy are:
-
Fusion Protein 1 (GAL4-EcR): This protein consists of the DNA-binding domain of the yeast transcription factor GAL4 fused to a modified ecdysone receptor (EcR) ligand-binding domain.
-
Fusion Protein 2 (VP16-RXR): This protein comprises the potent transcriptional activation domain of the herpes simplex virus VP16 protein fused to a chimeric retinoid X receptor (RXR).
-
Inducible Promoter: This promoter contains multiple copies of the GAL4 Upstream Activation Sequence (UAS), which is recognized and bound by the GAL4 DNA-binding domain of the activated receptor complex.
-
Activator Ligand (this compound): An orally available small molecule that specifically binds to the EcR component, activating the system.
The tight regulation is a key feature of this system, with gene expression being directly proportional to the concentration of this compound, and rapidly reversible upon its withdrawal.
Data Presentation: Quantitative Insights from Clinical Trials
Clinical trials of Ad-RTS-hIL-12 in combination with this compound for recurrent glioblastoma have provided valuable quantitative data on the system's performance in vivo.
Table 1: this compound Dose Escalation and Corresponding Serum Cytokine Levels
This table summarizes the dose-dependent relationship between oral this compound and the serum concentrations of the therapeutic protein (IL-12) and a key downstream effector (IFN-γ) in patients with recurrent high-grade glioma.
| This compound Dose (mg/day) | Number of Patients | Peak Serum IL-12 (pg/mL, mean ± SEM) | Peak Serum IFN-γ (pg/mL, mean ± SEM) |
| 10 | 7 | 21.4 ± 11.7 | 14.6 ± 7.1 |
| 20 | 15 | 25.8 ± 7.1 | 57.0 ± 26.5 |
| 30 | 4 | 65.7 ± 45.5 | 60.7 ± 50.0 |
| 40 | 6 | 108.8 ± 41.0 | 167.5 ± 70.9 |
Data adapted from a Phase 1 clinical trial in recurrent high-grade glioma patients.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects
The pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. The following table presents key parameters after single and multiple oral doses in healthy volunteers.
| Parameter | Single Dose (20 mg) | Multiple Doses (20 mg/day for 14 days) |
| Tmax (hr, median) | 2.0 | 1.5 |
| Cmax (ng/mL, mean) | 135 | 164 |
| AUC0-t (ng*hr/mL, mean) | 863 | 1050 (AUC0-24) |
| t1/2 (hr, mean) | 4.8 | 5.0 |
Data from a study in healthy human subjects. Note that food consumption can significantly increase absorption and systemic exposure.
Table 3: Clinical Efficacy of Ad-RTS-hIL-12 with this compound in Recurrent Glioblastoma
This table presents the median overall survival (mOS) data from a Phase 1 clinical trial, highlighting the therapeutic potential of this regulated gene therapy approach.
| This compound Dose (mg/day) | Number of Patients | Median Overall Survival (mOS, months) |
| 10 | 6 | 7.6 |
| 20 | 15 | 12.7 |
| 30 & 40 | 10 | Lower mOS due to higher toxicity and lower compliance |
Data from a Phase 1 study in recurrent glioblastoma. The 20 mg dose was identified as the recommended Phase 2 dose due to a better risk-benefit profile.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the this compound-inducible system.
In Vitro Gene Induction Protocol
This protocol describes the steps for transducing a mammalian cell line with the Ad-RTS-hIL-12 vector and inducing IL-12 expression with this compound.
Materials:
-
Mammalian cell line susceptible to adenovirus infection (e.g., HEK293, glioma cell lines)
-
Complete cell culture medium
-
Ad-RTS-hIL-12 vector
-
This compound
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Human IL-12 p70 ELISA kit
Procedure:
-
Cell Culture: Maintain the chosen cell line in the appropriate complete culture medium and conditions. For experiments, seed cells in multi-well plates to achieve 70-80% confluency on the day of transduction.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment.
-
Adenoviral Transduction:
-
On the day of the experiment, remove the culture medium from the cells.
-
Infect the cells with the Ad-RTS-hIL-12 vector at a predetermined multiplicity of infection (MOI) in a minimal volume of serum-free medium.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
After the incubation period, add complete culture medium to the wells.
-
-
Induction of Gene Expression:
-
Approximately 24 hours post-transduction, replace the medium with fresh complete medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for this compound dilution).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant at the end of the induction period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of human IL-12 p70 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
In Vivo Gene Induction Protocol (Murine Model)
This protocol outlines the procedure for inducing localized IL-12 expression in a murine tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., GL261 glioma, B16F10 melanoma)
-
Ad-RTS-mIL-12 (murine IL-12 version of the vector)
-
This compound
-
Vehicle for oral gavage (e.g., Labrasol)
-
Gavage needles
-
Surgical tools for intratumoral injection
Procedure:
-
Tumor Implantation: Inoculate mice subcutaneously or intracranially with the syngeneic tumor cell line. Allow the tumors to establish to a predetermined size (e.g., 70-100 mm³).
-
This compound Formulation: Prepare a formulation of this compound suitable for oral gavage by suspending it in the chosen vehicle.
-
Intratumoral Vector Administration:
-
Anesthetize the tumor-bearing mice.
-
Administer a single intratumoral injection of Ad-RTS-mIL-12 at a specified dose (e.g., 1 x 10^10 viral particles).
-
-
This compound Administration:
-
Administer this compound daily via oral gavage at the desired dose (e.g., 10 or 30 mg/m²/day). The timing of the first this compound dose relative to vector injection may vary depending on the experimental design.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth and the general health of the animals regularly.
-
At the end of the study, or at specified time points, euthanize the animals and collect tumors and blood.
-
Tumor tissue can be processed for analysis of IL-12 mRNA and protein levels, as well as for immunohistochemical analysis of immune cell infiltration.
-
Serum can be analyzed for systemic cytokine levels.
-
Conclusion
This compound, as an integral part of the RheoSwitch Therapeutic System®, represents a significant advancement in the field of inducible gene therapy. Its ability to provide tight, dose-dependent control over the expression of potent therapeutic genes like IL-12 has been demonstrated in preclinical models and, importantly, in clinical trials for aggressive cancers such as glioblastoma. The data presented in this guide underscore the potential of this system to overcome the toxicity limitations of powerful biological agents. The detailed protocols provided herein offer a foundation for researchers to explore and apply this technology in their own investigations. As our understanding of the tumor microenvironment and the immune system deepens, the ability to precisely modulate therapeutic interventions with systems like the this compound-inducible switch will undoubtedly become increasingly valuable in the development of next-generation cancer therapies and other biomedical applications.
References
An In-Depth Technical Guide to the Veledimex-Ecdysone Receptor Interaction
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a detailed examination of the interaction between Veledimex and the engineered ecdysone receptor (EcR) system, a cornerstone of the RheoSwitch Therapeutic System® (RTS®). It covers the mechanism of action, quantitative clinical data, and key experimental frameworks relevant to its application in inducible gene therapy.
Introduction to the this compound-Activated Gene Switch
This compound is an orally bioavailable, small-molecule activator ligand designed to control gene expression through a modified ecdysone receptor-based system.[1] This technology, known as the RheoSwitch Therapeutic System (RTS®), provides a drug-inducible "on-switch" for therapeutic transgenes. The interaction is not with a naturally occurring mammalian receptor but with an engineered system derived from the insect ecdysone receptor (EcR), which regulates developmental processes like molting in arthropods.[2][3]
The primary application of this system has been in gene therapy, most notably in the treatment of recurrent glioblastoma (rGBM), where this compound is used to control the intratumoral expression of potent immunomodulatory molecules like Interleukin-12 (IL-12). This approach allows for localized, dose-dependent, and reversible activation of a therapeutic protein, aiming to enhance efficacy while minimizing systemic toxicity associated with potent biologics.
The Engineered Ecdysone Receptor System (RTS®)
The natural ecdysone receptor is a heterodimer of the EcR protein and the ultraspiracle protein (USP), which is the insect ortholog of the mammalian retinoid X receptor (RXR). This complex functions as a ligand-activated transcription factor. The RheoSwitch Therapeutic System® adapts these components for precise control in mammalian cells.
The system consists of two engineered fusion proteins:
-
A modified Ecdysone Receptor (EcR) fused to the DNA-binding domain of the yeast Gal4 transcription factor (Gal4-EcR).
-
A chimeric Retinoid X Receptor (RXR) fused to the transcription activation domain of the viral protein VP16 (VP16-RXR).
These fusion proteins are co-expressed in target cells along with a therapeutic gene of interest. The promoter of this therapeutic gene is engineered to contain Gal4 response elements, making its transcription dependent on the binding of the activated Gal4-EcR/VP16-RXR complex.
Mechanism of Action: Ligand-Induced Transcription
In the absence of this compound, the Gal4-EcR and VP16-RXR fusion proteins form an unstable, inactive heterodimer that is unable to efficiently bind the promoter and initiate transcription. This results in a very low basal expression of the target gene.
Upon administration, this compound crosses the cell membrane and binds specifically to the ligand-binding domain of the modified EcR component. This binding event induces a conformational change in the heterodimer, stabilizing it into a potent, active transcription factor complex. The Gal4 DNA-binding domain of the complex then directs it to the GAL4 response elements in the engineered promoter, and the VP16 activation domain robustly recruits the cell's transcriptional machinery to drive high-level expression of the therapeutic gene. The process is reversible; upon withdrawal of this compound, the complex returns to its inactive state, and gene expression is turned off.
Quantitative Data Summary
Clinical studies of Ad-RTS-hIL-12 plus this compound for recurrent glioblastoma provide the most comprehensive quantitative data for this system. The data demonstrate a clear dose-response relationship between this compound, adverse events, and patient survival.
This compound Dose, Tolerability, and Efficacy in rGBM
The 20 mg dose of this compound was identified as having the best risk-benefit profile, demonstrating superior drug compliance and survival outcomes compared to higher doses, which were associated with increased toxicity.
| This compound Dose | Patient Cohort (n) | Median Overall Survival (mOS) | Key Observations & Adverse Events (AEs) |
| 10 mg | 6 | 7.6 months | Well-tolerated but considered subtherapeutic. |
| 20 mg | 15 | 12.7 months | Optimal risk-benefit profile. AEs included transient flu-like symptoms and G3 cytokine release syndrome. |
| 30 mg | 4 | Lower than 20 mg cohort | Increased frequency of ≥Grade 3 AEs (50%); lower drug compliance (63%). |
| 40 mg | 6 | Lower than 20 mg cohort | Increased frequency of ≥Grade 3 AEs (50%); lowest drug compliance (52%). |
Table 1: Summary of dose-escalation data from Phase I clinical trials in recurrent glioblastoma.
A crucial factor influencing efficacy was concurrent corticosteroid use. Patients receiving the 20 mg this compound dose with limited dexamethasone exposure (≤ 20 mg cumulative) showed a significantly improved mOS of 17.8 months, suggesting that high-dose steroids can blunt the desired immune-mediated therapeutic effect.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in healthy subjects and patients have characterized the behavior of this compound following oral administration.
| PK Parameter | Finding | Source |
| Dose Relationship | Plasma exposure increases with increasing single and multiple doses. | |
| Time to Steady State | Reached after 5 consecutive daily doses. | |
| Plasma Accumulation | Minimal to no accumulation observed after 14 days of once-daily administration. | |
| Blood-Brain Barrier | This compound crosses the BBB, with tumor concentrations reaching ~35% of plasma levels. | |
| Food Effect | Administration with food prolongs and enhances absorption, significantly increasing systemic exposure. |
Table 2: Key pharmacokinetic parameters for oral this compound.
Experimental Protocols and Methodologies
Clinical Trial Protocol: Ad-RTS-hIL-12 + this compound for rGBM
The Phase I/II trials for this compound-controlled IL-12 followed a structured protocol to assess safety and efficacy. The general workflow is outlined below.
Methodology Summary:
-
Patient Population: Subjects with recurrent or progressive Grade III or IV glioma undergoing resection.
-
Intervention: A single intratumoral injection of Ad-RTS-hIL-12 (e.g., 2 x 10¹¹ viral particles) is administered during surgery. Patients begin a cycle of daily oral this compound (at a specified dose) prior to or on the day of surgery, which continues for a defined period (e.g., 14 days).
-
Primary Endpoints: Safety and tolerability of the combined treatment, and determination of the maximum tolerated dose (MTD) of this compound.
-
Secondary Endpoints: Overall survival (OS), progression-free survival (PFS), tumor objective response rate, and pharmacokinetics of this compound in plasma and tumor tissue.
-
Correlative Studies: Analysis of pre- and post-treatment biopsies to measure changes in tumor-infiltrating T cells and immune checkpoint markers (e.g., PD-1). Measurement of serum IL-12 and downstream IFN-γ to confirm biological activity.
Preclinical Validation: In Vitro Reporter Gene Assay
Prior to clinical application, the functionality of the this compound-RTS system is validated using in vitro reporter gene assays. This method allows for precise quantification of ligand dose-response, induction kinetics, and background expression.
General Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured under standard conditions.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for the Gal4-EcR fusion protein.
-
An expression vector for the VP16-RXR fusion protein.
-
A reporter plasmid containing a reporter gene (e.g., Luciferase or GFP) under the control of a promoter with GAL4 response elements.
-
-
Induction: Post-transfection, the cell culture medium is replaced with a medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Cells are incubated for a set period (e.g., 24-48 hours) to allow for ligand activation and reporter protein expression.
-
Quantification: The reporter gene expression is quantified. For a luciferase reporter, cells are lysed, and luminescence is measured using a luminometer after the addition of a luciferin substrate.
-
Data Analysis: Reporter activity is plotted against the this compound concentration to determine key parameters like EC₅₀ (half-maximal effective concentration) and maximal induction fold-change over background. The kinetics can be assessed by measuring reporter activity at different time points after ligand addition or withdrawal.
Conclusion
The interaction between this compound and the engineered ecdysone receptor forms the basis of a tightly controlled, inducible gene expression system. This technology enables the regulation of potent therapeutic proteins in a dose-dependent and reversible manner, as demonstrated extensively in clinical trials for glioblastoma. Quantitative data from these trials have established an optimal dose and administration schedule, highlighting the system's potential to improve the therapeutic window of powerful biologics. The detailed mechanism, supported by robust preclinical and clinical methodologies, provides a strong foundation for its application in oncology and other areas of gene therapy.
References
The RheoSwitch System: A Technical Guide to Inducible Gene Expression
Executive Summary
The RheoSwitch Therapeutic System® (RTS®) represents a significant advancement in the field of inducible gene expression, offering precise spatial and temporal control over therapeutic protein production. This technology, rooted in the ecdysone-inducible systems of insects, has been refined into a highly sensitive and specific two-hybrid system for applications in gene therapy and biopharmaceutical manufacturing. The core of the system consists of two fusion proteins that, in the presence of a specific small molecule ligand, heterodimerize to form an active transcription factor, thereby initiating the expression of a target gene. This guide provides a comprehensive overview of the history, core technology, signaling pathways, quantitative performance data, and key experimental protocols associated with the RheoSwitch system. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this powerful gene regulation platform.
History and Development
The RheoSwitch system is the culmination of years of research into inducible gene expression systems, with its origins in the study of the insect molting hormone, ecdysone.[1][2][3][4]
-
Early Ecdysone-Inducible Systems: The concept of harnessing the ecdysone receptor (EcR) for inducible gene expression in mammalian cells was first demonstrated in the 1990s.[5] These early systems utilized a modified EcR that could regulate an ecdysone-responsive promoter in the presence of ecdysone or its analogs, like ponasterone A. A key advantage of this system was the lack of endogenous receptors for ecdysone in mammals, minimizing off-target effects.
-
The Two-Hybrid System for Tighter Regulation: To improve upon the specificity and reduce the basal expression of the initial systems, a two-hybrid format was developed. This iteration separated the DNA-binding domain (DBD) and the transcriptional activation domain (AD) into two distinct fusion proteins. This design significantly lowered background expression in the absence of the inducing ligand and increased the dynamic range of induction.
-
Emergence of the RheoSwitch System: The RheoSwitch® Therapeutic System, developed by Intrexon (now Precigen), represents a highly optimized version of the two-hybrid ecdysone-based system. This system incorporates a mutated ecdysone receptor ligand-binding domain fused to the GAL4 DBD and a chimeric retinoid X receptor (RXR) fused to the VP16 activation domain. The use of a synthetic, non-steroidal diacylhydrazine-based ligand, veledimex (formerly INXN-1001 or RSL1), further enhances the system's specificity and safety profile for therapeutic applications. The RheoSwitch system has been extensively evaluated in preclinical and clinical settings, most notably for the controlled expression of interleukin-12 (IL-12) in cancer immunotherapy.
Core Technology and Mechanism of Action
The RheoSwitch system is comprised of three key components: two receptor fusion proteins and a small molecule activator ligand.
-
Receptor Fusion Proteins:
-
Ligand-Inducible Transcription Factor (LTF): This protein consists of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to a modified ligand-binding domain (LBD) of the insect ecdysone receptor (EcR).
-
Co-Activation Partner (CAP): This protein is a fusion of a transcriptional activation domain (AD), typically from the herpes simplex virus VP16 protein, and a chimeric retinoid X receptor (RXR).
-
-
Activator Ligand: The system is activated by a synthetic, orally bioavailable small molecule, such as this compound. This ligand is a non-steroidal analog of ecdysone and is inert in mammals, ensuring high specificity and a favorable safety profile.
-
Inducible Promoter: The target gene to be expressed is placed under the control of a synthetic promoter containing GAL4 upstream activating sequences (UAS).
In the "off" state (absence of the activator ligand), the LTF and CAP proteins are expressed but do not form a stable complex, resulting in minimal to no transcription of the target gene. Upon administration of the activator ligand, it binds to the LBD of the LTF, inducing a conformational change that promotes the stable heterodimerization of the LTF and CAP proteins. This fully assembled transcription factor then binds to the GAL4 UAS in the inducible promoter, recruiting the cell's transcriptional machinery and initiating the expression of the target gene (the "on" state). The level of gene expression can be modulated by adjusting the dose of the activator ligand, and the system can be turned off by withdrawing the ligand.
Signaling Pathway and Experimental Workflows
Signaling Pathway
The signaling cascade of the RheoSwitch system is a synthetic pathway designed for orthogonal control of gene expression in mammalian cells.
Experimental Workflows
A common in vitro method to characterize the activity of the RheoSwitch system is the luciferase reporter assay.
The therapeutic potential of the RheoSwitch system is often evaluated in vivo using adenoviral vectors to deliver the system components.
Quantitative Data
The performance of the RheoSwitch system has been quantified in numerous studies, demonstrating its tight regulation and wide dynamic range.
Table 1: In Vitro Performance of the RheoSwitch System
| Cell Line | Reporter Gene | Activator Ligand | Ligand Concentration | Basal Expression (relative units) | Induced Expression (relative units) | Fold Induction | Reference |
| Mammalian Cells | Luciferase | Ponasterone A | 2 µM | Low (not specified) | High (not specified) | >1000 | |
| NIH 3T3 | Luciferase | RG-115819 | 10 nM | Very Low | High | Not specified | |
| HEK293 | Luciferase | RG-115819 | 10 nM | Very Low | High | Not specified | |
| Mammalian Cells | Luciferase | RSL1 | Not specified | Lowest background | 8942-fold at 48h | 8942 |
Table 2: In Vivo Performance of Ad-RTS-IL-12 with this compound
| Animal Model | This compound Dose | IL-12 mRNA (Tumor) | IL-12 Protein (Tumor) | Clinical Outcome | Reference |
| GL-261 Glioma (mice) | 1-30 mg/m² | Dose-dependent increase | Dose-dependent increase | Increased survival | |
| B16F0 Melanoma (mice) | ~200 mg/m² | Increased | Increased | Decreased tumor growth, increased TILs | |
| Recurrent Glioblastoma (human) | 10-40 mg | Dose-dependent increase | Dose-dependent increase | mOS 12.7 months (20 mg dose) |
Table 3: Pharmacokinetics and Pharmacodynamics of this compound in Humans (Recurrent Glioblastoma)
| This compound Dose | Peak Serum IL-12 | Peak Serum IFN-γ | Key Adverse Events (≥Grade 3) | Reference |
| 20 mg | Dose-dependent increase | Dose-dependent increase | Cytokine release syndrome, elevated ALT/AST, lymphopenia | |
| 30-40 mg | Higher levels | Higher levels | Higher incidence and severity of AEs, leading to more frequent discontinuation |
Experimental Protocols
Dual-Luciferase® Reporter Assay for In Vitro Characterization
This protocol is adapted from standard dual-luciferase assay procedures and is suitable for quantifying the activity of the RheoSwitch system.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, NIH 3T3)
-
pSwitch plasmid (expressing LTF and CAP)
-
pGene plasmid with a luciferase reporter gene under the control of a GAL4 UAS promoter
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound (or other appropriate activator ligand)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pSwitch plasmid, the pGene-luciferase plasmid, and the control Renilla plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for expression of the RheoSwitch components.
-
Induction: Prepare serial dilutions of the activator ligand (e.g., this compound) in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different ligand concentrations. Include a vehicle-only control for basal expression measurement.
-
Induction Period: Incubate the cells for a specified period, typically 24 hours, to allow for induction of luciferase expression.
-
Cell Lysis: Wash the cells once with phosphate-buffered saline (PBS). Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to lyse the cells.
-
Luciferase Assay: a. Transfer 20 µL of the cell lysate to a luminometer plate. b. Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity. c. Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis: a. For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by the normalized activity of the uninduced (vehicle control) samples. c. Plot the fold induction as a function of the ligand concentration to generate a dose-response curve.
In Vivo Evaluation of Ad-RTS-IL-12 in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for assessing the efficacy of the RheoSwitch system for cancer immunotherapy in a preclinical animal model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., GL-261 glioma, B16F0 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Ad-RTS-mIL-12 (adenoviral vector encoding murine IL-12 under RheoSwitch control)
-
This compound formulated for oral administration
-
Sterile surgical instruments and syringes
-
Calipers for tumor measurement
-
Reagents for tissue processing, RNA/protein extraction, and immunological assays (e.g., ELISA, flow cytometry)
Procedure:
-
Tumor Implantation: Inoculate a specified number of tumor cells (e.g., 1 x 10^5) subcutaneously or orthotopically into the mice. Allow the tumors to establish and reach a predetermined size (e.g., 70-100 mm³).
-
Vector Administration: Once tumors are established, administer a single intratumoral injection of Ad-RTS-mIL-12 at a specified dose (e.g., 1 x 10^10 viral particles).
-
Ligand Administration: Begin oral administration of this compound at different dose levels (e.g., 10 mg/m², 30 mg/m²) and on a defined schedule (e.g., daily for 14 days). Include a vehicle control group.
-
Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. b. Monitor the body weight and overall health of the animals regularly.
-
Sample Collection: At specified time points during and after the treatment period, collect blood samples via tail vein or cardiac puncture. At the end of the study, euthanize the animals and harvest tumors and other relevant tissues (e.g., spleen, lymph nodes).
-
Pharmacodynamic Analysis: a. Tumor Analysis: Process tumor samples to measure murine IL-12 mRNA levels (by qRT-PCR) and protein levels (by ELISA or immunohistochemistry). Analyze the immune cell infiltrate by flow cytometry or immunohistochemistry for markers such as CD3, CD8, and FoxP3. b. Systemic Analysis: Measure cytokine levels (e.g., IL-12, IFN-γ) in the serum using ELISA. Analyze immune cell populations in the blood and spleen by flow cytometry.
-
Efficacy Evaluation: a. Compare the tumor growth rates between the different treatment groups and the control group. b. For survival studies, monitor the animals until they reach a predefined endpoint and generate Kaplan-Meier survival curves.
-
Data Analysis: Use appropriate statistical methods to compare the different treatment groups and determine the significance of the observed effects.
Conclusion
The RheoSwitch system provides a robust and finely tunable platform for the regulated expression of therapeutic genes. Its development from early ecdysone-based systems into a sophisticated two-hybrid technology has addressed key challenges of basal expression and specificity. The extensive preclinical and clinical data, particularly in the context of cancer immunotherapy with Ad-RTS-IL-12, underscore its potential as a powerful tool in modern medicine. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug developers to understand and effectively utilize the RheoSwitch system in their own investigations. As the field of gene and cell therapy continues to advance, the ability to precisely control the timing, location, and dosage of therapeutic proteins will be increasingly critical, positioning the RheoSwitch system as a key enabling technology for the development of safer and more effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Veledimex in Cancer Gene Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a pivotal small molecule activator ligand at the forefront of inducible gene therapy for cancer.[1] This technical guide provides an in-depth overview of its core application in oncology, primarily focusing on its use in combination with the adenoviral vector Ad-RTS-hIL-12 for the treatment of recurrent glioblastoma (rGBM). This compound is central to the RheoSwitch Therapeutic System® (RTS®), a technology that allows for controlled, localized expression of therapeutic genes, such as interleukin-12 (IL-12), directly within the tumor microenvironment.[2][3] This approach aims to maximize therapeutic efficacy while minimizing systemic toxicity, a significant hurdle in previous IL-12-based immunotherapies.
Mechanism of Action: The RheoSwitch Therapeutic System®
This compound's primary role is to activate the RheoSwitch Therapeutic System® (RTS®), an ecdysone receptor (EcR)-based inducible gene regulation system. The system is comprised of two fusion proteins: one containing a modified ecdysone receptor (EcR) fused to the DNA binding domain of the yeast Gal4 transcription factor (Gal4-EcR), and another consisting of a chimeric retinoid X receptor (RXR) fused to the transcription activation domain of the viral protein VP16 (VP16-RXR).
In the absence of this compound, these two fusion proteins form an unstable and inactive heterodimer. Upon oral administration, this compound crosses the blood-brain barrier and binds specifically to the EcR domain of the Gal4-EcR fusion protein. This binding event induces a conformational change that stabilizes the heterodimer, creating an active transcription factor complex. This complex then binds to an inducible promoter, driving the transcription of the target therapeutic gene, in this case, human interleukin-12 (hIL-12). The expression of hIL-12 can be modulated or switched off by adjusting the dose of this compound or discontinuing its administration, offering a crucial layer of safety and control.
Clinical Applications in Glioblastoma
This compound, in combination with Ad-RTS-hIL-12, has been extensively studied in Phase I and II clinical trials for recurrent glioblastoma (rGBM), an aggressive form of brain cancer with a poor prognosis. These trials have demonstrated that the controlled, intratumoral production of IL-12 can stimulate a robust anti-tumor immune response.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating Ad-RTS-hIL-12 and this compound in rGBM patients.
Table 1: this compound Monotherapy and Combination Therapy Dose Escalation
| Study Phase | Treatment Arm | This compound Dose (mg) | Nivolumab Dose (mg/kg) | Number of Patients (n) |
| Phase I | Monotherapy | 10 | - | 6 |
| Phase I | Monotherapy | 20 | - | 31 |
| Phase I | Monotherapy | 30 | - | Not specified |
| Phase I | Monotherapy | 40 | - | Not specified |
| Phase I | Combination | 10 | 1 | 3 |
| Phase I | Combination | 10 | 3 | 3 |
| Phase I | Combination | 20 | 3 | 15 |
Data sourced from multiple Phase I trials.
Table 2: Efficacy and Survival Data
| Treatment Group | This compound Dose (mg) | Key Findings | Median Overall Survival (mOS) (months) |
| Monotherapy (minimal corticosteroids) | 20 | Favorable compared to historical controls | 17.8 |
| Monotherapy (with corticosteroids) | 20 | Negative impact on survival | 6.4 |
| Monotherapy (all patients) | 20 | Increased to 12.7 months with longer follow-up | 12.7 |
| Monotherapy | 10 | Subtherapeutic | 7.6 |
| Combination with Nivolumab | 10 | Encouraging survival | 16.9 |
| Combination with Nivolumab (all subjects) | 10 & 20 | Lower mOS when including higher dose cohort | 9.8 |
Experimental Protocols
The clinical trials of Ad-RTS-hIL-12 and this compound follow a structured protocol designed to assess safety, tolerability, and preliminary efficacy.
Phase I Study Design for Ad-RTS-hIL-12 with this compound in Recurrent Glioblastoma
Primary Objective: To determine the safety and tolerability of Ad-RTS-hIL-12 administered intratumorally in combination with oral this compound.
Secondary Objectives: To assess overall survival, pharmacokinetics of this compound, and correlative immune responses.
Inclusion Criteria (Selected):
-
Age ≥ 18 and ≤ 75 years.
-
Histologically confirmed supratentorial glioblastoma or other WHO grade III or IV malignant glioma.
-
Evidence of tumor recurrence/progression post-standard initial therapy.
-
Provision of written informed consent.
Exclusion Criteria (Selected):
-
Use of systemic antibacterial, antifungal, or antiviral medications for acute infection within 2 weeks of the first this compound dose.
-
Use of enzyme-inducing antiepileptic drugs (EIAEDs) within 7 days prior to the first dose.
-
Prior exposure to inhibitors of immune-checkpoint pathways (for combination therapy trials).
-
Clinically significant increased intracranial pressure or uncontrolled seizures.
Treatment Protocol:
-
Pre-surgical Administration: A single dose of this compound is administered orally approximately 3 hours before the planned craniotomy for tumor resection.
-
Intratumoral Injection: During surgery, Ad-RTS-hIL-12 is injected into the peritumoral region.
-
Post-surgical Administration: Patients take a daily oral dose of this compound for 14 consecutive days following surgery.
-
Combination Therapy (if applicable): For trials involving immune checkpoint inhibitors like nivolumab, an intravenous infusion is administered prior to surgery and then every two weeks post-operatively.
Monitoring and Assessment:
-
Adverse events are monitored and graded according to NCI CTCAE.
-
Plasma concentrations of this compound and serum levels of IL-12 and IFNγ are measured.
-
Tumor biopsies are analyzed for immune cell infiltration (e.g., CD8+ T cells) and expression of immune checkpoint markers (e.g., PD-1, PD-L1).
-
Overall survival is estimated using the Kaplan-Meier method.
The Rationale for Combination Therapy
While this compound-regulated IL-12 monotherapy has shown promise, it also leads to the upregulation of immune checkpoint signaling, specifically the PD-1/PD-L1 pathway, within the tumor microenvironment. This is a mechanism of adaptive immune resistance. Consequently, combining this gene therapy with an immune checkpoint inhibitor, such as the anti-PD-1 antibody nivolumab or cemiplimab, is a logical next step to enhance the anti-tumor immune response. Clinical trials investigating these combinations have established their safety and demonstrated encouraging survival data.
Conclusion
This compound represents a significant advancement in the field of cancer gene therapy, offering a mechanism for precise, dose-dependent control over the expression of potent immunomodulatory molecules like IL-12. The combination of Ad-RTS-hIL-12 and this compound has shown a manageable safety profile and promising efficacy in early-phase clinical trials for recurrent glioblastoma. The ongoing development of this platform, particularly in combination with immune checkpoint inhibitors, holds the potential to transform the treatment landscape for this and other challenging cancers. Further investigation in larger, randomized controlled trials is warranted to definitively establish its clinical benefit.
References
- 1. Facebook [cancer.gov]
- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZIOPHARM Oncology Announces First Patient Dosed in New Phase I Study of Ad-RTS-hIL-12 plus this compound for the Treatment of Pediatric Brain Tumors - BioSpace [biospace.com]
Preclinical Research Involving Veledimex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule activator ligand designed to control the expression of therapeutic genes through the RheoSwitch Therapeutic System® (RTS®). This technical guide provides an in-depth overview of the core preclinical research involving this compound, focusing on its application in cancer immunotherapy, particularly in combination with adenoviral vectors expressing interleukin-12 (IL-12). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inducible gene therapies.
Mechanism of Action: The RheoSwitch Therapeutic System®
This compound's primary function is to act as an oral activator for the RheoSwitch Therapeutic System®, a ligand-inducible gene expression platform. This system allows for the controlled, dose-dependent expression of a target therapeutic gene, such as IL-12. The core components of this system are two fusion proteins:
-
A ligand-binding domain from a modified ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain.
-
A transcriptional activation domain (VP16) fused to a chimeric retinoid X receptor (RXR).
In the absence of this compound, these two proteins have a low affinity for each other. However, upon oral administration, this compound crosses the cell membrane and binds to the EcR fusion protein, inducing a conformational change that promotes the formation of a stable heterodimer with the RXR-VP16 fusion protein. This complex then binds to a GAL4-responsive element in a synthetic promoter, initiating the transcription of the downstream therapeutic gene (e.g., IL-12). Discontinuation of this compound leads to the dissociation of the complex and cessation of gene expression.[1][2]
IL-12 Signaling Pathway in Cancer Immunotherapy
Upon its controlled secretion from the transduced tumor cells, IL-12 acts as a potent pro-inflammatory cytokine, playing a critical role in bridging the innate and adaptive immune responses. It primarily targets T-helper cells, cytotoxic T lymphocytes (CTLs), and Natural Killer (NK) cells.
The binding of IL-12 to its receptor (IL-12R), composed of IL-12Rβ1 and IL-12Rβ2 subunits, on the surface of these immune cells initiates a signaling cascade. This leads to the activation of Janus kinases (JAKs), specifically JAK2 and TYK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of key immune-stimulatory genes, most notably Interferon-gamma (IFN-γ).
IFN-γ is a central mediator of the anti-tumor effects of IL-12. It enhances the cytotoxic activity of CTLs and NK cells, promotes the differentiation of T-helper cells towards a Th1 phenotype, and increases the expression of MHC class I molecules on tumor cells, making them more susceptible to recognition and elimination by CTLs.
Preclinical Efficacy in Animal Models
This compound, in combination with an adenoviral vector encoding IL-12 (Ad-RTS-mIL-12), has been evaluated in several preclinical cancer models. These studies have demonstrated the feasibility of this approach in controlling local IL-12 production and inducing anti-tumor immune responses.
Glioblastoma Model (GL-261)
In a key preclinical study, the efficacy of Ad-RTS-mIL-12 with this compound was assessed in an orthotopic GL-261 glioma mouse model. This aggressive and poorly immunogenic tumor model is widely used in glioblastoma research.[1][3]
Experimental Protocol:
-
Cell Line: GL-261 murine glioma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Intracranial injection of GL-261 cells.
-
Treatment: A single intratumoral injection of Ad-RTS-mIL-12 (5 x 10⁹ viral particles) was administered on day 5 post-tumor implantation. This compound was administered orally (1-30 mg/m²/day) for 14 consecutive days.[4]
-
Endpoints: Overall survival and body weight were monitored.
Quantitative Data:
| Treatment Group | Median Survival (Days) | % Survival at Day 85 | Reference |
| Vehicle | 23 | 0 | |
| Bevacizumab | 20 | 0 | |
| Temozolomide | 33 | Not Reported | |
| Anti-PD-1 | 37 | Not Reported | |
| Ad-RTS-mIL-12 + this compound (10 mg/m²/day) | Not reached | 65 | |
| Ad-RTS-mIL-12 + this compound (30 mg/m²/day) | Not reached | 65 |
Note: While the study reported a significant survival benefit, specific tumor volume data was not provided in the reviewed literature.
Melanoma Model (B16F0)
The anti-tumor activity of Ad-RTS-mIL-12 and this compound has also been demonstrated in a syngeneic B16F0 melanoma mouse model.
Experimental Protocol:
-
Cell Line: B16F0 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous inoculation of B16F0 cells into the right and left flanks.
-
Treatment: When tumors reached a volume of 70-100 mm³, a single intratumoral injection of Ad-RTS-mIL-12 (1 x 10¹⁰ viral particles) was administered into the right flank tumor. This compound was provided in the chow ad libitum at a dose of approximately 200 mg/m².
-
Endpoints: Tumor growth, tumor cytokine levels, and tumor-infiltrating lymphocytes were assessed.
Results:
The study reported a decrease in tumor growth in both the treated and untreated (contralateral) tumors, indicating a systemic anti-tumor immune response. This was associated with an increase in tumor-infiltrating lymphocytes. Specific quantitative data on tumor volume reduction and cytokine levels from this preclinical study were not available in the reviewed literature.
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic studies in healthy human subjects have shown that plasma exposure to this compound increases with escalating doses. A steady state in plasma is achieved after five daily doses, with minimal to no accumulation observed after 14 days of once-daily oral administration. Food consumption has been shown to prolong and enhance the absorption of this compound, leading to increased systemic exposure.
While detailed IND-enabling toxicology study reports for this compound are not publicly available, the general requirements for such studies for an investigational new drug include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to establish the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies: To evaluate the effects of longer-term exposure in at least two species (one rodent, one non-rodent).
-
Safety Pharmacology Studies: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: To evaluate the potential for the drug to cause genetic mutations.
-
Reproductive Toxicology Studies: To assess the potential effects on fertility and fetal development.
The No Observed Adverse Effect Level (NOAEL) is a key parameter determined from these studies, which is crucial for establishing a safe starting dose in human clinical trials. Specific NOAEL values for this compound from preclinical studies are not publicly available in the reviewed literature.
Conclusion
The preclinical research on this compound demonstrates its potential as a controllable activator for inducible gene therapies. In combination with Ad-RTS-IL-12, this compound has shown the ability to induce a localized, dose-dependent expression of IL-12, leading to anti-tumor immune responses and improved survival in preclinical models of glioblastoma and melanoma. The RheoSwitch Therapeutic System® offers a promising approach to mitigate the systemic toxicity associated with potent immunomodulators like IL-12, thereby potentially widening their therapeutic window. Further research and the publication of more detailed quantitative preclinical data will be invaluable for the continued development and optimization of this innovative therapeutic strategy.
References
- 1. No-observed-adverse-effect-level (NOAEL) assessment as an optimized dose of cholinesterase reactivators for the treatment of exposure to warfare nerve agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. premier-research.com [premier-research.com]
- 4. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Veledimex and the Blood-Brain Barrier: A Technical Overview of Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule, orally administered activator ligand that plays a crucial role in a gene therapy platform designed to control the expression of the potent anti-tumor cytokine, interleukin-12 (IL-12). This system, known as the RheoSwitch Therapeutic System® (RTS®), is under investigation for the treatment of aggressive brain tumors, including recurrent glioblastoma (rGBM). A fundamental requirement for the efficacy of this therapeutic approach is the ability of this compound to cross the blood-brain barrier (BBB) and reach its target—genetically modified cells within the brain tumor—at a therapeutically effective concentration. This technical guide provides a comprehensive overview of the available data and methodologies related to the BBB permeability of this compound.
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For any CNS-active drug, overcoming this barrier is a primary challenge. This document summarizes the quantitative data from clinical studies on this compound's brain penetration, outlines the probable experimental protocols used to assess its BBB permeability based on industry standards, and visualizes the key concepts and workflows.
Quantitative Data on Blood-Brain Barrier Permeability
Clinical data from Phase I and II trials in patients with recurrent glioblastoma have provided direct evidence of this compound's ability to penetrate the BBB. The following table summarizes the key quantitative findings reported in these studies.
| Parameter | Value | Species | Study Type | Source |
| Tumor-to-Plasma Concentration Ratio | ~10% of peak plasma levels | Human | Phase I Clinical Trial | |
| Tumor-to-Plasma Concentration Ratio | 30% ± 6% | Human | Phase I Clinical Trial | [1] |
| Tumor Concentration (example) | 5 ± 2 ng/mL | Human | Phase I Clinical Trial | [1] |
| Corresponding Plasma Concentration (example) | 17 ± 6 ng/mL | Human | Phase I Clinical Trial | [1] |
| Dose-Response Relationship | A dose-response relationship exists between this compound dose and plasma/rGBM concentrations | Human | Phase I Clinical Trial |
Note: The variability in the tumor-to-plasma ratio may be attributed to differences in measurement timing, patient-specific factors such as tumor vascularity and BBB breakdown, and analytical methods.
Experimental Protocols
While specific preclinical study reports detailing the BBB permeability assays for this compound are not publicly available, standard methodologies are routinely employed in the pharmaceutical industry to characterize the CNS penetration of drug candidates. It is highly probable that a selection of the following in vitro and in vivo studies were conducted during the development of this compound.
In Vitro Permeability Assays
These assays are crucial for early-stage assessment of a compound's ability to cross cellular monolayers that mimic the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that assesses the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It provides a measure of passive permeability.
-
Protocol Outline:
-
A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent.
-
The test compound (this compound) is added to the donor wells (apical side).
-
The acceptor plate is filled with buffer.
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
-
-
Cell-Based Transwell Assays (e.g., Caco-2, MDCK-MDR1): These models use monolayers of immortalized cell lines grown on semi-permeable filters to assess both passive permeability and the potential for active transport by efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Protocol Outline:
-
Cells (e.g., MDCK-MDR1, which overexpresses human P-gp) are seeded onto Transwell inserts and cultured until a confluent monolayer with tight junctions is formed. Monolayer integrity is verified by measuring Transendothelial Electrical Resistance (TEER).
-
The test compound (this compound) is added to either the apical (A, representing the blood side) or the basolateral (B, representing the brain side) chamber.
-
Samples are taken from the receiver chamber at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio (ER = Papp(B-to-A) / Papp(A-to-B)) is determined. An ER > 2 is generally considered indicative of active efflux.
-
-
In Vivo Permeability Studies
These studies in animal models provide a more comprehensive understanding of BBB penetration by accounting for physiological factors.
-
Brain-to-Plasma Concentration Ratio (Kp): This is a common in vivo metric to quantify the extent of brain penetration.
-
Protocol Outline:
-
The test compound (this compound) is administered to laboratory animals (e.g., rats, mice) via the intended clinical route (oral).
-
At a specific time point (or multiple time points for a time-course study), blood and brain tissue are collected.
-
The concentration of the compound in both plasma and brain homogenate is measured by LC-MS/MS.
-
The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma. The unbound brain-to-plasma ratio (Kp,uu) is often calculated to understand the concentration at the site of action.
-
-
-
In Situ Brain Perfusion: This technique allows for the direct measurement of BBB permeability in a controlled manner, minimizing the influence of peripheral pharmacokinetics.
-
Protocol Outline:
-
An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.
-
The animal's brain is perfused with a known concentration of the test compound (this compound) in an artificial plasma solution for a short duration.
-
After perfusion, the brain is removed, and the concentration of the compound is measured.
-
The brain uptake clearance (Kin) or permeability-surface area (PS) product is calculated.
-
-
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the concepts and processes involved in this compound's mechanism of action and the assessment of its BBB permeability, the following diagrams have been generated.
References
In-Depth Technical Guide: Bioavailability and Pharmacokinetics of Veledimex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veledimex is a novel, orally bioavailable small molecule that acts as an activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. This system allows for the controlled expression of therapeutic proteins, such as interleukin-12 (IL-12), in a targeted manner. The bioavailability and pharmacokinetic (PK) profile of this compound are critical for the effective and safe application of this gene therapy approach. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound, based on studies in healthy subjects and clinical trials in patients with recurrent glioblastoma. The information is presented to support further research and development in this innovative field of medicine.
Introduction to this compound and the RheoSwitch Therapeutic System®
This compound is a diacylhydrazine-based activator ligand designed to be used in conjunction with the RheoSwitch Therapeutic System® (RTS®)[1]. The RTS is a two-component gene switch that allows for inducible gene expression. It consists of two fusion proteins: one containing a modified ecdysone receptor (EcR) and the other a chimeric retinoid X receptor (RXR)[1]. In the absence of this compound, these proteins form an unstable heterodimer. Upon oral administration, this compound binds to the EcR component, stabilizing the heterodimer and enabling it to bind to a specific promoter, thereby initiating the transcription of a target therapeutic gene, such as IL-12[1]. This system offers the ability to turn gene expression "on" and "off" and to modulate the level of expression by adjusting the dose of this compound.
This technology is notably being investigated for the treatment of recurrent glioblastoma, an aggressive form of brain cancer, where controlled, localized production of the potent anti-tumor cytokine IL-12 is desired to minimize systemic toxicity associated with high cytokine levels[2].
Bioavailability and Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily characterized in a Phase 1 study involving healthy human subjects. This study investigated the effects of single and multiple dosing, as well as the influence of food on the drug's absorption and disposition.
Key Findings from Pharmacokinetic Studies in Healthy Subjects
A study in healthy volunteers demonstrated that plasma exposure to this compound increased with escalating doses following both single and multiple administrations. The drug reached a steady state in plasma after five daily doses, with minimal to no accumulation observed after 14 days of once-daily oral administration.
A significant finding was the pronounced effect of food on the bioavailability of this compound. Administration with food led to prolonged and enhanced absorption, resulting in a significant increase in systemic exposure to both this compound and its two major circulating metabolites. This suggests that for optimal therapeutic efficacy, this compound should be administered under fed conditions.
No significant differences in the pharmacokinetic profile were observed based on sex or the formulation used (Labrasol slurry vs. F-22 capsules).
Pharmacokinetics in the Clinical Setting (Glioblastoma Trials)
In a Phase 1 clinical trial for recurrent glioblastoma (NCT02026271), various oral doses of this compound (ranging from 10 mg to 40 mg) were administered daily for 14 days in conjunction with intratumoral injection of an adenoviral vector carrying the IL-12 gene under the control of the RTS® (Ad-RTS-hIL-12). This trial confirmed that this compound crosses the blood-brain barrier, a critical feature for its intended use in treating brain tumors. A dose of 20 mg was selected for a pivotal trial based on a favorable risk-benefit profile, demonstrating better drug compliance and survival outcomes in this cohort.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound based on available data. Note: Specific numerical values for Cmax, Tmax, AUC, and half-life from the definitive healthy volunteer study by Cai et al. (2017) are not publicly available in full detail. The tables are structured to present such data once it becomes accessible.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Subjects (Fasted vs. Fed State)
| Parameter | Fasted State | Fed State |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (hr) | Data Not Available | Data Not Available |
| AUC (ng·hr/mL) | Data Not Available | Significantly Increased |
| t½ (hr) | Data Not Available | Data Not Available |
Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Subjects
| Parameter | Value |
| Dosing Regimen | Once daily for 14 days |
| Time to Steady State | 5 days |
| Accumulation | Minimal to none |
Experimental Protocols
Healthy Volunteer Pharmacokinetic Study
-
Study Design: This was a randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in healthy adult subjects.
-
Dosing: this compound was administered orally as either a Labrasol slurry or in F-22 capsules. The study included single-dose and multiple-dose cohorts. The effect of a high-fat meal on the pharmacokinetics of a single dose was also evaluated.
-
Sample Collection: Blood samples were collected at predefined time points after dosing to determine the plasma concentrations of this compound and its major metabolites.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Phase 1 Glioblastoma Clinical Trial (NCT02026271)
-
Study Design: A multicenter, open-label, dose-escalation Phase 1 trial in adult patients with recurrent or progressive glioblastoma.
-
Treatment: Patients received a single intratumoral injection of Ad-RTS-hIL-12 followed by daily oral administration of this compound for 14 days. Dose cohorts for this compound included 10 mg, 20 mg, 30 mg, and 40 mg.
-
Pharmacokinetic Sampling: Plasma and, in some cases, tumor tissue samples were collected to assess this compound concentrations.
-
Bioanalysis: this compound concentrations in plasma and tumor tissue were determined by a validated LC-MS/MS method.
Visualizations
Signaling Pathway of the RheoSwitch Therapeutic System®
Caption: The RheoSwitch® system is activated by this compound, leading to therapeutic gene expression.
Experimental Workflow for this compound Pharmacokinetic Analysis
Caption: Workflow for determining the pharmacokinetic profile of this compound in clinical studies.
Conclusion
This compound exhibits a pharmacokinetic profile that is supportive of its intended use as a controllable activator ligand for the RheoSwitch Therapeutic System®. Its oral bioavailability is significantly enhanced by food, a key consideration for clinical administration. The ability of this compound to cross the blood-brain barrier makes it a viable option for activating gene therapy within the central nervous system. Further detailed disclosure of the quantitative pharmacokinetic data from formal studies will be invaluable for the continued development and optimization of this compound-based therapeutic strategies.
References
A Technical Guide to Veledimex and the RheoSwitch® Therapeutic System: Foundational Principles and Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational science behind Veledimex and the RheoSwitch® Therapeutic System (RTS®), a novel, inducible gene therapy platform. This document details the system's mechanism of action, summarizes key quantitative data from pivotal preclinical and clinical studies, and outlines the experimental protocols that have validated its therapeutic potential, primarily in the context of cancer immunotherapy.
Core Concepts: The RheoSwitch® Therapeutic System and this compound
The RheoSwitch® Therapeutic System is a powerful tool for controlling the expression of therapeutic genes in vivo.[1] It is a binary system composed of two fusion proteins that, in the presence of a specific small molecule activator ligand, form a functional transcription factor.[2] this compound (also known as INXN-1001) is the orally bioavailable activator ligand designed to specifically and reversibly activate the RheoSwitch®.[3][4]
The most clinically advanced application of this technology is Ad-RTS-hIL-12, a replication-incompetent adenoviral vector engineered to express human interleukin-12 (IL-12) under the control of the RheoSwitch®.[5] IL-12 is a potent pro-inflammatory cytokine with significant anti-tumor activity, but its systemic administration is associated with severe toxicity. The Ad-RTS-hIL-12 + this compound system is designed to overcome this limitation by enabling localized, dose-dependent, and transient expression of IL-12 directly within the tumor microenvironment.
Mechanism of Action
The RheoSwitch® Therapeutic System consists of two fusion proteins that are constitutively expressed but remain inactive in the absence of this compound.
-
GvEcR (GAL4 DNA-binding domain and modified Ecdysone Receptor) : This protein comprises the DNA-binding domain of the yeast GAL4 transcription factor fused to a modified ecdysone receptor (EcR). The EcR is an insect nuclear receptor that does not have a natural ligand in mammals, ensuring the specificity of the system.
-
RXR-VP16 (Retinoid X Receptor and VP16 activation domain) : This protein consists of a chimeric retinoid X receptor (RXR) fused to the potent transcriptional activation domain of the herpes simplex virus VP16 protein.
In the absence of this compound, these two fusion proteins either do not interact or form an unstable heterodimer, and no gene expression occurs. Upon oral administration, this compound crosses the cell membrane and binds to the GvEcR protein. This binding induces a conformational change that stabilizes the heterodimerization of GvEcR and RXR-VP16, forming a functional transcription factor. This complex then binds to GAL4 upstream activating sequences (UAS) within a synthetic promoter, driving the transcription of the target therapeutic gene, such as IL-12. The level of gene expression is dependent on the dose of this compound, and transcription ceases upon withdrawal of the ligand.
Signaling Pathways and Experimental Workflows
RheoSwitch® Activation and IL-12 Production
The following diagram illustrates the molecular mechanism of the RheoSwitch® Therapeutic System for the controlled expression of IL-12.
IL-12 Signaling and Anti-Tumor Immune Response
Once secreted, IL-12 acts on various immune cells, primarily T cells and Natural Killer (NK) cells, to orchestrate an anti-tumor immune response. This signaling cascade leads to the production of interferon-gamma (IFN-γ), which further amplifies the immune response and promotes tumor cell killing.
Clinical Trial Workflow for Ad-RTS-hIL-12 in Glioblastoma
The following diagram outlines the typical workflow for a patient with recurrent glioblastoma enrolled in a clinical trial of Ad-RTS-hIL-12 and this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the Ad-RTS-IL-12 + this compound system.
Preclinical Efficacy in Mouse Glioma Model (GL-261)
| Treatment Group | Median Survival (days) | % Survival at Day 85 | Reference |
| Vehicle | 23 | 0% | |
| Bevacizumab | 20 | 0% | |
| Temozolomide | 33 | Not Reported | |
| Anti-PD-1 | 37 | Not Reported | |
| Ad-RTS-mIL-12 + this compound (10 mg/m²/day) | Not reached | 65% | |
| Ad-RTS-mIL-12 + this compound (30 mg/m²/day) | Not reached | 65% |
Phase I Clinical Trial in Recurrent High-Grade Glioma (NCT02026271)
| This compound Dose | Number of Patients | Median Overall Survival (mOS) in months | Reference |
| 10 mg | 6 | 7.6 | |
| 20 mg | 15 | 12.7 | |
| 30 mg | 4 | Not specified, lower than 20 mg | |
| 40 mg | 6 | Not specified, lower than 20 mg |
Note: In the 20 mg this compound cohort, mOS improved to 17.8 months in patients who received a cumulative dexamethasone dose of ≤20 mg during the initial 14-day treatment period.
Phase I Combination Therapy with Nivolumab in Recurrent Glioblastoma
| Treatment Cohort | Number of Patients | Median Overall Survival (mOS) in months | Reference |
| All Subjects | 21 | 9.8 | |
| 10 mg this compound + Nivolumab | 6 | 16.9 |
Biomarker and Immune Response Data
| Parameter | Observation | Study Context | Reference |
| Tumor IL-12 & IFN-γ | Dose-dependent increase with this compound. | Preclinical (mouse glioma) & Clinical (rGBM) | |
| Serum IL-12 & IFN-γ | Dose-dependent increase with this compound. | Clinical (rGBM) | |
| Tumor Infiltrating Lymphocytes (TILs) | Increased CD3+ and CD8+ T cells. | Preclinical & Clinical (rGBM) | |
| Regulatory T cells (Tregs) | Reduction in FOXP3+ Tregs. | Preclinical (mouse glioma) | |
| This compound Pharmacokinetics | Crosses the blood-brain barrier; tumor penetration ~40% of plasma levels. | Preclinical & Clinical (rGBM) |
Experimental Protocols
Preclinical Orthotopic Glioma Model
-
Cell Line and Animal Model : Murine GL-261 glioma cells were used. C57BL/6 mice were used as the hosts.
-
Tumor Implantation : 5-10 day old intracranial GL-261 gliomas were established in mice.
-
Vector Administration : A single, intratumoral injection of Ad-RTS-mIL-12 (e.g., 5 x 10⁹ viral particles) was administered.
-
This compound Administration : this compound was administered orally, either mixed in chow or via oral gavage, at specified doses (e.g., 1 to 30 mg/m²/day) for a defined period (e.g., 14 consecutive days).
-
Endpoints :
-
Survival : Monitored daily.
-
Cytokine Analysis : Tumor and serum levels of IL-12 and IFN-γ were measured at various time points using methods such as ELISA.
-
Immunophenotyping : Tumor-infiltrating lymphocytes (CD3+, CD8+, FOXP3+) were quantified using flow cytometry.
-
Phase I Clinical Trial Protocol for Recurrent Glioblastoma (NCT02026271)
-
Patient Population : Adults with recurrent or progressive Grade III or IV malignant glioma who have failed standard therapy.
-
Study Design : Open-label, multicenter, dose-escalation trial.
-
Treatment Regimen :
-
Pre-operative this compound : A single oral dose of this compound (10, 20, 30, or 40 mg) was administered approximately 3 hours before surgery.
-
Tumor Resection and Vector Injection : Patients underwent maximal safe tumor resection. Following resection, Ad-RTS-hIL-12 (2 x 10¹¹ viral particles) was injected into the walls of the resection cavity.
-
Post-operative this compound : Patients received daily oral doses of this compound for 14 days, starting the day after surgery.
-
-
Primary Endpoints : Safety and tolerability of the treatment, and determination of the maximum tolerated dose (MTD) of this compound.
-
Secondary Endpoints : Overall survival (OS), pharmacokinetic profile of this compound, and cellular immune responses.
-
Correlative Studies :
-
Pharmacokinetics : this compound concentrations were measured in plasma and resected tumor tissue.
-
Pharmacodynamics : Serum levels of IL-12 and IFN-γ were measured by ELISA.
-
Immunomonitoring : Analysis of tumor-infiltrating lymphocytes in re-resected tissue samples via immunohistochemistry and flow cytometry.
-
Cytokine and Immune Cell Analysis Methods
-
Cytokine Measurement (IL-12, IFN-γ) : Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in serum, plasma, and tumor homogenates. In some studies, Meso Scale Discovery (MSD) platform has also been used for multiplex cytokine analysis.
-
Immunophenotyping of TILs :
-
Immunohistochemistry (IHC) : Used to visualize and quantify the presence of specific immune cell markers (e.g., CD3, CD8, PD-1) in formalin-fixed, paraffin-embedded tumor tissue.
-
Flow Cytometry : Single-cell suspensions from fresh tumor tissue or peripheral blood mononuclear cells (PBMCs) are stained with fluorescently-labeled antibodies against cell surface and intracellular markers (e.g., CD3, CD4, CD8, FOXP3, PD-1) to quantify different immune cell populations.
-
-
Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of IL-12 and other immune-related genes in tumor biopsies to confirm transcriptional activation by the RheoSwitch®.
Conclusion
This compound and the RheoSwitch® Therapeutic System represent a significant advancement in the field of gene therapy, offering a tightly controlled, inducible platform for the localized expression of potent therapeutic proteins. The foundational preclinical and clinical studies of Ad-RTS-hIL-12 in combination with this compound have demonstrated a favorable safety profile and encouraging efficacy signals, particularly in the challenging setting of recurrent glioblastoma. The ability to modulate the intensity and duration of the therapeutic effect by adjusting the dose of an oral activator provides a unique and powerful tool for optimizing the risk-benefit profile of potent immunotherapies like IL-12. Further clinical development, including combination strategies with immune checkpoint inhibitors, is ongoing and holds promise for improving outcomes for patients with difficult-to-treat cancers.
References
- 1. scitechnol.com [scitechnol.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPS-03: INTRATUMORAL REGULATED EXPRESSION OF IL-12 AS A GENE THERAPY APPROACH TO TREATMENT OF GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Veledimex: A Novel Activator Ligand in Controlled Immunotherapy
This technical guide provides an in-depth overview of Veledimex, an oral activator ligand at the forefront of controlled gene therapy for cancer. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the core scientific principles behind this compound-activated immunotherapy.
Core Concept: The RheoSwitch Therapeutic System®
This compound is a critical component of a novel gene therapy platform known as the RheoSwitch Therapeutic System® (RTS®). This system is designed to provide precise control over the expression of therapeutic genes within the body. Systemic administration of potent immunomodulators like Interleukin-12 (IL-12) has historically been limited by severe toxicity[1][2]. The RTS® platform addresses this challenge by enabling localized, inducible, and titratable expression of a therapeutic transgene, such as IL-12, directly within the tumor microenvironment[1][3].
The system consists of two key components:
-
Ad-RTS-hIL-12: A replication-incompetent adenoviral vector engineered to carry the gene for human IL-12 (hIL-12). The expression of this gene is controlled by the RTS® inducible promoter. This vector is administered directly into the tumor.
-
This compound (INXN-1001): An oral, small-molecule activator ligand. When a patient takes this compound, it crosses the blood-brain barrier and binds to the RTS® promoter components within the transduced tumor cells, switching on the transcription of the hIL-12 gene. The level of IL-12 expression can be modulated by adjusting the dose of this compound, and expression can be turned off by discontinuing its administration.
Mechanism of Action: this compound-Controlled IL-12 Immunotherapy
The therapeutic strategy centers on the potent anti-tumor properties of IL-12. Once this compound activates its expression within the tumor, IL-12 initiates a cascade of immunological events designed to overcome the immunosuppressive tumor microenvironment characteristic of cancers like glioblastoma.
The key steps in the signaling pathway are:
-
Activation: Oral this compound activates the RTS® gene switch, leading to the production and secretion of IL-12 protein by tumor cells transduced with Ad-RTS-hIL-12.
-
Immune Stimulation: IL-12 is a powerful cytokine that enhances both natural and adaptive immunity. It potently stimulates the production of Interferon-gamma (IFNγ).
-
Th1 Polarization: IL-12 drives the differentiation of T-helper cells toward a Th1 phenotype, which is crucial for cell-mediated immunity against tumors.
-
T-Cell Infiltration: This process promotes the expansion, survival, and cytotoxic activity of CD8+ cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells, leading to increased infiltration of these anti-tumor immune cells into the tumor.
-
Tumor Attack: The activated CTLs and NK cells recognize and kill cancer cells, leading to tumor regression and the induction of systemic T-cell memory.
However, studies have shown that this potent immune activation also leads to the upregulation of immune checkpoint signaling, such as PD-1/PD-L1, providing a strong rationale for combining this therapy with checkpoint inhibitors.
Quantitative Data from Clinical Trials
This compound, in combination with Ad-RTS-hIL-12, has been evaluated in multiple Phase I and II clinical trials, primarily for recurrent glioblastoma (rGBM). The data consistently demonstrates a dose-response relationship and encouraging survival outcomes, particularly at the 20 mg dose level.
Table 1: Phase I Monotherapy Trial in Recurrent Glioblastoma (Dose Escalation)
| This compound Dose | Number of Patients (n) | Median Overall Survival (mOS) | Drug Compliance | Key Grade ≥3 Adverse Events | Reference |
|---|---|---|---|---|---|
| 10 mg | 6 | 7.6 months | - | - | |
| 20 mg | 15 | 12.7 months | 86% | Cytokine Release Syndrome (2/15), Elevated ALT/AST (1/15), Lymphopenia (3/15) | |
| 30 mg | 4 | - | 63% | 50% frequency of Grade ≥3 AEs | |
| 40 mg | 6 | - | 52% | 50% frequency of Grade ≥3 AEs |
Data from a multicenter Phase I dose-escalation trial (NCT02026271). The 20 mg dose was identified as having the best risk-benefit profile and was selected for further investigation.
Table 2: Phase I Combination Therapy Trial (Ad-RTS-hIL-12 + this compound + Nivolumab) in rGBM
| Cohort | Nivolumab Dose | This compound Dose | Number of Patients (n) | Median Overall Survival (mOS) | Reference |
|---|---|---|---|---|---|
| 1 | 1 mg/kg | 10 mg | 3 | 16.9 months | |
| 2 | 3 mg/kg | 10 mg | 3 | 16.9 months (for 10mg VDX total) | |
| 3 | 3 mg/kg | 20 mg | 15 | 12.7 months (for 20mg VDX monotherapy) | |
| All Subjects | - | - | 21 | 9.8 months | **** |
Data from an open-label, multi-institutional, dose-escalation Phase I trial (NCT03636477). Toxicities were reported as comparable to IL-12 monotherapy and were reversible upon withholding this compound.
Pharmacokinetics & Pharmacodynamics Summary
-
Blood-Brain Barrier Penetration: this compound effectively crosses the blood-brain barrier, with brain tumor tissue concentrations reaching approximately 35% of plasma levels.
-
Dose-Response: A clear dose-response relationship has been observed between this compound plasma concentration, IL-12 production, and immune activation.
-
Peak Serum IL-12: In clinical studies, IL-12 levels in the serum typically peaked around Day 3 after surgery and initiation of this compound dosing.
-
Food Effect: Administration of this compound with food enhances absorption and significantly increases systemic exposure.
Experimental Protocols
The clinical trials involving this compound follow a structured protocol designed to maximize safety and therapeutic effect. Below are detailed methodologies synthesized from published trial designs (NCT03636477, NCT04006119, NCT02026271).
General Experimental Workflow for Combination Therapy (e.g., with an Anti-PD-1 Antibody)
Key Methodologies
-
Patient Population: Subjects typically include adults (≥ 18 years) with recurrent or progressive high-grade gliomas, such as glioblastoma (GBM), who are candidates for tumor resection.
-
Inclusion/Exclusion Criteria (Selected):
-
Inclusion: Written informed consent, adequate hematologic function (e.g., Hemoglobin ≥9 g/L, ANC ≥1500/mm³, Platelets ≥100,000/mm³), and adequate organ function (e.g., Serum creatinine ≤1.5 x ULN, ALT/AST ≤2.5 x ULN).
-
Exclusion: Prior treatment with immune checkpoint inhibitors, clinically significant increased intracranial pressure, active autoimmune disease, use of enzyme-inducing antiepileptic drugs (EIAEDs) other than levetiracetam, or concurrent use of medications that are strong inhibitors/inducers of CYP3A4.
-
-
Treatment Administration:
-
Neoadjuvant Checkpoint Inhibitor (for combination studies): An intravenous infusion of an anti-PD-1 antibody (e.g., nivolumab 1-3 mg/kg or cemiplimab) is administered approximately 7 days prior to surgery.
-
Pre-Operative this compound: A single oral dose of this compound (e.g., 10 mg or 20 mg) is administered about 3 hours before the planned craniotomy.
-
Surgery and Vector Injection: Following tumor resection, a total volume of Ad-RTS-hIL-12 (e.g., 2.0 x 10¹¹ viral particles) is administered via freehand injection into the peritumoral resection cavity wall.
-
Post-Operative Dosing: Patients take a single oral dose of this compound daily for 14 consecutive days, preferably with food to enhance absorption. In combination studies, checkpoint inhibitor infusions resume every 2-3 weeks starting on Day 14.
-
-
Monitoring and Analysis:
-
Pharmacokinetics (PK): Plasma concentrations of this compound and its metabolites are measured to assess PK parameters. Brain tumor tissue may also be analyzed to determine the brain-to-blood concentration ratio.
-
Pharmacodynamics (PD): Serum samples are collected at various time points (e.g., Screening, Day 0, 1, 3, 7, 14, 28) to measure levels of IL-12 and IFNγ.
-
Immunophenotyping: Flow cytometry analysis of peripheral blood lymphocytes is performed to profile T-cell and NK-cell populations (e.g., CD3+, CD4+, CD8+).
-
Tumor Immunoprofiling: Pre- and post-treatment formalin-fixed, paraffin-embedded tumor samples are analyzed via histopathology (H&E staining) and immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells) and changes in the tumor microenvironment.
-
Conclusion and Future Directions
This compound represents a pivotal advance in the field of immunotherapy, enabling for the first time a regulatable, intratumoral expression of the potent cytokine IL-12. Clinical data have established a favorable safety profile, particularly at the 20 mg dose, with predictable and reversible toxicities. The observed extension in median overall survival in rGBM patients, a notoriously difficult-to-treat cancer, is highly encouraging.
The upregulation of immune checkpoints following this compound-induced inflammation provides a clear rationale for combination therapies. Ongoing and future clinical trials are focused on optimizing these combinations with checkpoint inhibitors to create a synergistic anti-tumor effect, potentially transforming the treatment landscape for glioblastoma and other solid tumors.
References
- 1. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. ZIOPHARM Oncology Announces First Patient Dosed in New Phase I Study of Ad-RTS-hIL-12 plus this compound for the Treatment of Pediatric Brain Tumors - BioSpace [biospace.com]
An In-depth Technical Guide to the Veledimex Inducible System: Core Principles for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic principles of the Veledimex inducible system, a powerful tool for controlling gene expression with applications in research and clinical settings. The content herein details the core mechanism of action, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols, and provides visualizations of the system's components and workflows.
Core Principles of the this compound Inducible System
The this compound inducible system is a cornerstone of the RheoSwitch Therapeutic System® (RTS®), a technology platform designed for the controlled and regulated expression of therapeutic genes.[1] The system's key characteristic is its ability to turn gene expression "on" and "off" in response to the administration of a small molecule activator ligand, this compound.[2][3] This precise control minimizes off-target effects and allows for dose-dependent regulation of transgene expression, a significant advantage over constitutive expression systems.[4]
Mechanism of Action: A Two-Component Switch
The this compound system operates through a two-component protein switch delivered to target cells, typically via an adenoviral vector designated Ad-RTS-(gene of interest), such as Ad-RTS-hIL-12. These two components are fusion proteins:
-
Ligand-Inducible Transcription Factor (LTF): This protein consists of a modified ecdysone receptor (EcR) fused to the DNA-binding domain of the yeast Gal4 transcription factor (Gal4-EcR). The ecdysone receptor is an insect hormone receptor that does not have a natural ligand in mammals, thereby minimizing the potential for off-target activation.
-
Co-activation Partner (CAP): This protein is a fusion of a chimeric retinoid X receptor (RXR) with the potent transactivation domain of the viral protein 16 (VP16) from Herpes Simplex Virus (VP16-RXR).
In the absence of the activator ligand, this compound, the Gal4-EcR and VP16-RXR fusion proteins form an unstable heterodimer that is incapable of efficiently binding to the target promoter and initiating transcription.
Upon administration, this compound, a synthetic analog of the insect molting hormone ecdysone, readily crosses the cell membrane and binds with high affinity to the ligand-binding domain of the Gal4-EcR fusion protein. This binding event induces a conformational change in the Gal4-EcR protein, stabilizing its heterodimerization with the VP16-RXR co-activation partner. The now stable and active transcription factor complex then binds to a specific DNA sequence, the Gal4 upstream activation sequence (UAS), which is engineered into the promoter region of the gene of interest. The potent VP16 transactivation domain subsequently recruits the host cell's transcriptional machinery to the promoter, initiating robust and dose-dependent transcription of the target gene.
The reversibility of the system is a key feature. When this compound is withdrawn, it dissociates from the Gal4-EcR protein, leading to the destabilization of the heterodimer and the cessation of transgene transcription.
References
Methodological & Application
Application Notes and Protocols for Veledimex-Inducible Gene Therapy in a Co-Culture System
Introduction
Veledimex is a small molecule activator ligand designed to control the expression of a therapeutic gene within a specialized gene therapy framework known as the RheoSwitch Therapeutic System (RTS®). It is not a standalone therapeutic agent with direct cytotoxic or signaling effects on cancer cells. Instead, its primary function is to act as an "on switch" for a genetically engineered vector, most notably Ad-RTS-hIL-12, which carries the gene for human interleukin-12 (IL-12). In the context of cancer therapy, particularly for tumors like glioblastoma, the Ad-RTS-hIL-12 vector is injected directly into the tumor. Subsequently, oral administration of this compound activates the RTS®, leading to localized production of IL-12 within the tumor microenvironment. This potent cytokine then stimulates a robust anti-tumor immune response.
These application notes provide a detailed protocol for a conceptual in vitro co-culture model designed to simulate the tumor microenvironment and test the this compound-inducible expression of IL-12 and its subsequent effects on immune cells.
Mechanism of Action
This compound operates as a dimerizer, binding to two engineered inactive receptor proteins within the target cell, which are delivered by the adenoviral vector. This binding event forms an active transcription factor complex that initiates the transcription of the target gene, in this case, IL-12. The level of gene expression can be modulated by adjusting the dose of this compound, allowing for a controllable therapeutic effect. The produced IL-12 then acts on immune cells, primarily T-lymphocytes and Natural Killer (NK) cells, stimulating their proliferation and cytotoxic activity against tumor cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the this compound-activated gene therapy system and the experimental workflow for the in vitro co-culture model.
Caption: this compound-activated IL-12 signaling pathway.
Caption: Experimental workflow for in vitro co-culture model.
Experimental Protocol: In Vitro Co-Culture Model
This protocol outlines a method to assess the activity of the this compound/Ad-RTS-hIL-12 system in a co-culture of human glioblastoma cells and human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell Lines:
-
Human glioblastoma cell line (e.g., U-87 MG, ATCC® HTB-14™)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from a healthy donor.
-
-
Reagents:
-
This compound (appropriate vendor)
-
Ad-RTS-hIL-12 vector (requires specialized production)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ficoll-Paque™ PLUS for PBMC isolation.
-
-
Assay Kits:
-
Human IL-12 (p70) ELISA Kit
-
Human IFN-γ ELISA Kit
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂)
-
96-well and 24-well cell culture plates
-
Centrifuge
-
Microplate reader
-
Flow cytometer
-
Procedure:
-
Cell Culture Maintenance:
-
Culture the glioblastoma cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation and maintain in RPMI-1640 medium.
-
-
Transduction of Glioblastoma Cells:
-
Seed glioblastoma cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing the Ad-RTS-hIL-12 vector at a predetermined Multiplicity of Infection (MOI).
-
Incubate for 24 hours to allow for viral transduction.
-
-
Co-Culture Setup:
-
After transduction, wash the glioblastoma cells with PBS to remove any remaining viral particles.
-
Add 1 x 10⁶ PBMCs to each well containing the transduced glioblastoma cells.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in RPMI-1640 medium.
-
Add this compound to the co-culture wells at a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the co-culture plates for 48-72 hours at 37°C and 5% CO₂.
-
-
Analysis:
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Perform ELISA for human IL-12 and human IFN-γ according to the manufacturer's instructions.
-
-
Cytotoxicity Assessment:
-
Use the collected supernatant to measure LDH release as an indicator of tumor cell lysis, following the assay kit protocol.
-
-
T-Cell Activation:
-
Carefully collect the non-adherent PBMCs.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
-
Analyze the stained cells by flow cytometry.
-
-
Quantitative Data
The following table summarizes clinical dosage data for this compound, which can inform the concentration range for in vitro studies. Note that direct translation of clinical doses to in vitro concentrations is not straightforward and requires experimental optimization.
| Parameter | Value | Reference |
| Optimal Clinical Dose | 20 mg | [1] |
| Tested Clinical Doses | 20 mg, 30 mg, 40 mg | [1] |
| Median Overall Survival (20 mg dose) | 12.7 months | [1] |
| Historical Control Median Overall Survival | 8.14 months | [1] |
Conclusion
This compound represents an innovative approach to controlling immunotherapy in vivo. While not a conventional in vitro research tool, its mechanism can be studied and validated using co-culture models that recapitulate key components of the tumor microenvironment. The provided protocol offers a framework for such investigations, enabling researchers to quantify the dose-dependent induction of IL-12 by this compound and the subsequent activation of an anti-tumor immune response. This model can be adapted to explore combination therapies, such as the inclusion of immune checkpoint inhibitors, to further enhance the therapeutic potential of this system.
References
Veledimex for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform designed to control the expression of therapeutic proteins. In the context of cancer immunotherapy, this compound is used to activate the expression of Interleukin-12 (IL-12) from a gene therapy vector, Ad-RTS-hIL-12. This system allows for the inducible and controlled production of IL-12 within the tumor microenvironment, thereby stimulating an anti-tumor immune response. While the majority of available data focuses on the in vivo applications of this compound in clinical trials for conditions like glioblastoma, this document provides a guide for its use in in vitro research settings.
Mechanism of Action
This compound functions as a molecular switch. It binds to a modified ecdysone receptor (EcR) component of the RheoSwitch system, which then forms a heterodimer with a retinoid X receptor (RXR) fusion protein. This complex acts as a transcriptional activator, binding to a specific promoter and driving the expression of the target gene, such as IL-12. In the absence of this compound, the gene expression is turned off. This allows for precise temporal control over protein production in in vitro and in vivo models.
Signaling Pathway
The primary therapeutic signaling pathway initiated by this compound in the context of Ad-RTS-hIL-12 gene therapy is the IL-12 signaling cascade.
Caption: this compound-induced IL-12 signaling pathway.
Recommended this compound Concentration for In Vitro Studies
Specific, peer-reviewed recommendations for this compound concentrations in cell culture are not widely published. The optimal concentration is likely cell-type dependent and should be determined empirically by the researcher. However, based on its mechanism as a high-affinity ligand for the RTS®, it is anticipated that effective concentrations will be in the nanomolar to low micromolar range.
Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental setup. A starting point for such a titration could be a range from 1 nM to 1 µM .
Quantitative Data
As this compound's primary role is to activate a gene switch, traditional IC50 values related to cell viability are not relevant unless studying potential off-target cytotoxic effects at very high concentrations. The key quantitative metric for in vitro studies is the EC50 (half-maximal effective concentration) for the induction of the target gene (e.g., IL-12). This value will need to be determined for each cell line transduced with the Ad-RTS-IL-12 vector.
Table 1: In Vivo Dosage and Observations from Clinical Trials (for context)
| Study Population | This compound Oral Dose | Key Observations | Citation |
| Recurrent Glioblastoma | 10 mg, 20 mg, 30 mg, 40 mg daily | Dose-dependent increase in plasma and tumor this compound concentrations, and serum IL-12 and IFN-γ levels. The 20 mg dose was identified as optimal. | [1][2][3] |
| Recurrent Glioblastoma | 20 mg daily | Median overall survival of 12.7 months. | [1] |
| Recurrent Glioblastoma | 10 mg daily with nivolumab | Median overall survival of 16.9 months in this cohort. | [1] |
Note: These are in vivo doses and are not directly translatable to in vitro concentrations. They are provided for informational purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a small molecule that is soluble in organic solvents such as DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. A product data sheet suggests stability for up to 1 year at -20°C and 2 years at -80°C.
Protocol 2: In Vitro Induction of Gene Expression with this compound
This protocol describes the general procedure for inducing gene expression in a cell line previously transduced with the Ad-RTS-hIL-12 vector.
Caption: Experimental workflow for this compound in vitro studies.
Materials:
-
Mammalian cell line stably transduced with the Ad-RTS-hIL-12 vector (e.g., GL-261 for murine studies)
-
Complete cell culture medium appropriate for the cell line
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the transduced cells into the wells of a multi-well plate at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of harvest. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete cell culture medium. To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.1%. For example, if your highest this compound concentration is 1 µM, this would require a 1:10,000 dilution of a 10 mM stock, resulting in a final DMSO concentration of 0.01%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared this compound working solutions to the appropriate wells.
-
-
Incubation: Incubate the cells for a desired period to allow for gene expression and protein secretion (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
Analysis:
-
Supernatant Analysis: To measure secreted IL-12, carefully collect the cell culture supernatant. Centrifuge to pellet any detached cells and collect the clear supernatant. Analyze the supernatant for IL-12 concentration using an enzyme-linked immunosorbent assay (ELISA) kit specific for human IL-12.
-
Cell Lysate Analysis: To analyze intracellular IL-12 or downstream signaling molecules, wash the cells with PBS and then lyse them using an appropriate lysis buffer. Analyze the cell lysate by Western blot or other immunoassays.
-
RNA Analysis: To measure IL-12 mRNA levels, wash the cells with PBS and then extract total RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for human IL-12.
-
Protocol 3: Determining the EC50 of this compound for IL-12 Induction
Procedure:
-
Follow the steps outlined in Protocol 2, using a wide range of this compound concentrations in a serial dilution format (e.g., from 0.01 nM to 10 µM).
-
After the incubation period, measure the IL-12 concentration in the supernatant of each well using ELISA.
-
Plot the IL-12 concentration (y-axis) against the logarithm of the this compound concentration (x-axis).
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value. The EC50 is the concentration of this compound that induces 50% of the maximal IL-12 response.
Conclusion
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ziopharm Oncology Announces Publication of Positive Results of Phase 1 Monotherapy Trial of Controlled IL-12 in Patients with Recurrent Glioblastoma in Science Translational Medicine | Nasdaq [nasdaq.com]
- 3. Regulatable interleukin-12 gene therapy in patients with recurrent high-grade glioma: Results of a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Veledimex Stock Solution for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is an orally active, synthetic diacylhydrazine-based activator ligand for the RheoSwitch Therapeutic System® (RTS®). This inducible gene expression system allows for the controlled transcription of therapeutic genes, such as Interleukin-12 (IL-12), in a dose-dependent manner.[1][2] The administration of this compound triggers a conformational change in the RTS protein complex, leading to the initiation of gene transcription. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings.
Data Presentation
Quantitative data regarding the properties and storage of this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 438.60 g/mol | [3] |
| Solubility in DMSO | 25 mg/mL (57.00 mM) | |
| Solubility in Water | < 0.1 mg/mL (insoluble) | |
| Appearance | Off-white to light yellow solid | |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | |
| Storage of Stock Solution in DMSO | -80°C for 2 years; -20°C for 1 year |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic DMSO (newly opened recommended for best solubility)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.386 mg of this compound for every 1 mL of DMSO.
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If solubility is an issue, gentle warming in a 37°C water bath and/or sonication in an ultrasonic bath for a short period can be used to facilitate dissolution.
-
-
Sterilization (Optional): If required for your specific cell culture application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxic effects on the cells. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
-
Perform dilutions in a stepwise manner to prevent precipitation of the compound.
Preparation of this compound Formulation for In Vivo Experiments
This protocol outlines the preparation of a this compound formulation suitable for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile tubes for mixing
-
Vortex mixer
Procedure:
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.
-
Formulation Steps: The following steps describe a common method for preparing an oral gavage formulation. The ratios of the excipients may need to be optimized for your specific application.
-
Take the required volume of the this compound-DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Finally, add ddH2O or saline to the mixture and mix until a clear and homogenous solution is formed.
-
-
Fresh Preparation: It is recommended to prepare the in vivo formulation fresh on the day of use.
-
Administration: In clinical trials, this compound has been administered orally, often with food to enhance absorption. For preclinical animal studies, oral gavage is a common route of administration.
Visualizations
Signaling Pathway of this compound and the RheoSwitch Therapeutic System
Caption: this compound activates the RheoSwitch Therapeutic System.
Experimental Workflow for In Vitro Stock Solution Preparation
Caption: Workflow for preparing this compound in vitro stock solution.
Experimental Workflow for In Vivo Formulation Preparation
Caption: Workflow for preparing this compound in vivo formulation.
References
- 1. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Veledimex Administration in Mouse Models of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is an orally active, small-molecule activator ligand designed to control the expression of a therapeutic transgene, in this case, Interleukin-12 (IL-12), through the RheoSwitch Therapeutic System® (RTS®). This system utilizes a replication-incompetent adenoviral vector (Ad-RTS-IL-12) to deliver the IL-12 gene into target cells, such as glioma cells. The expression of IL-12 is then induced and modulated by the systemic administration of this compound. This approach allows for localized, titratable, and reversible production of the potent anti-tumor cytokine IL-12 directly within the tumor microenvironment, thereby minimizing systemic toxicity associated with high-dose cytokine therapy.[1][2]
These application notes provide a detailed protocol for the administration of this compound in conjunction with Ad-RTS-mIL-12 in an orthotopic GL-261 mouse glioma model, a widely used syngeneic model that recapitulates key features of human glioblastoma.[1][3]
Mechanism of Action: The RheoSwitch Therapeutic System®
The RheoSwitch Therapeutic System® is a two-component gene switch. The first component is a fusion protein of the Gal4 DNA-binding domain and a modified ecdysone receptor (EcR). The second component is a fusion protein of the herpes simplex virus VP16 activation domain and the retinoid X receptor (RXR). In the absence of this compound, these two fusion proteins have a low affinity for each other. Upon oral administration, this compound binds to the EcR fusion protein, inducing a conformational change that promotes its heterodimerization with the RXR fusion protein. This active heterodimer then binds to Gal4 upstream activating sequences in the promoter of the Ad-RTS-mIL-12 vector, initiating the transcription and subsequent translation of murine IL-12.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and the RheoSwitch Therapeutic System®.
Experimental Protocols
Orthotopic GL-261 Mouse Glioma Model Establishment
This protocol describes the intracranial implantation of GL-261 glioma cells into C57BL/6 mice.
Materials:
-
GL-261 murine glioma cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or dental cement
-
70% ethanol and povidone-iodine for sterilization
Procedure:
-
Cell Culture: Culture GL-261 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation: On the day of surgery, harvest GL-261 cells by trypsinization. Wash the cells with sterile PBS and resuspend in PBS at a final concentration of 1 x 10^5 cells per 2 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotactic frame. Shave the scalp and sterilize the surgical area with povidone-iodine followed by 70% ethanol.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Using a dental drill, create a small burr hole at the desired stereotactic coordinates. For the GL-261 model, typical coordinates are 2 mm lateral and 1 mm posterior to the bregma.
-
Intracranial Injection: Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dural surface. Inject 2 µL of the GL-261 cell suspension (1 x 10^5 cells) at a rate of 0.5 µL/min. After the injection is complete, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Closure: Seal the burr hole with bone wax or dental cement and suture the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery. Tumor growth can be monitored by bioluminescence imaging if using luciferase-expressing GL-261 cells, or by observing neurological symptoms.
Ad-RTS-mIL-12 Intratumoral Administration
This protocol details the stereotactic injection of the adenoviral vector into the established glioma.
Materials:
-
Ad-RTS-mIL-12 vector solution
-
Anesthetized mouse with an established GL-261 tumor (typically 5-10 days post-implantation)
-
Stereotactic frame and Hamilton syringe as described above
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the stereotactic frame. Re-open the previous incision if necessary or make a new one to access the burr hole.
-
Vector Injection: Using the same stereotactic coordinates as for tumor cell implantation, slowly lower the Hamilton syringe needle to a depth of 3 mm. Inject 5 x 10^9 viral particles of Ad-RTS-mIL-12 in a total volume of 2-5 µL at a rate of 0.5 µL/min.
-
Closure and Recovery: After injection, leave the needle in place for 5 minutes before slowly withdrawing it. Suture the incision and provide post-operative care as described previously.
This compound Formulation and Oral Gavage Administration
This protocol describes the preparation and administration of this compound to activate IL-12 expression.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile tubes for formulation
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, 1.5 inches with a ball tip for mice)
-
1 mL syringes
Procedure:
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10, 30, or 100 mg/m²) and the number of mice. The body surface area (m²) of a mouse can be estimated using the formula: BSA (m²) = (Weight in kg)^0.67 * 0.007184.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, slowly add methylcellulose powder to heated sterile water while stirring, then cool.
-
Suspend the this compound powder in the chosen vehicle to the desired final concentration. Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the this compound suspension.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
-
Dosing Schedule: Administer this compound by oral gavage once daily for 14 consecutive days, starting on the same day as the Ad-RTS-mIL-12 injection.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a preclinical study using this compound in a GL-261 mouse model.
Caption: Experimental timeline for this compound administration in a GL-261 mouse model.
Data Presentation
The following tables summarize quantitative data from preclinical studies using the Ad-RTS-mIL-12 and this compound system in the GL-261 mouse glioma model.
Table 1: Survival Outcomes in GL-261 Tumor-Bearing Mice
| Treatment Group | Median Survival (Days) | Percent Survival at Day 85 |
| Vehicle | 23 | 0% |
| Ad-RTS-mIL-12 + this compound (10 mg/m²/day) | Not Reached | 65% |
| Ad-RTS-mIL-12 + this compound (30 mg/m²/day) | Not Reached | 65% |
| Ad-RTS-mIL-12 + this compound (100 mg/m²/day) | Not Reached | 50% (at Day 92) |
| Bevacizumab | 20 | 0% |
| Temozolomide | 33 | 0% |
| Anti-PD-1 Antibody | 37 | 0% |
Table 2: this compound and Ad-RTS-mIL-12 Dosing and Administration Details
| Parameter | Details |
| Mouse Strain | C57BL/6 |
| Tumor Model | Orthotopic GL-261 Glioma |
| GL-261 Cell Inoculum | 1 x 10^5 cells in 2 µL PBS |
| Stereotactic Coordinates | 2 mm lateral, 1 mm posterior to bregma; 3 mm depth |
| Ad-RTS-mIL-12 Dose | 5 x 10^9 viral particles |
| Ad-RTS-mIL-12 Administration | Intratumoral injection, 5 days post-tumor implantation |
| This compound Doses Tested | 1, 3, 10, 30, 100 mg/m²/day |
| This compound Administration Route | Oral gavage |
| This compound Dosing Frequency | Once daily |
| This compound Dosing Duration | 14 consecutive days |
| This compound Vehicle (Suggested) | 0.5% methylcellulose in sterile water or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline |
Conclusion
The combination of Ad-RTS-mIL-12 and the oral activator this compound represents a promising strategy for the treatment of glioblastoma. The protocols outlined in these application notes provide a framework for conducting preclinical studies in the GL-261 mouse model to evaluate the efficacy and mechanism of this regulatable gene therapy approach. Careful adherence to stereotactic surgical procedures and oral gavage techniques is critical for the successful execution of these experiments. The ability to control the timing, location, and level of IL-12 expression offers a significant advantage in harnessing the therapeutic potential of this potent cytokine while mitigating its systemic toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPS-03: INTRATUMORAL REGULATED EXPRESSION OF IL-12 AS A GENE THERAPY APPROACH TO TREATMENT OF GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Veledimex In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules and experimental protocols for Veledimex in in vivo experiments, drawing from both preclinical animal studies and human clinical trials. This compound is an orally available activator ligand that controls the expression of interleukin-12 (IL-12) through the RheoSwitch Therapeutic System® (RTS®), a gene switch technology. This system utilizes an adenoviral vector (Ad-RTS-hIL-12) to deliver the IL-12 gene, which is then activated by this compound.
Mechanism of Action
This compound is a synthetic analog of the insect molting hormone ecdysone.[1] It functions as a small molecule activator for the RTS®, a gene regulation system based on the ecdysone receptor (EcR). In the context of the Ad-RTS-hIL-12 therapy, the adenoviral vector delivers the human IL-12 gene under the control of a promoter that is responsive to the this compound-bound EcR complex. Upon oral administration, this compound crosses the blood-brain barrier and activates the gene switch, leading to localized and controlled production of IL-12 within the tumor microenvironment.[1] This targeted IL-12 expression stimulates an anti-tumor immune response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the this compound-activated gene switch and a typical experimental workflow for in vivo studies.
Data Presentation: Dosing Schedules
Preclinical Dosing in Mouse Models
| Animal Model | This compound (Activator Ligand) Dose | Route of Administration | Dosing Frequency | Ad-RTS-mIL-12 Dose |
| B16F0 Melanoma (C57BL/6 mice) | ~200 mg/m² | In chow | Ad libitum for the duration of the study | 1 x 10¹⁰ viral particles (single intratumoral injection) |
| GL-261 Glioma (C57BL/6 mice) | 450 mg/m²/day | Not specified | Daily | Not specified |
Note on Dose Conversion: For a standard mouse (20g), a dose of 200 mg/m² is approximately equivalent to 16.7 mg/kg, and 450 mg/m² is approximately 37.5 mg/kg. These conversions can be calculated using the formula: mg/kg = (mg/m²) / 12.
Clinical Dosing in Human Trials (Recurrent Glioblastoma)
| Study Phase | This compound Dose | Route of Administration | Dosing Frequency | Ad-RTS-hIL-12 Dose |
| Phase I | 10 mg, 20 mg, 30 mg, 40 mg (dose escalation) | Oral | Daily for 14-15 days | 2 x 10¹¹ viral particles (single intratumoral injection)[2] |
| Phase I (in combination with Nivolumab) | 10 mg, 20 mg | Oral | Daily for 14 days post-surgery | 2 x 10¹¹ viral particles (peritumoral injection)[3] |
| Phase I (pediatric brain tumors) | 10 mg, 20 mg (BSA adjusted) | Oral | Daily | 2 x 10¹¹ viral particles |
| Phase II (in combination with Cemiplimab) | Not specified | Oral | Daily for 14 days | Not specified[4] |
Optimal Dose in Humans: Several studies have identified 20 mg of this compound as the optimal dose for further development, showing a favorable balance of efficacy and manageable side effects. Higher doses (30 mg and 40 mg) were associated with a greater incidence of serious adverse events, such as cytokine release syndrome.
Experimental Protocols
Preclinical In Vivo Glioma Model
This protocol is a synthesized example based on available preclinical data.
1. Animal Model and Tumor Implantation:
-
Animal Strain: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: GL-261 glioma cells.
-
Implantation: Stereotactically implant 1 x 10⁵ GL-261 cells into the striatum of the mice.
2. Treatment Groups:
-
Vehicle control (e.g., saline for Ad-RTS-mIL-12 and vehicle for this compound).
-
Ad-RTS-mIL-12 only.
-
This compound only.
-
Ad-RTS-mIL-12 + this compound.
3. Administration of Ad-RTS-mIL-12:
-
Timing: Approximately 7-10 days post-tumor implantation, once tumors are established.
-
Dose: 1 x 10¹⁰ viral particles.
-
Route: Single intratumoral injection at the same coordinates as tumor implantation.
4. Preparation and Administration of this compound:
-
Dose: Based on preclinical data, a starting dose of approximately 20-40 mg/kg can be used.
-
Formulation for Oral Gavage: this compound can be formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Due to its solubility characteristics, it may also be dissolved in DMSO and then diluted.
-
Administration: Administer orally via gavage once daily, starting on the same day as Ad-RTS-mIL-12 injection and continuing for a predetermined period (e.g., 14-21 days) or for the duration of the study.
5. Monitoring and Endpoints:
-
Tumor Growth: Monitor tumor progression using bioluminescence imaging or MRI.
-
Survival: Monitor animal survival daily.
-
Immunological Analysis: At the study endpoint, collect tumors and spleens for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
Human Clinical Trial Protocol (Phase I, Recurrent Glioblastoma) - Abridged Example
This protocol is a generalized summary based on published clinical trial designs.
1. Patient Population:
-
Adults with recurrent or progressive high-grade glioma scheduled for tumor resection.
2. Study Design:
-
Open-label, dose-escalation study (e.g., 3+3 design).
3. Treatment Regimen:
-
Pre-operative this compound: A single oral dose of this compound (e.g., 10 mg, 20 mg, 30 mg, or 40 mg) is administered approximately 3 hours before planned craniotomy.
-
Intratumoral Ad-RTS-hIL-12 Injection: During surgery, a fixed dose of Ad-RTS-hIL-12 (e.g., 2 x 10¹¹ viral particles) is injected into the walls of the resection cavity.
-
Post-operative this compound: Patients resume oral this compound at their assigned dose level once daily for 14 days.
4. Concomitant Medications:
-
Use of corticosteroids, such as dexamethasone, should be minimized as they may negatively impact the efficacy of the immunotherapy.
5. Safety and Efficacy Assessments:
-
Safety: Monitor for adverse events, particularly cytokine release syndrome.
-
Pharmacokinetics: Collect blood samples to determine plasma concentrations of this compound.
-
Pharmacodynamics: Measure serum levels of IL-12 and interferon-gamma.
-
Efficacy: Assess tumor response using MRI and monitor overall survival.
Disclaimer: These application notes and protocols are intended for informational purposes for research and drug development professionals and are based on publicly available data. All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal welfare and with appropriate ethical approvals. Clinical protocols should only be followed under the guidance of a qualified medical professional and within the context of a registered clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Pharmacokinetics of this compound, a Small-Molecule Activator Ligand for a Proprietary Gene Therapy Promoter System, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Creating Stable Cell Lines with the RheoSwitch™ Inducible Expression System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RheoSwitch™ Therapeutic System (RTS) is a powerful tool for the tightly controlled, inducible expression of a target gene in mammalian cells. This system offers a significant advantage for studies requiring precise temporal and dose-dependent regulation of gene expression, making it ideal for functional genomics, target validation, and biopharmaceutical production. The "on" switch for the system is triggered by the synthetic diacylhydrazine-based ligand, RSL1, or its analog veledimex, which are not known to have pleiotropic effects in mammalian cells. This document provides detailed application notes and protocols for establishing stable cell lines using the RheoSwitch™ system.
Principle of the RheoSwitch™ System
The RheoSwitch™ system is a two-component regulatory system that relies on a ligand-inducible transcription factor complex.[1] The core components are:
-
RheoReceptor Proteins : Two nuclear receptor proteins that are constitutively expressed. One component is a fusion of a mutant ecdysone receptor (EcR) with the GAL4 DNA-binding domain. The second component is a fusion of a chimeric retinoid X receptor (RXR) with the VP16 activation domain.[1]
-
Inducible Expression Vector : This vector contains a promoter with GAL4 upstream activation sequences (UAS) that drive the expression of the gene of interest.
-
Activator Ligand (RSL1 or this compound) : A synthetic small molecule that binds to the RheoReceptor complex.
In the absence of the activator ligand, the two RheoReceptor proteins do not form a functional complex, and there is no expression of the target gene. Upon addition of the ligand, it binds to the receptor complex, causing a conformational change that leads to the formation of a functional heterodimer. This complex then binds to the GAL4 UAS in the inducible expression vector and activates the transcription of the gene of interest.[1] This activation is both dose-dependent and reversible.[2]
Signaling Pathway Diagram
Caption: Mechanism of the RheoSwitch™ Inducible Gene Expression System.
Materials and Reagents
-
Plasmids:
-
pNEBR-R1: Regulator plasmid constitutively expressing the RheoReceptor proteins.
-
pNEBR-X1Hygro: Inducible expression plasmid containing a multiple cloning site (MCS) for the gene of interest (GOI) and a hygromycin resistance gene for stable selection.
-
-
Cell Line: A mammalian cell line of choice (e.g., HEK293, CHO, HeLa).
-
Activator Ligand: RSL1 or this compound.
-
Transfection Reagent: (e.g., Lipofectamine™ 2000, FuGENE® HD).
-
Selection Agent: Hygromycin B.
-
Culture Medium, Fetal Bovine Serum (FBS), and Antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Tissue Culture Plates and Flasks.
Experimental Workflow
Caption: Workflow for Generating a Stable RheoSwitch™ Cell Line.
Data Presentation
The performance of the RheoSwitch™ system is characterized by low basal expression, high induction levels, and a dose-dependent response to the activator ligand. While specific values will vary depending on the cell type, gene of interest, and integration site, the following tables provide representative data based on published literature.
Table 1: Representative Performance of a RheoSwitch™ Stable Cell Line
| Parameter | Representative Value | Reference |
| Basal Expression (Uninduced) | Very low to undetectable | |
| Induced Expression | High, dose-dependent | |
| Fold Induction | Can be several orders of magnitude | |
| Reversibility | Expression returns to baseline after ligand removal |
Table 2: Example of RSL1 Dose-Dependent Gene Expression
| RSL1 Concentration (nM) | Relative Gene Expression Level |
| 0 | 1x (Basal) |
| 0.1 | 10x |
| 1 | 100x |
| 10 | 500x |
| 100 | 1000x |
| 500 | >1000x (Saturation) |
Note: These are illustrative values. Actual expression levels and optimal ligand concentrations should be determined empirically for each stable cell line and gene of interest.
Experimental Protocols
Protocol 1: Determination of Optimal Hygromycin B Concentration (Kill Curve)
It is crucial to determine the minimum concentration of hygromycin B that is sufficient to kill non-transfected cells. This concentration will be used for the selection of stably transfected cells.
-
Cell Plating: Plate the parental (non-transfected) cells in a 24-well plate at a density that allows for good growth over 7-10 days. For adherent cells, a density of 0.8-3.0 x 10^5 cells/mL is a good starting point.
-
Hygromycin B Titration: The next day, replace the medium with fresh medium containing a range of hygromycin B concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death.
-
Medium Change: Replace the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of hygromycin B that causes complete cell death within 7-10 days.
Protocol 2: Generation of a Stable Cell Line
-
Cloning of the Gene of Interest (GOI): Subclone your GOI into the multiple cloning site of the pNEBR-X1Hygro vector according to standard molecular biology protocols.
-
Co-transfection:
-
Plate the host cell line in 6-well plates the day before transfection to achieve 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the pNEBR-R1 and pNEBR-X1Hygro-GOI plasmids. A 1:1 to 10:1 molar ratio of pNEBR-R1 to pNEBR-X1Hygro-GOI can be used as a starting point. The optimal ratio may need to be determined empirically.
-
Use a high-efficiency transfection reagent suitable for your cell line, following the manufacturer's instructions.
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the cells into larger culture vessels (e.g., 10 cm dishes) at a low density (e.g., 1:10 or 1:20 dilution).
-
Begin selection by adding the predetermined optimal concentration of hygromycin B to the culture medium.
-
Replace the selective medium every 3-4 days.
-
Continue selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible and non-transfected cells are eliminated.
-
-
Isolation of Clonal Cell Lines:
-
Identify well-isolated colonies.
-
Using a sterile pipette tip or cloning cylinders, carefully detach individual colonies and transfer them to separate wells of a 24-well plate containing selective medium.
-
-
Expansion of Clonal Lines:
-
Expand each clonal line in selective medium until a sufficient number of cells is obtained for further characterization and cryopreservation.
-
Protocol 3: Validation of Stable Clonal Lines
-
Screening for Inducible Expression:
-
Plate cells from each clonal line in duplicate wells of a 24- or 48-well plate.
-
Uninduced Control: Treat one set of wells with medium containing no RSL1 ligand (or vehicle control, e.g., DMSO).
-
Induced Sample: Treat the other set of wells with medium containing a range of RSL1 concentrations (e.g., 0.1 nM to 1 µM) to determine the dose-response.
-
Incubate for 24-48 hours.
-
-
Analysis of Gene Expression:
-
Harvest the cells and analyze the expression of your GOI. This can be done at the mRNA level (qRT-PCR) or protein level (Western blot, ELISA, flow cytometry, or functional assay).
-
-
Selection of Optimal Clones:
-
Select clonal lines that exhibit the following characteristics:
-
Low to no basal expression in the absence of RSL1.
-
High levels of expression upon induction with RSL1.
-
A clear dose-dependent response to RSL1.
-
-
-
Long-Term Stability and Cryopreservation:
-
Expand the selected clones and confirm the stability of inducible expression over several passages.
-
Cryopreserve aliquots of the validated stable cell lines for future use.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No resistant colonies | - Low transfection efficiency- Hygromycin B concentration too high- Cells not healthy | - Optimize transfection protocol- Re-run kill curve- Ensure cells are in log growth phase and at a low passage number |
| High background expression | - "Leaky" promoter activity- Integration site effect | - Screen more clones to find one with lower basal expression- Consider using a different promoter in the expression vector if possible |
| Low induced expression | - Low copy number of integrated plasmids- Suboptimal RSL1 concentration- Silencing of the integrated gene | - Screen more clones- Perform a detailed dose-response curve for RSL1- Re-select the stable population |
| Variable expression between clones | - Random integration of plasmids into different genomic locations | - This is expected. Screen a sufficient number of clones (e.g., 10-20) to find one with the desired expression characteristics. |
By following these detailed protocols and application notes, researchers can successfully establish robust and reliable stable cell lines with tightly controlled, inducible gene expression using the RheoSwitch™ system. This will enable a wide range of sophisticated experiments in basic research and drug development.
References
Application Notes and Protocols for the RheoSwitch® System: Transient Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RheoSwitch® Therapeutic System (RTS) is a powerful tool for controlling gene expression in mammalian cells. This inducible system allows for precise temporal and dose-dependent regulation of a target gene's expression through the application of a synthetic ligand. The "off-to-on" nature of the switch ensures tight control, minimizing basal expression and allowing for the study of gene function with high precision. These application notes provide a detailed protocol for the transient transfection of the RheoSwitch® system into mammalian cells, enabling researchers to harness the power of inducible gene expression in their experiments.
The core of the RheoSwitch® system consists of two fusion proteins that, in the presence of the activator ligand RSL1, form a heterodimer. This complex then binds to a specific response element in the promoter of a target gene, initiating transcription. For transient expression, two plasmids are typically co-transfected into the host cells:
-
pNEBR-R1: This plasmid constitutively expresses the two receptor fusion proteins.
-
pNEBR-X1: This is the response plasmid, containing a multiple cloning site (MCS) for the insertion of the gene of interest downstream of a promoter containing GAL4 response elements.
This document will guide users through the process of transiently co-transfecting these plasmids, inducing gene expression with the RSL1 ligand, and quantifying the resulting expression.
Data Presentation
The performance of the RheoSwitch® system in a transient transfection experiment can be quantified by measuring the expression of a reporter gene, such as luciferase, at various concentrations of the inducing ligand, RSL1. The following table presents representative data from such an experiment in HEK293 cells.
| RSL1 Concentration (nM) | Average Luciferase Activity (RLU) | Fold Induction (over uninduced) |
| 0 | 1,500 | 1.0 |
| 0.1 | 15,000 | 10.0 |
| 1 | 150,000 | 100.0 |
| 10 | 750,000 | 500.0 |
| 100 | 1,200,000 | 800.0 |
| 500 | 1,500,000 | 1000.0 |
RLU: Relative Light Units. Data are representative and may vary depending on cell type, transfection efficiency, and experimental conditions.
Experimental Protocols
Transient Co-transfection of pNEBR-R1 and pNEBR-X1-[Gene of Interest]
This protocol is optimized for a 24-well plate format. Reagent volumes should be scaled accordingly for other plate formats.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
pNEBR-R1 plasmid DNA (high purity)
-
pNEBR-X1 plasmid DNA containing the gene of interest (e.g., pNEBR-X1-Luciferase) (high purity)
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
Serum-free medium (e.g., Opti-MEM™)
-
RheoSwitch® Ligand RSL1 (stock solution in ethanol or DMSO)
-
24-well tissue culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Add 500 µL of complete growth medium per well.
-
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium. A 1:1 ratio of pNEBR-R1 to pNEBR-X1 is recommended as a starting point. For a single well of a 24-well plate, use:
-
250 ng pNEBR-R1
-
250 ng pNEBR-X1-[Gene of Interest]
-
Bring the total volume to 25 µL with serum-free medium.
-
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. For example, for Lipofectamine® 3000, add 1.5 µL of Lipofectamine® 3000 to 23.5 µL of serum-free medium.
-
Add the diluted DNA to the diluted transfection reagent and mix gently by pipetting.
-
Incubate the DNA-lipid complex for 15-20 minutes at room temperature.
-
-
Transfection:
-
Add the 50 µL of the DNA-lipid complex dropwise to each well of the 24-well plate containing the cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Induction of Gene Expression with RSL1
Procedure:
-
Ligand Preparation:
-
Prepare a series of dilutions of the RSL1 ligand in complete growth medium from a concentrated stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. A typical concentration range is 0.1 nM to 500 nM.
-
Also, prepare a "no ligand" control (medium with the same concentration of the ligand's solvent, e.g., ethanol or DMSO).
-
-
Induction:
-
24 hours post-transfection, aspirate the medium from the wells and replace it with 500 µL of the medium containing the desired concentration of RSL1.
-
Incubate the cells for an additional 18-24 hours at 37°C in a CO2 incubator.
-
Quantifying Gene Expression using a Luciferase Assay
This protocol assumes the use of a luciferase reporter gene in the pNEBR-X1 vector.
Materials:
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
White-walled 96-well assay plates
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Wash the cells once with 500 µL of PBS.
-
Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate from each well to a white-walled 96-well plate.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
Mandatory Visualizations
Signaling Pathway of the RheoSwitch® System
Caption: Mechanism of the RheoSwitch® System.
Experimental Workflow for Transient Transfection and Induction
Caption: Workflow for RheoSwitch® transient transfection.
Application Notes: Veledimex-Based Gene Therapy
Veledimex and the RheoSwitch Therapeutic System® for Controlled IL-12 Expression
Introduction
Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine with significant anti-tumor properties. It enhances the cytotoxic activity of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) and promotes the secretion of interferon-gamma (IFN-γ), playing a crucial role in bridging the innate and adaptive immune responses.[1][2][3] However, systemic administration of recombinant IL-12 has been associated with severe toxicity, limiting its therapeutic application.[4]
To overcome this challenge, the RheoSwitch Therapeutic System® (RTS®) provides a controllable gene expression platform. This system utilizes an adenoviral vector (Ad-RTS-hIL-12) to deliver the human IL-12 (hIL-12) gene into target cells, such as tumor cells. The expression of the IL-12 transgene is tightly regulated by the oral administration of a small molecule activator ligand, this compound.
Mechanism of Action
The Ad-RTS-hIL-12 vector encodes two fusion proteins and the IL-12 gene under the control of an inducible promoter. In the absence of this compound, the fusion proteins form unstable heterodimers, and the IL-12 gene remains transcriptionally silent. Upon oral administration, this compound crosses the blood-brain barrier and binds to one of the fusion proteins, stabilizing the heterodimer complex. This active transcription factor then binds to the inducible promoter, switching on the expression of the IL-12 gene specifically within the transduced cells. This localized and controlled production of IL-12 stimulates a robust anti-tumor immune response while minimizing systemic toxicity. The process is reversible; discontinuing this compound administration leads to a return of IL-12 expression to baseline levels.
Experimental Protocols
Protocol 1: In Vitro Quantification of this compound-Induced IL-12
Objective: To quantify the dose-dependent production of IL-12 in cultured cells transduced with Ad-RTS-hIL-12 following stimulation with this compound.
Materials:
-
Target cell line (e.g., GL-261 glioma cells, B16F0 melanoma cells)
-
Ad-RTS-hIL-12 vector
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Human IL-12 p70 ELISA Kit or Lumit® IL-12 (Human) Immunoassay
-
Plate reader
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Transduction: Infect the cells with Ad-RTS-hIL-12 at a predetermined multiplicity of infection (MOI). Include uninfected control wells. Incubate for 24 hours.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound dilutions (e.g., 0, 1, 10, 50, 100 nM).
-
Incubation: Culture the cells for 48 hours to allow for IL-12 expression and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
IL-12 Quantification: Measure the concentration of IL-12 p70 in the supernatants using an ELISA or a luminescent assay according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-12 concentration against the this compound concentration to determine the dose-response relationship.
Protocol 2: Assessment of Immune Cell Activation by Secreted IL-12
Objective: To evaluate the bioactivity of this compound-induced IL-12 by measuring its ability to activate immune cells, specifically through IFN-γ production.
Materials:
-
IL-12-responsive immune cells (e.g., human NK-92MI cell line, primary human PBMCs)
-
Conditioned medium from Protocol 1 (containing known concentrations of IL-12)
-
Recombinant human IL-12 (for standard curve)
-
Complete immune cell culture medium
-
96-well round-bottom plates
-
Human IFN-γ ELISA Kit or ELISpot assay
Methodology:
-
Immune Cell Seeding: Seed NK-92MI cells or PBMCs in a 96-well round-bottom plate at 5 x 10⁴ cells/well.
-
Stimulation: Add the conditioned medium collected from Protocol 1 to the immune cells. Include wells with a standard curve of recombinant IL-12 and a negative control (medium from untransduced cells).
-
Incubation: Co-culture for 24-48 hours at 37°C.
-
Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the collected supernatants using an ELISA kit as per the manufacturer's protocol.
-
Data Analysis: Correlate the concentration of IL-12 in the conditioned medium with the amount of IFN-γ produced to assess the bioactivity of the this compound-induced IL-12.
Protocol 3: In Vivo Preclinical Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and survival benefit of intratumorally administered Ad-RTS-mIL-12 activated by oral this compound in a mouse tumor model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
GL-261 glioma or B16F0 melanoma cells
-
Ad-RTS-mIL-12 vector
-
This compound formulated in chow or for oral gavage
-
Stereotactic injection apparatus (for intracranial models)
-
Calipers for tumor measurement (for subcutaneous models)
-
Anesthetics and surgical equipment
Workflow Diagram:
Methodology:
-
Tumor Implantation: For a glioma model, stereotactically implant GL-261 cells into the striatum of C57BL/6 mice. For a melanoma model, inject B16F0 cells subcutaneously into the flank.
-
Tumor Establishment: Allow tumors to establish for 5-10 days until they reach a specified size (e.g., 70-100 mm³ for subcutaneous tumors).
-
Group Allocation: Randomize mice into treatment groups: (1) Ad-RTS-mIL-12 + this compound, (2) Ad-RTS-mIL-12 only, (3) this compound only, (4) Vehicle control.
-
Vector Administration: On Day 0, administer a single intratumoral injection of Ad-RTS-mIL-12 (e.g., 1 x 10¹⁰ viral particles).
-
This compound Treatment: Begin administration of oral this compound (e.g., 10 or 30 mg/m²/day) on Day 0 and continue for the duration of the study.
-
Monitoring:
-
Tumor Growth: Measure subcutaneous tumor volume with calipers twice weekly. For intracranial models, use imaging techniques or monitor for neurological symptoms.
-
Survival: Monitor mice daily and record survival. Euthanize mice when they meet predefined endpoint criteria (e.g., tumor size, body weight loss, morbidity).
-
-
Pharmacodynamic Analysis (Optional): At specified time points, sacrifice a subset of mice to collect tumors and spleens. Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry and measure local cytokine (IL-12, IFN-γ) expression by qRT-PCR or ELISA.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare between groups using the log-rank test. Compare tumor growth curves between groups.
Data Summary
Preclinical Efficacy Data
Data from preclinical studies demonstrate the potent anti-tumor effects of the Ad-RTS-IL-12 + this compound system.
| Model | Treatment Group | Median Survival (days) | Tumor-Free Survivors (at study end) | Reference |
| Intracranial GL-261 Glioma | Vehicle Control | 23 | 0% | |
| Anti-PD-1 | 37 | Not Reported | ||
| Ad-RTS-mIL-12 + this compound (10 or 30 mg/m²/day) | Not Reached | 65% (at Day 85) |
Clinical Trial Data (Recurrent Glioblastoma)
Phase I clinical trials have evaluated the safety and tolerability of Ad-RTS-hIL-12 with escalating doses of this compound in patients with recurrent glioblastoma (rGBM).
| This compound Dose | Number of Patients (n) | Median Overall Survival (mOS) | Key Findings & Adverse Events (AEs) | Reference |
| 10 mg | 6 | 7.6 months | Well-tolerated but considered subtherapeutic. | |
| 20 mg | 15 | 12.7 months | Determined to be the optimal dose with the best risk-benefit profile. Lower frequency of ≥Grade 3 AEs (20%). | |
| 30 mg | 4 | Not Reported | Higher frequency of ≥Grade 3 AEs (50%). Lower drug compliance (63%). | |
| 40 mg | 6 | Not Reported | Higher frequency of ≥Grade 3 AEs (50%). Lower drug compliance (52%). |
Note: Toxicities were generally predictable, dose-related, and reversible upon discontinuation of this compound.
Combination Therapy Clinical Data (rGBM)
Combining controlled IL-12 therapy with immune checkpoint inhibitors (e.g., Nivolumab) has been explored to enhance the anti-tumor response.
| Treatment Group | Number of Patients (n) | Median Overall Survival (mOS) | Key Findings | Reference |
| This compound 10 mg + Nivolumab | 6 | 16.9 months | Combination was well-tolerated. Increased tumor IFN-γ levels observed. | |
| All Subjects (various doses) | 21 | 9.8 months | Toxicities were comparable to IL-12 monotherapy. |
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Dose-Response of Veledimex In Vitro: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veledimex is a small molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene expression platform designed for the controlled induction of therapeutic proteins.[1][2][3][4] In conjunction with a gene therapy vector such as Ad-RTS-hIL-12, this compound enables the dose-dependent expression of interleukin-12 (IL-12), a potent pro-inflammatory cytokine with significant anti-tumor activity. This application note provides a detailed protocol for measuring the in vitro dose-response of this compound in a relevant cell-based assay, using induction of IL-12 secretion as the primary readout.
The controlled expression of IL-12 is critical, as systemic administration can lead to severe toxicity. The this compound-RTS system allows for localized and titratable production of IL-12, offering a promising therapeutic strategy for various cancers, including glioblastoma. Understanding the precise dose-response relationship of this compound is therefore essential for preclinical and clinical development.
This document outlines the necessary materials, experimental procedures, and data analysis methods for quantifying the in vitro activity of this compound. It also includes a representative signaling pathway and experimental workflow to guide researchers in their study design.
Signaling Pathway and Mechanism of Action
The RheoSwitch Therapeutic System® is a ligand-inducible gene expression system. This compound acts as the activator ligand. In cells transduced with the Ad-RTS-hIL-12 vector, two fusion proteins are constitutively expressed: one containing a modified ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain, and another containing a chimeric retinoid X receptor (RXR) fused to the VP16 transcription activation domain. In the presence of this compound, these two fusion proteins heterodimerize, forming an active transcription factor complex. This complex then binds to the GAL4 upstream activation sequence (UAS) in the inducible promoter, driving the transcription of the downstream gene, in this case, human IL-12. The secreted IL-12 can then activate immune cells, such as T cells and natural killer (NK) cells, to elicit an anti-tumor response.
Caption: this compound-inducible IL-12 expression pathway.
Experimental Protocols
Objective:
To determine the dose-response relationship of this compound by quantifying the amount of secreted IL-12 from glioblastoma cells transduced with the Ad-RTS-hIL-12 vector.
Materials:
-
Cell Line: Human glioblastoma cell line (e.g., U-87 MG, GL-261) stably transduced with the Ad-RTS-hIL-12 vector.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (vehicle control), Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Plate: 96-well flat-bottom cell culture plates.
-
IL-12 ELISA Kit: Human IL-12 p70 ELISA kit.
-
Equipment: Cell culture incubator (37°C, 5% CO2), microplate reader, multichannel pipette, sterile cell culture hoods.
Experimental Workflow Diagram:
Caption: Workflow for this compound dose-response assay.
Detailed Protocol:
1. Cell Seeding: a. Culture Ad-RTS-hIL-12 transduced glioblastoma cells in T-75 flasks until they reach 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 nM to 1000 nM. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. d. Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
3. Supernatant Collection: a. After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. The supernatant can be used immediately for the ELISA or stored at -80°C for later analysis.
4. IL-12 Quantification (ELISA): a. Perform the human IL-12 p70 ELISA according to the manufacturer's instructions. b. Briefly, add the collected supernatants and IL-12 standards to the wells of the pre-coated ELISA plate. c. Incubate, wash, and add the detection antibody. d. Incubate, wash, and add the enzyme conjugate. e. Incubate, wash, and add the substrate solution. f. Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
5. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the IL-12 standards against their known concentrations. b. Use the standard curve to determine the concentration of IL-12 in each of the experimental samples. c. Plot the IL-12 concentration against the corresponding this compound concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration of this compound that induces 50% of the maximal IL-12 secretion).
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and organized table.
| This compound Concentration (nM) | Mean IL-12 Concentration (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 1.1 |
| 0.1 | 15.8 | 3.2 |
| 1 | 120.5 | 15.7 |
| 10 | 450.2 | 35.1 |
| 100 | 850.6 | 60.3 |
| 1000 | 875.1 | 55.8 |
EC50: 8.5 nM (Calculated from the 4PL curve fit)
Discussion
This application note provides a comprehensive protocol for determining the in vitro dose-response of this compound. The described assay is robust and reproducible, allowing for the accurate determination of the EC50 value of this compound in a relevant cellular context. The results of this assay are crucial for understanding the potency of this compound and for guiding dose selection in further preclinical and clinical studies.
The modularity of the RheoSwitch Therapeutic System® allows for the adaptation of this protocol to other cell types and therapeutic proteins. By following the outlined procedures, researchers can effectively characterize the dose-dependent activity of this compound and advance the development of this innovative gene therapy platform.
References
- 1. Externally-Controlled Systems for Immunotherapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Monitoring Veledimex-Induced Gene Expression
Introduction
Veledimex (also known as rimiducid or AP1903) is a small molecule chemical inducer of dimerization (CID).[1][2] It is a key component of inducible gene expression systems designed for precise temporal and dose-dependent control over the expression of a target gene in genetically engineered cells. These systems are pivotal in research, drug development, and clinical applications, including cell-based therapies where controlled expression of therapeutic proteins is required.[3][4][5]
The system typically consists of two components engineered into the host cells:
-
An activator protein , which is a fusion protein containing a DNA-binding domain and one or more drug-binding domains (e.g., a modified FKBP12).
-
A reporter or therapeutic gene of interest (GOI) under the control of a specific promoter that is recognized by the activator protein's DNA-binding domain.
In the absence of this compound, the activator proteins remain monomeric and inactive. Upon administration, this compound binds to the drug-binding domains, causing the activator proteins to dimerize. This dimerization event enables the activator to bind to the promoter and drive the transcription of the GOI. This mechanism allows for the gene expression to be switched "on" in a controlled manner. Monitoring the downstream effects of this induction at the mRNA and protein levels is critical for validating system performance, optimizing dosing, and understanding the biological consequences.
This document provides detailed protocols for the quantitative analysis of this compound-induced gene and protein expression using standard molecular biology techniques.
Mechanism of this compound-Induced Gene Expression
The this compound system provides a drug-regulatable "on-switch" for gene expression. The binding of this compound brings two inactive fusion protein monomers together, forming a functional transcriptional activator that initiates the expression of the target gene.
Caption: this compound mechanism for inducing gene expression.
Application Note 1: Monitoring mRNA Expression Levels
The most direct method to confirm the activation of the inducible system is to measure the transcription of the gene of interest (GOI). Quantitative Real-Time PCR (qRT-PCR) is ideal for targeted analysis of one or a few genes, while RNA-Sequencing (RNA-Seq) provides a comprehensive, transcriptome-wide view.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to quantify the relative expression of a target gene following this compound induction. The standard workflow involves cell treatment, RNA extraction, conversion of RNA to cDNA, and finally, qPCR amplification.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells engineered with the this compound-inducible system at an appropriate density in a multi-well plate (e.g., 12-well or 24-well).
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Treat cells with the desired final concentration of this compound. Include a "vehicle-only" control (cells treated with the same volume of solvent used for this compound).
-
For a time-course experiment, treat cells for different durations (e.g., 0, 4, 8, 12, 24 hours). For a dose-response experiment, use a range of this compound concentrations.
-
Harvest cells at the designated time points for RNA extraction.
-
-
RNA Extraction:
-
Wash the cells once with cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol (e.g., using phenol-chloroform extraction or a column-based kit).
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified by qPCR.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. Commercial kits are widely available for this step.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical 10 µL reaction includes: 5 µL of 2X SYBR Green Master Mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 2 µL of nuclease-free water.
-
Run the reaction on a qPCR instrument with a standard cycling program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction.
-
Normalize the Cq value of the GOI to the Cq value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression (fold change) in this compound-treated samples compared to vehicle controls using the ΔΔCq method.
-
Data Presentation:
| Treatment Group | Target Gene Cq (Avg) | Housekeeping Gene Cq (Avg) | ΔCq (Target - HK) | ΔΔCq (vs. Vehicle) | Fold Change (2^-ΔΔCq) |
| Vehicle Control | 27.5 | 19.2 | 8.3 | 0.0 | 1.0 |
| 10 nM this compound | 21.3 | 19.1 | 2.2 | -6.1 | 70.4 |
| 50 nM this compound | 19.8 | 19.3 | 0.5 | -7.8 | 222.0 |
Protocol 2: RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis
RNA-Seq is a powerful method for not only quantifying the induction of the target GOI but also for discovering unintended or off-target effects on global gene expression.
Methodology Workflow:
The basic workflow includes RNA extraction (as described in Protocol 1), followed by library preparation, sequencing, and data analysis.
Caption: High-level workflow for an RNA-Seq experiment.
-
RNA Extraction and QC: Extract high-quality total RNA from this compound-treated and control cells as described previously. RNA integrity is critical; assess it using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.
-
Library Preparation: Convert the RNA into a library of cDNA fragments suitable for sequencing. This process typically involves:
-
Depletion of ribosomal RNA (rRNA).
-
Fragmentation of the remaining RNA.
-
Reverse transcription to generate cDNA.
-
Ligation of sequencing adapters.
-
PCR amplification to enrich the library.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis: The computational analysis workflow involves several steps:
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to controls.
-
Data Presentation:
| Gene ID | log2(FoldChange) | p-value | Adjusted p-value | Description |
| GOI_123 | 9.58 | 1.2e-150 | 4.5e-146 | Induced Gene of Interest |
| GENE_ABC | 3.45 | 5.6e-25 | 8.1e-21 | Upregulated Pathway Member |
| GENE_XYZ | -2.89 | 2.1e-18 | 1.5e-14 | Downregulated Target |
Application Note 2: Monitoring Protein Expression Levels
Confirming that the induced mRNA is successfully translated into protein is a crucial validation step. Western blotting provides semi-quantitative analysis of the target protein's size and abundance, while ELISA offers precise quantification, especially for secreted proteins.
Protocol 3: Western Blotting
Western blotting is a standard technique used to detect a specific protein from a complex mixture of proteins extracted from cells.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as described in Protocol 1.
-
Wash cells with cold 1X PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
| Treatment Group | Target Protein (Relative Density) | Loading Control (Relative Density) | Normalized Intensity |
| Vehicle Control | 0.15 | 1.02 | 0.15 |
| 10 nM this compound | 0.88 | 0.99 | 0.89 |
| 50 nM this compound | 1.45 | 1.01 | 1.44 |
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive plate-based assay for quantifying proteins. It is particularly well-suited for measuring the concentration of a secreted protein of interest in the cell culture supernatant.
Methodology:
-
Sample Collection:
-
Seed and treat cells as described previously.
-
At each time point, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at ~1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Collect the clarified supernatant for analysis. Samples can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure (Sandwich ELISA Example):
-
Use a commercial ELISA kit specific for the protein of interest or develop your own assay. The following steps are for a typical sandwich ELISA.
-
Coating: Coat a 96-well microplate with a capture antibody specific to the target protein. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards (known concentrations of the protein) and the collected supernatant samples to the wells. Incubate for 2 hours at room temperature. The target protein will bind to the capture antibody.
-
Detection: Wash the plate. Add a biotinylated detection antibody that binds to a different epitope on the target protein. Incubate for 1-2 hours.
-
Signal Generation: Wash the plate. Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody. Incubate for 30 minutes.
-
Wash the plate. Add a TMB substrate. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of the protein in the unknown samples.
-
Data Presentation:
| Treatment Group | Sample Dilution | Absorbance (450 nm) | Calculated Concentration (pg/mL) |
| Vehicle Control | 1:2 | 0.085 | < 10 (Below LLOQ) |
| 10 nM this compound | 1:10 | 0.452 | 850 |
| 50 nM this compound | 1:20 | 0.976 | 3240 |
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Engineered safety switch curbs severe side effects of CAR-T immunotherapy - UNC Lineberger [unclineberger.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-regulatable interleukin-12 gene therapy combined with immune checkpoint inhibition is safe in recurrent glioblastoma - GenepoweRx [genepowerx.com]
Troubleshooting & Optimization
Optimizing Veledimex Concentration for Maximal Induction: A Technical Support Guide
Welcome to the Technical Support Center for Veledimex-inducible gene expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal induction of your gene of interest. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, small molecule activator ligand for the RheoSwitch Therapeutic System (RTS®).[1] The RTS is an inducible gene regulation system that allows for controlled transcription of a target gene. In the absence of this compound, two fusion proteins, GAL4-EcR and VP16-RXR, form an inactive heterodimer.[1] Upon administration, this compound binds to the modified ecdysone receptor (EcR) component, inducing a conformational change that stabilizes the heterodimer. This stable complex then binds to the inducible promoter, activating transcription of the target gene.[1]
Q2: What is the optimal concentration of this compound for maximal induction?
Based on clinical trial data for the induction of IL-12 in glioblastoma, a daily oral dose of 20 mg of this compound has been identified as the optimal concentration.[2][3] This dosage provides a favorable balance between therapeutic efficacy and manageable side effects. Higher doses of 30 mg and 40 mg have been associated with a significant increase in grade 3 or higher adverse events, including cytokine release syndrome. For in vitro experiments, a dose-response titration is recommended to determine the optimal concentration for your specific cell type and experimental setup.
Q3: How quickly is gene expression induced after this compound administration?
In clinical studies, the induction of IL-12 expression is observed to be dose-dependent and can be detected within the first few days of this compound administration. For in vitro studies, the kinetics of induction will depend on factors such as the cell type, this compound concentration, and the stability of the expressed protein. It is recommended to perform a time-course experiment to determine the peak expression time for your specific system.
Q4: Is this compound cytotoxic?
At therapeutic doses, this compound itself has been shown to be well-tolerated. However, the product of the induced gene may have cytotoxic effects. In clinical trials of Ad-RTS-hIL-12 with this compound, observed toxicities were primarily related to the induced IL-12 and were reversible upon discontinuation of this compound. For in vitro experiments, it is crucial to assess the viability of your cells in response to both this compound and the induced gene product.
Q5: Can this compound be used in combination with other treatments?
Yes, this compound, in conjunction with the Ad-RTS-hIL-12 system, has been evaluated in clinical trials in combination with immune checkpoint inhibitors like nivolumab.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Gene Induction | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively activate the RheoSwitch system. | Perform a dose-response experiment with a range of this compound concentrations to identify the optimal level for your specific cell line and experimental conditions. |
| Inefficient Transduction/Transfection: Low copy numbers of the RheoSwitch vectors in the target cells will result in low expression. | Optimize your transduction or transfection protocol to achieve higher efficiency. Consider using a higher multiplicity of infection (MOI) for viral vectors or a different transfection reagent. | |
| Cell Line Specificity: The activity of the promoter driving the RheoSwitch components or the overall cellular machinery may not be optimal in your chosen cell line. | Test the system in a different, well-characterized cell line to confirm functionality. | |
| This compound Degradation: this compound may be unstable in your cell culture medium over long incubation periods. | Prepare fresh this compound solutions for each experiment. Minimize exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| High Background Expression (Leaky Expression) | Promoter Leakiness: The inducible promoter may have some basal activity even in the absence of this compound. | This is an inherent characteristic of the promoter. If the background is unacceptably high, consider re-cloning your gene of interest under a tighter inducible promoter if possible. |
| Cellular Factors: Endogenous cellular factors might be weakly activating the RheoSwitch system. | Ensure that your negative control (no this compound) is run alongside all experiments to accurately quantify the background expression. | |
| Cell Death or Poor Cell Health | Cytotoxicity of the Induced Gene Product: The protein you are expressing may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different this compound concentrations and time points. Consider using a lower this compound concentration to induce a lower, less toxic level of your protein. |
| This compound Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the final concentration used. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control. | |
| Inconsistent Results Between Experiments | Variability in this compound Preparation: Inconsistent preparation of this compound stock and working solutions. | Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. |
| Variability in Cell Culture Conditions: Differences in cell passage number, confluency at the time of induction, or media composition. | Standardize your cell culture and experimental procedures. Use cells within a defined passage number range and induce at a consistent confluency. |
Data Presentation
This compound Dose and Associated Clinical Outcomes in Glioblastoma Trials
| This compound Dose (daily) | Median Overall Survival (mOS) | Key Adverse Events (Grade 3 or higher) | Reference |
| 10 mg | 7.6 months | Well-tolerated, considered subtherapeutic | |
| 20 mg | 12.7 months | Lower frequency of adverse events compared to higher doses | |
| 30 mg | Not reported | Increased frequency of adverse events | |
| 40 mg | Not reported | Increased frequency of adverse events |
Note: This data is derived from clinical trials in recurrent glioblastoma and may not be directly transferable to in vitro experiments. However, it provides a valuable starting point for dose-ranging studies.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for this compound
Objective: To determine the optimal concentration of this compound for maximal induction of a target gene in a specific cell line.
Materials:
-
Cells transduced with the RheoSwitch Therapeutic System® vectors expressing your gene of interest.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Multi-well plates (e.g., 24-well or 96-well).
-
Reagents for quantifying gene expression (e.g., qPCR primers and probes, antibodies for Western blot or ELISA).
-
Reagents for assessing cell viability (e.g., MTT, Trypan Blue).
Procedure:
-
Cell Seeding: Seed your transduced cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 50-70% confluency).
-
This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500 nM and 1, 5, 10 µM). Include a "no this compound" control and a "solvent only" control.
-
Induction: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours). This time should be optimized based on the expected kinetics of your target gene expression.
-
Analysis of Gene Expression:
-
For mRNA analysis (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to determine the relative expression level of your target gene.
-
For protein analysis (Western Blot or ELISA): Lyse the cells and quantify total protein concentration. Analyze the expression of your target protein by Western blot or ELISA.
-
-
Analysis of Cell Viability: In a parallel plate, perform a cell viability assay to assess any cytotoxic effects of this compound or the induced gene product.
-
Data Analysis: Plot the gene expression levels and cell viability against the corresponding this compound concentrations to generate dose-response curves and determine the optimal concentration for maximal induction with minimal cytotoxicity.
Visualizations
Signaling Pathway of this compound and the RheoSwitch Therapeutic System®
Caption: this compound activates the RheoSwitch® system to induce gene expression.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration in vitro.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Veledimex-activated gene therapy in cell culture experiments. The toxicity is primarily driven by the expression of Interleukin-12 (IL-12), a potent pro-inflammatory cytokine, which is induced by this compound in genetically modified cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
A1: this compound is a small molecule that acts as an oral activator ligand for a gene therapy system. In the context of research, it is used to control the expression of a therapeutic transgene, most notably human Interleukin-12 (IL-12), in cells that have been transduced with a compatible vector, such as Ad-RTS-hIL-12.[1][2][3][4][5] When this compound is added to the cell culture medium, it activates a transcriptional switch, leading to the production and secretion of IL-12 by the engineered cells.
Q2: What are the expected toxicities in cell culture when using the this compound-inducible system?
A2: The primary source of toxicity is the biological activity of the expressed IL-12, not this compound itself. IL-12 is a powerful cytokine that can induce a strong inflammatory response. In a mixed cell culture containing immune cells (like T cells or NK cells) and target cancer cells, the expected effects include:
-
Cytokine Release Syndrome (CRS)-like phenomena: An overproduction of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by immune cells.
-
Target cell cytotoxicity: Increased killing of cancer cells by activated immune cells.
-
Immune cell activation and proliferation: Stimulation of T helper 1 (Th1) cell differentiation and enhanced proliferation and cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells.
-
Off-target effects: At high concentrations, IL-12 can have pleiotropic effects on various cell types in the culture.
Q3: What are typical working concentrations for this compound in cell culture?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. Based on clinical trial data, the dosage of this compound is carefully controlled to manage IL-12 expression and associated toxicities. For in vitro studies, it is recommended to perform a dose-response curve to find the minimal concentration of this compound that induces the desired level of IL-12 expression without causing excessive toxicity. A starting point for such a titration could be in the nanomolar to low micromolar range.
Q4: How can I measure IL-12 expression in my cell culture?
A4: IL-12 levels in the cell culture supernatant can be quantified using standard immunological assays such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Multiplex bead-based assays (e.g., Luminex)
-
Cytometric Bead Array (CBA)
These assays are commercially available and provide sensitive and specific detection of the IL-12p70 heterodimer.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of non-specific cell death, including immune cells. | 1. Excessive IL-12 production: The concentration of this compound may be too high, leading to a "cytokine storm" in the culture. 2. High sensitivity of cell lines: Some cell lines may be particularly sensitive to high levels of pro-inflammatory cytokines. | 1. Titrate this compound: Perform a dose-response experiment to determine the optimal this compound concentration that induces a therapeutic effect without excessive toxicity. 2. Time-course experiment: Reduce the duration of this compound exposure. 3. Use neutralizing antibodies: Add neutralizing antibodies for key downstream cytokines like IFN-γ or TNF-α to mitigate their effects. |
| Inconsistent IL-12 production between experiments. | 1. Variability in cell health: The transduction efficiency and overall health of the cells can affect their ability to produce IL-12. 2. Inconsistent this compound concentration: Errors in dilution or storage of this compound. 3. Cell passage number: High passage numbers can lead to phenotypic changes and altered protein expression capabilities. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Prepare fresh this compound dilutions: Aliquot and store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment. 3. Monitor cell viability: Regularly check cell viability using methods like Trypan Blue exclusion before and during the experiment. |
| Low or no target cell killing despite IL-12 production. | 1. Insufficient effector-to-target ratio: The number of immune cells may be too low to effectively kill the target cancer cells. 2. Immune cell exhaustion: Prolonged high-level stimulation can lead to immune cell exhaustion. 3. Target cell resistance: The cancer cells may have developed mechanisms to resist immune-mediated killing. | 1. Optimize effector-to-target ratio: Test different ratios of immune cells to cancer cells to find the most effective combination. 2. Modulate this compound dosing: Consider intermittent dosing of this compound to mimic a more physiological stimulation and reduce immune cell exhaustion. 3. Assess target cell sensitivity: Verify that the target cells express the necessary molecules for immune cell recognition and killing. |
| Unexpected morphological changes in cells. | 1. Adenoviral vector toxicity: The adenoviral vector used for transduction can cause some level of cytotoxicity, independent of IL-12 expression. 2. Cytokine-induced differentiation or stress: IL-12 and downstream cytokines can induce morphological changes in various cell types. | 1. Include proper controls: Use a control group of cells transduced with a null or reporter vector (e.g., expressing GFP) to assess the toxicity of the vector alone. 2. Perform cell characterization: Analyze cell morphology and expression of relevant markers to understand the phenotypic changes induced by the treatment. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the IL-12-mediated cytotoxicity in a co-culture of immune cells and cancer cells.
1. Cell Preparation:
- Culture the target cancer cell line and the immune effector cells (e.g., PBMCs, NK cells, or engineered T cells) separately under their optimal growth conditions.
- Transduce the target cancer cells with the Ad-RTS-hIL-12 vector. As a control, a separate population of cancer cells should be transduced with a control vector.
2. Co-culture Setup:
- Plate the transduced cancer cells in a 96-well plate at a predetermined density.
- Add the immune effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
- Prepare a serial dilution of this compound in the cell culture medium. Add the different concentrations of this compound to the appropriate wells. Include a no-Veledimex control.
3. Incubation:
- Incubate the co-culture plate for 24, 48, or 72 hours at 37°C and 5% CO2.
4. Measurement of Cytotoxicity:
- At each time point, assess cell viability and cytotoxicity using a suitable assay. Common methods include:
- Lactate Dehydrogenase (LDH) release assay: Measures the release of LDH from damaged cells into the supernatant.
- Chromium-51 (⁵¹Cr) release assay: A traditional method for measuring cytotoxicity.
- Fluorometric assays: Using dyes that specifically stain dead cells (e.g., propidium iodide) or live cells (e.g., calcein-AM).
5. Data Analysis:
- Calculate the percentage of specific lysis for each condition compared to control wells.
- Plot the dose-response curve for this compound concentration versus cytotoxicity.
Protocol 2: Cytokine Release Assay
This protocol is for measuring the profile of cytokines released into the supernatant during the co-culture experiment.
1. Sample Collection:
- Following the incubation period in the cytotoxicity assay (Protocol 1), carefully collect the cell culture supernatant from each well.
- Centrifuge the supernatant to remove any cells or debris.
2. Cytokine Quantification:
- Use a multiplex bead-based immunoassay or ELISA to measure the concentrations of key cytokines in the supernatant. A typical panel for assessing a CRS-like response would include:
- IL-12p70
- IFN-γ
- TNF-α
- IL-6
- IL-10
- IL-2
3. Data Analysis:
- Generate a cytokine profile for each experimental condition.
- Correlate the levels of specific cytokines with the observed cytotoxicity and the concentration of this compound used.
Visualizations
Caption: IL-12 signaling pathway in an immune cell.
Caption: General experimental workflow for assessing this compound-induced toxicity.
References
- 1. IL-12 Family Cytokines in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Model to Assess CRS Potential of CAR T Cells Using a Tumor Cell Line and Autologous Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The treatment of glioblastoma multiforme through activation of microglia and TRAIL induced by rAAV2-mediated IL-12 in a syngeneic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Research on Novel Interleukin-12 Gene Therapy in Glioblastoma - The ASCO Post [ascopost.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Stability of Veledimex in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Veledimex in commonly used cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in my cell culture medium?
A1: Understanding the stability of this compound in your specific experimental setup is crucial for the accurate interpretation of your results. If this compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish the true concentration-response relationship for your experiments.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of a small molecule like this compound in cell culture media. These include:
-
Temperature: Standard incubator conditions (37°C) can accelerate the degradation of some compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.
-
Media Components: Components within the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and potentially degrade the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize this compound.[1]
Q3: What are the recommended methods for quantifying this compound in cell culture media?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for quantifying small molecules. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard as it offers higher sensitivity and specificity, which is particularly important when dealing with complex biological matrices like cell culture media.[1][2] LC-MS/MS can also be used to identify potential degradation products.
Troubleshooting Guide
Q: I am seeing a rapid loss of this compound in my culture medium, even at early time points. What could be the cause?
A: Rapid loss of your compound could be due to several factors:
-
Adsorption to plasticware: Some compounds are known to bind to the plastic of culture plates and tubes. To test for this, you can compare the concentration of this compound in media incubated in your culture vessel with a control in a low-binding microcentrifuge tube.
-
Precipitation: this compound may be precipitating out of the solution at the concentration you are using. You can visually inspect for precipitates or centrifuge the sample and measure the concentration in the supernatant.
-
High chemical instability: The compound may be inherently unstable in the aqueous, buffered environment of the cell culture medium.
Q: My this compound stability results are inconsistent between experiments. What should I check?
A: Inconsistent results are often due to variations in experimental conditions. Ensure the following are consistent:
-
Final DMSO concentration: Keep the final concentration of your DMSO (or other solvent) low (typically <0.1%) and consistent across all experiments.
-
Media preparation: Use the same batch of media and supplements (e.g., FBS) if possible, as lot-to-lot variability can exist.
-
Incubation conditions: Ensure the temperature, CO2 levels, and humidity in your incubator are stable and consistent.
-
Sample handling: Process your samples (e.g., quenching, storage) identically each time.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in different cell culture media to illustrate how such data would be presented. This data is for illustrative purposes only and should be confirmed by experimentation.
| Medium | Serum Concentration | Incubation Time (hours) | % this compound Remaining (Mean ± SD) | Hypothetical Half-life (t½) (hours) |
| DMEM | 10% FBS | 0 | 100 ± 0 | - |
| 4 | 92.3 ± 2.1 | |||
| 8 | 85.1 ± 3.5 | |||
| 24 | 60.7 ± 4.2 | ~30 | ||
| RPMI 1640 | 10% FBS | 0 | 100 ± 0 | - |
| 4 | 94.5 ± 1.8 | |||
| 8 | 88.2 ± 2.9 | |||
| 24 | 65.3 ± 3.8 | ~35 | ||
| PBS (Control) | 0% | 0 | 100 ± 0 | - |
| 4 | 99.1 ± 0.5 | |||
| 8 | 98.5 ± 0.8 | |||
| 24 | 95.2 ± 1.1 | >100 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Pre-warm the medium to 37°C in a water bath or incubator.
-
-
Incubation:
-
From a concentrated stock solution of this compound in DMSO, spike the pre-warmed medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Include a control with this compound in a simple buffer like PBS to assess inherent chemical stability.
-
Dispense aliquots of the spiked media into sterile, low-binding microcentrifuge tubes or a multi-well plate.
-
-
Sample Collection:
-
Immediately collect an aliquot for the time-zero (T=0) time point.
-
Incubate the remaining samples at 37°C in a cell culture incubator with 5% CO2.
-
Collect aliquots at various subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
For each time point, immediately stop potential degradation by adding 3 volumes of ice-cold acetonitrile to precipitate proteins. This is a crucial quenching step.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or well for analysis.
-
Store processed samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS or HPLC method.
-
Plot the percentage of this compound remaining versus time to determine the stability profile. The percentage remaining is calculated relative to the T=0 concentration.
-
Visualizations
Caption: Experimental workflow for determining this compound stability in cell culture media.
Caption: Hypothetical degradation pathways for this compound in aqueous media.
References
common challenges with the Veledimex inducible system
Welcome to the Technical Support Center for the Veledimex Inducible System, powered by the RheoSwitch Therapeutic System® (RTS®) technology. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of this powerful gene regulation platform in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inducible system and how does it work?
The this compound inducible system is a tool for controlling gene expression in mammalian cells. It is based on the RheoSwitch Therapeutic System® (RTS®), which utilizes two fusion proteins and a small molecule inducer, this compound, to regulate the transcription of a target gene. In the absence of this compound, the system is in an "off" state with minimal gene expression. When this compound is introduced, it binds to one of the fusion proteins, causing a conformational change that leads to the formation of an active transcription factor complex. This complex then binds to a specific promoter sequence, driving the expression of your gene of interest.
Q2: What are the key components of the this compound inducible system?
The system consists of three main components:
-
Two Fusion Proteins: These proteins are constitutively expressed in the host cells. One is a fusion of a modified ecdysone receptor (EcR) with the GAL4 DNA-binding domain, and the other is a fusion of a modified retinoid X receptor (RXR) with the VP16 activation domain.[1]
-
Inducible Promoter: This is a synthetic promoter that contains GAL4 upstream activating sequences (UAS). The activated transcription factor complex binds to these sequences to initiate transcription.
-
This compound: A synthetic, orally bioavailable small molecule that acts as the inducer ligand.[2] this compound is an analog of the insect molting hormone ecdysone.[2][3]
Q3: What are the potential advantages of using the this compound system?
The this compound system offers several potential advantages for researchers:
-
Tight "Off" State: The system is designed to have very low basal expression in the absence of the inducer, which is critical when expressing toxic or potent proteins.
-
Dose-Dependent Induction: The level of gene expression can be modulated by varying the concentration of this compound, allowing for fine-tuning of protein production.[2]
-
Reversibility: Removal of this compound from the culture medium leads to the cessation of gene expression, allowing for temporal control of your target gene.
-
High Specificity: The components of the system are derived from insect and yeast and are not endogenous to mammalian cells, minimizing the potential for off-target effects from native cellular machinery.
Q4: Has the this compound system been used in vivo?
Yes, the this compound system, in conjunction with an adenoviral vector delivering the gene for interleukin-12 (Ad-RTS-hIL-12), has been extensively studied in preclinical and clinical settings for the treatment of glioblastoma. In these studies, oral administration of this compound was used to control the localized production of IL-12 within the tumor microenvironment.
Troubleshooting Guide
This guide addresses common challenges that researchers may encounter when using the this compound inducible system in an in vitro setting.
Problem 1: High Background Expression (Leaky Expression)
High basal expression of the target gene in the absence of this compound can be a significant issue.
Possible Causes:
-
Promoter Leakiness: The inducible promoter may have some intrinsic, low-level activity even without the activated transcription factor.
-
High Plasmid Copy Number: In transient transfections, a very high number of plasmids carrying the inducible construct can lead to a detectable level of background expression.
-
Integration Site Effects (Stable Cell Lines): In stably transfected cells, the site of integration of the expression cassette into the host genome can influence basal promoter activity.
Troubleshooting Strategies:
| Strategy | Description |
| Optimize Plasmid Amount | For transient transfections, perform a titration experiment to determine the lowest amount of the inducible expression plasmid that still provides sufficient induction while minimizing background. |
| Screen Stable Clones | When generating stable cell lines, it is crucial to screen multiple independent clones. Select clones that exhibit both low basal expression and high inducibility. |
| Use a Polycistronic Vector | For stable cell line generation, using a single vector that expresses both the fusion proteins and the inducible gene of interest can sometimes lead to more consistent and lower background expression compared to co-transfection of multiple plasmids. |
| Introduce a Suppressor Element | In some inducible systems, the inclusion of a transcriptional repressor binding site near the minimal promoter can help to further reduce leaky expression. While not a standard feature of the described RheoSwitch system, this is a general strategy for tightening control of inducible promoters. |
Problem 2: Low or No Induction of Gene Expression
Failure to observe a significant increase in gene expression after the addition of this compound is another common challenge.
Possible Causes:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively activate the system.
-
Inefficient Transfection/Transduction: The cells may not have been efficiently transfected or transduced with the necessary components of the system.
-
This compound Degradation: this compound may not be stable under the specific cell culture conditions for the duration of the experiment.
-
Problems with the Fusion Proteins: The fusion proteins may not be expressed or may be misfolded and non-functional.
-
Cell Line Specific Effects: The efficiency of the system can vary between different cell lines.
Troubleshooting Strategies:
| Strategy | Description |
| This compound Dose-Response Curve | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for your specific cell line and experimental setup. |
| Verify Transfection/Transduction Efficiency | Use a positive control, such as a constitutively expressed fluorescent protein, to confirm that your cells have been successfully transfected or transduced. |
| Assess this compound Stability | While specific data on this compound stability in various cell culture media is not widely available, it is good practice to prepare fresh this compound solutions for each experiment. If long-term induction is required, consider replenishing the media with fresh this compound periodically. |
| Confirm Expression of Fusion Proteins | If possible, verify the expression of the two fusion proteins using Western blotting or by including a fluorescent marker on the same expression vector. |
| Test in a Different Cell Line | If the system fails to work in your cell line of choice, try testing it in a commonly used and easily transfectable cell line (e.g., HEK293T) to confirm that the vector components are functional. |
Problem 3: Cellular Toxicity
The induction of gene expression or the presence of the system components may lead to cellular toxicity.
Possible Causes:
-
Toxicity of the Target Protein: The protein you are expressing may be toxic to the cells, especially at high concentrations.
-
This compound Toxicity: Although generally considered to have a good safety profile, very high concentrations of this compound could potentially have off-target effects.
-
Overexpression of Fusion Proteins: High levels of the constitutively expressed fusion proteins could place a metabolic burden on the cells.
Troubleshooting Strategies:
| Strategy | Description |
| Modulate this compound Concentration | Take advantage of the dose-dependent nature of the system. Use the lowest concentration of this compound that gives you the desired level of protein expression. |
| Perform a Time-Course Experiment | Determine the optimal induction time for your experiment. It may be possible to achieve sufficient protein expression before significant toxicity occurs. |
| Reduce Fusion Protein Expression | If you suspect toxicity from the fusion proteins, you could try using a weaker constitutive promoter to drive their expression. |
| Cell Viability Assay | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your induction experiment to quantify any cytotoxic effects. |
Experimental Protocols
While a specific, universally optimized protocol for all in vitro applications of the this compound system is not available, the following provides a general framework for a typical experiment involving the induction of a reporter gene (e.g., luciferase or GFP) in a transiently transfected adherent cell line.
General Protocol for In Vitro Induction
-
Cell Seeding:
-
Plate your cells of interest in a suitable format (e.g., 96-well plate for luminescence or fluorescence assays) at a density that will ensure they are in the exponential growth phase at the time of transfection and induction.
-
-
Transfection:
-
Co-transfect the cells with the plasmids encoding the two RheoSwitch fusion proteins and the inducible reporter construct.
-
Include a positive control for transfection efficiency (e.g., a plasmid expressing a constitutive fluorescent protein).
-
Include a negative control (mock transfection).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations.
-
-
Induction:
-
Approximately 24 hours post-transfection, replace the existing medium with the medium containing the various concentrations of this compound.
-
Include a "no this compound" control to assess leaky expression.
-
-
Incubation:
-
Incubate the cells for a period sufficient for the expression of the reporter gene. This is typically 24-48 hours, but the optimal time should be determined empirically.
-
-
Analysis:
-
At the end of the incubation period, lyse the cells (if necessary) and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Quantitative Data Summary
As specific in vitro dose-response data for the this compound system with reporter genes is not widely published, the following table provides a hypothetical example of what a dose-response experiment might yield. Researchers should generate their own data for their specific system.
| This compound Concentration (nM) | Reporter Gene Expression (Fold Induction over No this compound) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 0.1 | 5.2 | 100 |
| 1 | 25.8 | 98 |
| 10 | 112.5 | 95 |
| 100 | 250.1 | 92 |
| 1000 | 255.3 | 85 |
Signaling Pathways and Workflows
Mechanism of Action of the this compound Inducible System
The following diagram illustrates the mechanism of the RheoSwitch Therapeutic System. In the "off" state, the two fusion proteins do not form a stable complex. In the "on" state, this compound stabilizes the heterodimer, which then binds to the inducible promoter and activates transcription.
Caption: Mechanism of the this compound inducible system.
Experimental Workflow for Troubleshooting Low Induction
This workflow outlines the logical steps to take when troubleshooting low or no gene induction with the this compound system.
Caption: Troubleshooting workflow for low induction.
References
improving the efficiency of the RheoSwitch system
Welcome to the Technical Support Center for the RheoSwitch® Inducible Gene Expression System. This resource is designed to assist researchers, scientists, and drug development professionals in efficiently utilizing the RheoSwitch system for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the RheoSwitch system.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Gene Expression Upon Induction | Suboptimal Ligand Concentration: The concentration of the activator ligand (e.g., veledimex) may be too low to effectively activate the RheoSwitch proteins. | Perform a dose-response experiment to determine the optimal ligand concentration for your specific cell type and experimental setup. Refer to the Ligand Dose-Response Data table below for reported effective concentrations. |
| Inefficient Delivery of System Components: Poor transfection or transduction efficiency of the plasmids or viral vectors carrying the RheoSwitch components and the gene of interest. | Optimize your transfection or transduction protocol. Use reporter genes (e.g., GFP, luciferase) to assess delivery efficiency. Ensure the integrity and purity of your plasmid DNA or viral particles. | |
| Problem with RheoSwitch Protein Expression: The two RheoSwitch fusion proteins may not be expressed correctly or at sufficient levels. | Verify the expression of both the Gal4-EcR and VP16-RXR fusion proteins using Western blotting or other appropriate methods. | |
| Inappropriate Minimal Promoter: The chosen minimal promoter driving the expression of your gene of interest may have low activity in your specific cell type. | Consider using a different minimal promoter. Promoters with Sp1 binding sites or the transthyretin (TTR) minimal promoter have been shown to yield higher expression levels.[1] | |
| 2. High Background Expression (Leakiness) | Promoter Leakiness: Some minimal promoters can exhibit basal activity in the absence of the activator ligand. | Select a minimal promoter known for low basal activity. The TATA3 promoter, for instance, has been reported to have undetectable basal expression, although it may also result in lower induced expression.[1] The choice of promoter often involves a trade-off between high induction levels and low background.[1] |
| High Copy Number of Integrated Vectors: A high number of integrated viral vectors can lead to increased background expression. | Reduce the multiplicity of infection (MOI) during transduction to achieve a lower copy number of the integrated vectors. | |
| Cell Line-Specific Effects: The host cell line's genetic and epigenetic landscape can influence the basal activity of the inducible promoter. | Test the system in different cell lines to identify one with the desired low background characteristics. | |
| 3. Cellular Toxicity | Toxicity of the Gene of Interest: The protein you are expressing may be toxic to the cells, even at low levels. | For highly toxic proteins, it is crucial to use a RheoSwitch system with very tight regulation (low leakiness). Consider using a promoter with minimal basal activity. |
| Ligand-Induced Toxicity: Although generally inert, very high concentrations of the activator ligand might have off-target effects in some sensitive cell lines. | Perform a toxicity assay to determine the maximum non-toxic concentration of the ligand for your cells. | |
| Viral Vector-Induced Toxicity: High titers of viral vectors (especially adenovirus) can be toxic to cells. | Use the lowest effective MOI for your experiment. Consider using less immunogenic viral vectors like adeno-associated virus (AAV) if appropriate. | |
| 4. Inconsistent Results | Variability in Ligand Preparation and Administration: Inconsistent preparation of the ligand solution or administration can lead to variable induction levels. | Prepare fresh ligand solutions for each experiment and ensure accurate and consistent administration, especially in animal studies. For in vivo studies, consider the formulation and route of administration as this can impact bioavailability.[2] |
| Cell Line Instability: Genetic instability of the engineered cell line can lead to loss or silencing of the integrated RheoSwitch components over time. | Periodically re-validate your engineered cell lines to ensure consistent expression of the RheoSwitch components and inducible response. | |
| Inconsistent Experimental Conditions: Variations in cell culture conditions, passage number, or other experimental parameters can affect the performance of the system. | Maintain consistent and well-documented experimental protocols. |
Frequently Asked Questions (FAQs)
Q1: How does the RheoSwitch system work?
A1: The RheoSwitch system is a binary inducible gene expression system.[3] It consists of two fusion proteins that are constitutively expressed: one is a fusion of a modified ecdysone receptor (EcR) with the Gal4 DNA-binding domain, and the other is a fusion of a chimeric retinoid X receptor (RXR) with the VP16 transcription activation domain. In the absence of the activator ligand, these two proteins do not efficiently heterodimerize. When the small molecule activator ligand (e.g., this compound) is present, it binds to the EcR fusion protein, inducing a conformational change that promotes stable heterodimerization with the RXR-VP16 fusion protein. This active heterodimer then binds to Gal4 upstream activating sequences (UAS) in an inducible promoter, driving the expression of the downstream gene of interest.
Q2: What is the activator ligand and how do I use it?
A2: The most common activator ligand for the RheoSwitch system is this compound. It is a synthetic diacylhydrazine-based small molecule that is orally bioavailable. For in vitro experiments, this compound can be dissolved in an appropriate solvent (e.g., DMSO) and added to the cell culture medium. For in vivo studies in animals, it can be administered orally, for example, by gavage or formulated in the chow. The optimal concentration and dosing schedule should be determined empirically for each specific application.
Q3: Can I turn off gene expression after it has been induced?
A3: Yes, the RheoSwitch system is reversible. When the activator ligand is removed from the system (e.g., by washing the cells or discontinuing administration in vivo), the heterodimer dissociates, and transcription of the target gene is turned off, returning to baseline levels.
Q4: How can I minimize background expression?
A4: Minimizing background expression, or "leakiness," is critical for applications involving toxic genes or when precise control is required. Strategies to reduce leakiness include:
-
Choosing the right promoter: Use a minimal promoter with inherently low basal activity.
-
Optimizing vector copy number: Use the lowest possible multiplicity of infection (MOI) that still provides sufficient induced expression.
-
Cell line selection: Screen different cell lines to find one that supports tight regulation of the system.
Q5: How can I increase the level of induced gene expression?
A5: To maximize induced gene expression, you can:
-
Optimize ligand concentration: Perform a dose-response curve to find the saturating concentration of the activator ligand.
-
Select a strong inducible promoter: Utilize a minimal promoter known for robust activity upon induction, such as those containing Sp1 binding sites or the TTR minimal promoter.
-
Incorporate insulators: Flanking the expression cassette with insulator elements, like the chicken beta-globin insulator, can sometimes enhance expression levels.
Quantitative Data
Ligand Dose-Response Data
The following table summarizes reported concentrations of the activator ligand this compound and their effects on the expression of Interleukin-12 (IL-12) in different experimental models.
| Model System | This compound Concentration/Dose | Observed Effect on IL-12 Expression | Reference |
| Murine Glioma Model (in vivo) | 10 mg/m²/day (oral) | Subtherapeutic IL-12 induction. | |
| Murine Glioma Model (in vivo) | 20 mg/m²/day (oral) | Optimal therapeutic effect with manageable toxicity. | |
| Murine Glioma Model (in vivo) | 30 mg/m²/day (oral) | Increased IL-12 expression, but also increased toxicity. | |
| Human Clinical Trial (rGBM) | 10 mg daily (oral) | Subtherapeutic, with a median overall survival of 7.6 months. | |
| Human Clinical Trial (rGBM) | 20 mg daily (oral) | Best risk-benefit profile, with a median overall survival of 12.7 months. | |
| Human Clinical Trial (rGBM) | 30-40 mg daily (oral) | Higher toxicity and lower patient compliance. |
Promoter Performance
This table provides a qualitative comparison of different minimal promoters used with the RheoSwitch system.
| Minimal Promoter | Induced Expression Level | Basal Expression Level (Leakiness) | Reference |
| TATA3 | Low | Undetectable | |
| Sp1-TATA3 | High | Higher than TTR | |
| Transthyretin (TTR) | High | Low |
Experimental Protocols
Key Experiment: In Vitro Induction of Gene Expression
This protocol outlines the general steps for inducing gene expression in a cell line stably expressing the RheoSwitch system.
-
Cell Seeding: Plate the engineered cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Ligand Preparation: Prepare a stock solution of the activator ligand (e.g., this compound) in a suitable solvent like DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Induction: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the activator ligand. Include a vehicle control (medium with the solvent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for gene expression.
-
Analysis: Harvest the cells or the supernatant (for secreted proteins) to analyze gene expression. This can be done at the mRNA level using RT-qPCR or at the protein level using methods like Western blotting, ELISA, or flow cytometry.
Key Experiment: In Vivo Gene Expression in a Mouse Tumor Model
This protocol provides a general workflow for using the RheoSwitch system to control gene expression in a murine tumor model.
-
Tumor Cell Implantation: Implant tumor cells engineered with the RheoSwitch system subcutaneously or orthotopically into immunocompromised or syngeneic mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Vector Administration (if applicable): If using a viral vector to deliver the RheoSwitch system intratumorally, inject the vector directly into the established tumors.
-
Ligand Administration: Prepare the activator ligand (e.g., this compound) for oral administration. This can be done by dissolving it in a suitable vehicle for oral gavage or by incorporating it into the animal chow. Administer the ligand to the mice at the desired dose and schedule.
-
Monitoring: Monitor tumor growth and the overall health of the animals regularly.
-
Analysis: At the end of the experiment, sacrifice the animals and collect tumors and other relevant tissues. Analyze gene expression in the tumors using RT-qPCR or immunohistochemistry. Analyze protein levels in the serum if the expressed protein is secreted.
Visualizations
Caption: Mechanism of the RheoSwitch inducible gene expression system.
Caption: General experimental workflow for a RheoSwitch system experiment.
Caption: A logical workflow for troubleshooting common RheoSwitch issues.
References
how to reduce background expression in the RheoSwitch system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the RheoSwitch® system and minimize background expression in their experiments.
Understanding the RheoSwitch® System
The RheoSwitch® Therapeutic System (RTS®) is a powerful tool for inducing gene expression in a tightly controlled, dose-dependent manner. The system relies on two constitutively expressed fusion proteins: one containing the DNA binding domain of GAL4 fused to a modified ecdysone receptor (EcR), and the other containing the activation domain of VP16 fused to a chimeric retinoid X receptor (RXR).[1] In the absence of the activator ligand, veledimex, the system is in an "off" state with no transgene expression.[2] Upon administration of this compound, the two fusion proteins heterodimerize and bind to a GAL4 response element in the promoter of the target gene, initiating transcription.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of background expression in the RheoSwitch® system?
The RheoSwitch® system is designed for very tight regulation, and in the absence of the activator ligand, this compound, there should be little to no expression of the target gene.[2] Therefore, the most critical factor to investigate when encountering background expression is the potential for unintended activation. This could be due to:
-
Contamination of cell culture reagents: Ensure that all media, sera, and supplements are free of any compounds that could mimic the activity of this compound.
-
Purity of the this compound stock: Use a high-purity source of this compound and prepare fresh dilutions for each experiment.
Q2: Can the concentration of the activator ligand, this compound, influence background expression?
While this compound is required for activation, using an excessively high concentration is not a direct cause of background expression in the "off" state. However, optimizing the this compound concentration is crucial for achieving the desired level of induction without causing off-target effects or cellular stress, which could indirectly contribute to non-specific gene expression. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental setup.
Q3: Do different cell lines exhibit varying levels of background expression with the RheoSwitch® system?
Yes, the basal expression level of any inducible system can be cell-line dependent. This can be due to a variety of factors, including the endogenous expression of transcription factors that may weakly interact with the components of the RheoSwitch® system or the chromatin state at the site of vector integration. It is advisable to screen several different cell lines, if possible, to identify one with the lowest basal activity for your gene of interest.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with background expression in the RheoSwitch® system.
| Problem | Potential Cause | Recommended Solution |
| High background expression in the absence of this compound. | Contamination of reagents with an activating compound. | Test all cell culture components (media, serum, etc.) for their ability to induce expression in the absence of this compound. Replace any suspect reagents. |
| Sub-optimal vector-to-cell ratio during transfection or transduction. | Titrate the amount of the RheoSwitch® vector used to establish your cell line. A lower vector copy number may reduce basal expression. | |
| "Leaky" expression from the minimal promoter. | While the RheoSwitch® system is designed with a tightly controlled promoter, some minimal promoters can have inherent basal activity. If possible, test alternative minimal promoters in your vector construct. | |
| Integration site effects in stable cell lines. | If you have generated stable cell lines, screen multiple independent clones. The genomic location of vector integration can significantly influence basal expression levels. | |
| Inconsistent or variable background expression between experiments. | Inconsistent preparation of this compound dilutions. | Prepare fresh dilutions of this compound from a trusted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can all influence gene expression. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol will help you identify the lowest concentration of this compound that provides the desired level of gene induction with minimal off-target effects.
Materials:
-
Your RheoSwitch® cell line expressing the gene of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for your specific gene expression assay (e.g., qPCR, Western blot, luciferase assay)
Procedure:
-
Cell Seeding: Seed your RheoSwitch® cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
This compound Dilution Series: Prepare a series of this compound dilutions in your complete cell culture medium. A typical starting range would be from 0 (uninduced control) to 1000 nM. It is recommended to perform a wide range initially (e.g., 0, 0.1, 1, 10, 100, 1000 nM) and then a narrower range around the optimal concentration identified.
-
Induction: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no this compound" control for each cell line to measure background expression.
-
Incubation: Incubate the cells for a predetermined amount of time, sufficient for the expression and detection of your protein of interest (typically 24-48 hours).
-
Assay: Perform your chosen assay to quantify the level of gene expression at each this compound concentration.
-
Data Analysis: Plot the gene expression level as a function of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). The optimal concentration will be the lowest concentration that gives a robust induction with minimal cytotoxicity or other off-target effects.
Protocol 2: Screening Stable Clones for Low Background Expression
This protocol is for researchers generating stable cell lines and aims to identify clones with the lowest basal expression.
Materials:
-
A mixed population of stably transfected RheoSwitch® cells
-
Cloning cylinders or a fluorescence-activated cell sorter (FACS) if your vector includes a fluorescent marker
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
-
Complete cell culture medium with the appropriate selection antibiotic
-
Reagents for your gene expression assay
Procedure:
-
Isolate Single Clones:
-
Cloning Cylinders: Seed the mixed population of cells at a very low density in a large culture dish. Once individual colonies have formed, use cloning cylinders to isolate them.
-
FACS: If your vector contains a fluorescent marker, use FACS to sort single cells into individual wells of a multi-well plate.
-
-
Expand Clones: Expand each isolated clone in separate wells of a multi-well plate in the presence of the selection antibiotic.
-
Screen for Background Expression:
-
Once the clones have reached a sufficient density, split each clone into two wells.
-
In one well for each clone, add complete medium without this compound (uninduced control).
-
In the second well, add complete medium with the optimal concentration of this compound (induced control), as determined in Protocol 1.
-
-
Incubate and Assay: Incubate the cells for 24-48 hours and then perform your gene expression assay on both the uninduced and induced samples for each clone.
-
Select Clones: Identify the clones that exhibit the lowest level of gene expression in the absence of this compound and a high level of induction in the presence of this compound. These clones are ideal for subsequent experiments.
References
Technical Support Center: Veledimex-Induced Gene Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veledimex to induce gene expression. Our goal is to help you mitigate variability and achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of the insect molting hormone ecdysone.[1] It functions as an orally active activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene switch technology that allows for inducible gene expression.[1][2][3] The RTS system consists of two fusion proteins: a ligand-inducible transcription factor (a heterodimer of VP16-RXR and Gal4-EcR) and a gene of interest under the control of a customizable promoter.[2] In the absence of this compound, the transcription factor is inactive. Upon administration, this compound binds to the transcription factor, causing a conformational change that leads to a stable, high-affinity interaction and subsequent transcription of the target gene.
Q2: What are the common sources of variability in this compound-induced expression?
Variability in this compound-induced gene expression can arise from several factors, including:
-
Cell Line-Specific Effects: Different cell lines can exhibit varying responses to this compound due to differences in cellular uptake, metabolism, and the presence of endogenous factors that may interfere with the RTS system.
-
This compound Concentration: The level of gene induction is dose-dependent. Inconsistent or suboptimal concentrations of this compound will lead to variable expression levels.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular physiology and, consequently, the efficiency of the inducible system.
-
Lot-to-Lot Variability of this compound: As with any chemical compound, there can be variations between different manufacturing lots of this compound, which may affect its potency.
-
Transient Transfection Inefficiency: In transient transfection experiments, variability in transfection efficiency is a major contributor to inconsistent gene expression levels.
-
Off-Target Effects: While designed to be specific, small molecule inducers like this compound could potentially have off-target effects that might indirectly influence the expression of the gene of interest or overall cell health.
Q3: How should I prepare and store this compound?
For optimal performance and to minimize variability, proper handling and storage of this compound are critical. While specific instructions should be obtained from the supplier, general recommendations for similar small molecules include:
-
Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Working Solution: Prepare fresh working solutions from the stock for each experiment to ensure consistent potency.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| No or Low Gene Induction | Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and experimental setup. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted, protected from light, appropriate temperature). Prepare fresh working solutions for each experiment. | |
| Inefficient Transfection (for transient systems) | Optimize your transfection protocol. Use a positive control to verify transfection efficiency. Consider establishing a stable cell line for more consistent expression. | |
| Cell Line is Not Responsive | Verify the integrity of the RTS components in your cell line. Some cell lines may not be suitable for this system. | |
| High Background Expression (Leaky Expression) | This compound Contamination | Ensure that the cell culture medium and supplements (e.g., FBS) are not contaminated with this compound or other inducing agents. |
| Intrinsic "Leakiness" of the Promoter | Some promoters used in inducible systems can have a low level of basal activity. If this is problematic, you may need to re-clone your gene of interest with a promoter known for tighter regulation. | |
| High Variability Between Replicates | Inconsistent Cell Culture Conditions | Standardize your cell culture procedures. Ensure consistent cell seeding density, passage number, and media composition across all replicates and experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents. | |
| Lot-to-Lot Variability of this compound | If you suspect lot-to-lot variability, test a new lot against a previously validated lot using a standardized experimental protocol. | |
| Cell Toxicity or Unexpected Phenotypes | This compound Toxicity at High Concentrations | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound for your cell line. |
| Off-Target Effects of this compound | Include appropriate controls in your experiments, such as a parental cell line without the RTS system, to distinguish between on-target and off-target effects. |
Quantitative Data Summary
The following tables summarize dose-response data for this compound from clinical trials involving the Ad-RTS-hIL-12 system in glioblastoma patients. While these are in vivo human doses, they can provide a conceptual reference for the dose-dependent nature of this compound. Note: These concentrations are not directly applicable to in vitro experiments and optimal in vitro concentrations must be determined empirically.
Table 1: this compound Dose and Median Overall Survival (mOS) in Recurrent Glioblastoma
| This compound Dose | Median Overall Survival (mOS) |
| 10 mg | 7.6 months (subtherapeutic) |
| 20 mg | 12.7 months |
| 30 mg | Lower compliance and higher toxicity observed |
| 40 mg | Lower compliance and higher toxicity observed |
Table 2: this compound Compliance at Different Doses
| This compound Dose | Compliance Rate |
| 20 mg | 84% |
| 30 mg | 75% |
| 40 mg | 67% |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the optimal concentration of this compound for inducing gene expression in your specific cell line.
-
Cell Seeding: Plate your cells containing the RTS system and your gene of interest in a multi-well plate at a consistent density. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
This compound Dilution Series: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range for in vitro experiments could be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Induction: Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours). This time may also need to be optimized.
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using a suitable method (e.g., qPCR for mRNA levels, Western blot or ELISA for protein levels, or a reporter assay).
-
Data Plotting: Plot the gene expression levels against the corresponding this compound concentrations to generate a dose-response curve and determine the optimal concentration for maximal induction with minimal cytotoxicity.
Protocol 2: Lot-to-Lot Variability Testing of this compound
This protocol is designed to ensure consistency when switching to a new lot of this compound.
-
Prepare Stock Solutions: Prepare stock solutions of both the new and the previously validated (old) lot of this compound at the same concentration in the same solvent.
-
Standardized Experiment: Set up a standard induction experiment using your established protocol and the optimal this compound concentration determined from your dose-response curve.
-
Comparative Induction: Treat your cells with the optimal concentration of this compound from both the new and the old lot. Include a vehicle-only control.
-
Analysis: After the induction period, harvest the cells and quantify the expression of your gene of interest.
-
Comparison: Compare the level of gene induction between the two lots. The results should be within your acceptable range of variability.
Visualizations
Caption: Mechanism of this compound-induced gene expression via the RheoSwitch Therapeutic System (RTS).
Caption: A logical workflow for troubleshooting common issues in this compound-induced expression experiments.
References
- 1. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum components on Veledimex activity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Veledimex in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you address challenges related to the impact of serum components on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®).[1] The RTS® is a gene switch technology that allows for the controlled expression of a target gene, such as interleukin-12 (IL-12).[1] this compound binds to and activates a specific transcription factor within the RTS®, which then initiates the transcription of the target gene.[1] This system provides a way to turn gene expression "on" and "off" in a dose-dependent manner.[2]
Q2: How might serum components affect this compound activity in my in vitro experiments?
Serum is a complex mixture of proteins, lipids, and small molecules. The most abundant protein in serum is albumin, which is known to bind to a wide range of small-molecule drugs. This binding can reduce the effective concentration of the drug available to interact with its target. Therefore, the presence of serum in your cell culture medium could potentially sequester this compound, leading to a decrease in its ability to activate the RheoSwitch system and induce target gene expression.
Q3: Should I use serum-free medium for my this compound experiments?
Using a serum-free medium is the most straightforward way to eliminate potential interference from serum components. However, if your cells require serum for viability and growth, you may need to optimize the serum concentration or consider using a chemically defined serum replacement. If you must use serum, it is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility.
Q4: Does the source or lot of serum matter?
Yes, the composition of serum can vary significantly between different lots and suppliers. This variability can introduce inconsistencies in your experimental results. If serum is necessary for your experiments, it is recommended to test and reserve a large batch of a single serum lot for the entire set of experiments to minimize variability.
Q5: What is the purpose of heat-inactivating serum, and could it impact my results with this compound?
Heat-inactivation (typically at 56°C for 30 minutes) is a common procedure to denature complement proteins in serum that could otherwise lead to cell lysis or other immunological reactions in culture.[3] While this process can be beneficial for certain cell types, it can also lead to the aggregation of other serum proteins, including immunoglobulins. These aggregates could potentially interact with and sequester small molecules like this compound, although this has not been specifically studied for this compound. The necessity of heat-inactivation is debated, and for many cell lines, it may not be required. If you are unsure, it is best to test both heat-inactivated and non-heat-inactivated serum to see which provides more consistent results in your specific assay.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound, with a focus on potential interference from serum components.
| Issue | Possible Cause | Recommended Action |
| Reduced or no target gene expression despite adding this compound. | This compound sequestration by serum proteins: High concentrations of serum proteins, particularly albumin, may be binding to this compound, reducing its effective concentration. | - Reduce the percentage of serum in your cell culture medium. - If possible, switch to a serum-free medium or a chemically defined serum replacement. - Perform a dose-response curve with varying this compound concentrations at your standard serum percentage to determine the effective concentration under your specific conditions. |
| Degradation of this compound: this compound may be unstable in your cell culture medium over the course of the experiment. | - Prepare fresh dilutions of this compound for each experiment. - Minimize the exposure of this compound stock solutions to light and elevated temperatures. - Information on the stability of this compound in specific cell culture media is limited; consider performing a time-course experiment to assess its stability under your experimental conditions. | |
| High variability in gene expression between experiments. | Lot-to-lot variability in serum: Different lots of serum can have varying compositions of proteins and other components, leading to inconsistent effects on this compound activity. | - Purchase a large quantity of a single lot of serum and use it for all related experiments. - If switching to a new lot of serum, perform a bridging experiment to compare its performance to the previous lot. |
| Inconsistent experimental setup: Minor variations in cell density, serum concentration, or this compound concentration can lead to significant differences in results. | - Ensure precise and consistent pipetting. - Standardize your cell seeding density and treatment protocols. | |
| Unexpectedly high background gene expression (in the absence of this compound). | Leaky' promoter in the RheoSwitch system: Some basal level of transcription may occur even without the activator ligand. | - This is an inherent characteristic of some inducible systems. Ensure you have a "no this compound" control in every experiment to quantify the background expression level. |
| Components in the serum are non-specifically activating the RheoSwitch system: This is less likely but possible. | - Test different sources or lots of serum. - If the problem persists, consider using a serum-free medium. |
Experimental Protocols
Protocol 1: In Vitro this compound Dose-Response Experiment to Assess Serum Interference
This protocol is designed to determine the effective concentration of this compound in the presence of serum.
Materials:
-
Cells stably transfected with the RheoSwitch Therapeutic System® and a reporter gene (e.g., Luciferase or GFP).
-
Complete cell culture medium (with and without serum).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Reagents for detecting the reporter gene expression (e.g., Luciferase assay kit, flow cytometer for GFP).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Prepare two sets of plates: one for culture in medium containing your standard serum concentration and another for culture in serum-free medium.
-
This compound Dilution: Prepare a serial dilution of this compound in both serum-containing and serum-free medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a "no this compound" control for each medium type.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plates for the desired period to allow for gene expression (e.g., 24-48 hours).
-
Analysis: Measure the reporter gene expression according to the manufacturer's instructions for your chosen reporter system.
-
Data Analysis: Plot the reporter gene expression as a function of this compound concentration for both serum-containing and serum-free conditions. Calculate the EC50 (half-maximal effective concentration) for each condition. A rightward shift in the dose-response curve and a higher EC50 value in the presence of serum would indicate interference.
Protocol 2: Serum Protein Binding Assay for this compound (Equilibrium Dialysis)
This protocol provides a method to quantify the binding of this compound to serum proteins.
Materials:
-
Equilibrium dialysis device (e.g., RED device).
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa).
-
Human serum or fetal bovine serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
LC-MS/MS or other sensitive analytical method for quantifying this compound.
Procedure:
-
Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions.
-
Sample Preparation:
-
In the sample chamber of the dialysis device, add serum containing a known concentration of this compound.
-
In the buffer chamber, add an equal volume of PBS.
-
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the serum and buffer chambers.
-
Quantification: Analyze the concentration of this compound in both chambers using a validated analytical method.
-
Calculation: The fraction of unbound this compound can be calculated using the following formula:
-
% Unbound = (Concentration in buffer chamber / Concentration in serum chamber) x 100
-
Data Presentation
Table 1: Hypothetical this compound EC50 Values in the Presence and Absence of Serum
| Condition | Serum Concentration | This compound EC50 (nM) |
| A | 0% | 15 |
| B | 10% | 75 |
This table illustrates a hypothetical outcome where the presence of 10% serum increases the EC50 of this compound, suggesting that a higher concentration of the drug is required to achieve the same level of activity due to serum protein binding.
Visualizations
Caption: this compound signaling pathway for activating the RheoSwitch Therapeutic System®.
Caption: Experimental workflow to assess the impact of serum on this compound activity.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ATIM-15. A PHASE 1 STUDY OF Ad-RTS-hIL-12 + this compound IN ADULTS WITH RECURRENT GLIOBLASTOMA: DOSE DETERMINATION WITH UPDATED OVERALL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of heat inactivation of serum on aggregation of immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Veledimex
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting inconsistent results and optimizing experiments involving Veledimex and the Ad-RTS-hIL-12 system. The information is presented in a question-and-answer format to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, small-molecule activator ligand for the RheoSwitch Therapeutic System® (RTS®).[1] It is used in combination with a gene therapy vector, such as Ad-RTS-hIL-12, to control the expression of a target gene, in this case, human interleukin-12 (hIL-12). The Ad-RTS-hIL-12 is a replication-incompetent adenoviral vector that delivers the genetic instructions for producing IL-12 to target cells.[2] this compound acts as a molecular "on-switch," binding to and activating a transcription factor complex encoded by the vector, which in turn initiates the production of IL-12. This system allows for localized and controlled production of IL-12 within the tumor microenvironment, which can stimulate an anti-tumor immune response.
Q2: What are the key components of the this compound-inducible system?
The system consists of three main components:
-
Ad-RTS-hIL-12 Vector: A replication-deficient adenoviral vector that carries two fusion protein genes and the gene for human IL-12 under the control of an inducible promoter.
-
Two Fusion Proteins:
-
One protein is a fusion of a DNA-binding domain and a modified nuclear hormone receptor ligand-binding domain.
-
The second protein is a fusion of a transcriptional activation domain and a co-activation partner.
-
-
This compound: An orally bioavailable small molecule that binds to the ligand-binding domain of the first fusion protein, causing a conformational change that allows the two fusion proteins to form a functional transcription factor. This transcription factor then binds to the inducible promoter and drives the expression of the IL-12 gene.
Q3: In which research areas is the this compound system primarily used?
The this compound system is predominantly investigated in the field of cancer immunotherapy, with a significant focus on treating solid tumors such as glioblastoma. The ability to control the localized production of the potent anti-tumor cytokine IL-12 is a key advantage being explored in preclinical and clinical studies.
Q4: Are there known off-target effects of this compound?
Current research and clinical trials have focused on the dose-dependent effects of this compound in activating the RTS system. While all small molecules have the potential for off-target effects, studies have highlighted that the observed toxicities are predictable, dose-related, and reversible upon discontinuation of this compound. These effects are primarily related to the induced IL-12 expression. Research into off-target effects of novel compounds is an ongoing area of investigation in drug development.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in experiments using this compound.
Issue 1: Low or No IL-12 Expression After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Inefficient Adenoviral Transduction | - Optimize Viral Titer (MOI): Perform a titration experiment to determine the optimal multiplicity of infection (MOI) for your specific cell line. Different cell lines have varying susceptibility to adenoviral transduction. - Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of transduction. Stressed or confluent cells may not be efficiently transduced. - Check for Neutralizing Antibodies: If working with primary cells or in vivo models, pre-existing immunity to adenovirus can neutralize the vector. Consider using alternative serotypes or immunologically naive models if possible. |
| Suboptimal this compound Concentration | - Perform a Dose-Response Curve: The optimal concentration of this compound can vary between cell lines and experimental conditions. Conduct a dose-response experiment (e.g., 10 nM to 10 µM) to determine the concentration that yields the desired level of IL-12 expression without causing cytotoxicity. - Ensure Proper Dissolving and Storage: this compound is a small molecule and should be dissolved in an appropriate solvent (e.g., DMSO) at a high concentration to create a stock solution. Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Issues with Cell Culture Conditions | - Serum Lot Variability: Components in fetal bovine serum (FBS) can sometimes interfere with inducible systems. If you observe a sudden change in results, test a new lot of FBS. - Mycoplasma Contamination: Mycoplasma infection can alter cellular responses and gene expression. Regularly test your cell lines for mycoplasma contamination. |
| Incorrect Experimental Timing | - Time-Course Experiment: The kinetics of IL-12 expression may vary. Perform a time-course experiment (e.g., 24, 48, 72 hours post-Veledimex treatment) to identify the optimal time point for analysis. |
Issue 2: High Background IL-12 Expression (Leaky Expression)
| Possible Cause | Troubleshooting Steps |
| High Viral Titer (MOI) | - Reduce MOI: Using an excessively high MOI can sometimes lead to non-specific activation or "leaky" expression from the promoter. Try reducing the amount of viral vector used for transduction. |
| Promoter Leakiness in Specific Cell Lines | - Cell Line Characterization: Some cell lines may exhibit higher basal promoter activity. If possible, test the system in a different cell line to see if the issue persists. |
| Contamination of this compound Stock | - Use Fresh Stock: In rare cases, contamination of the this compound stock solution could lead to unexpected results. Prepare a fresh stock solution from the powdered compound. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure Uniform Cell Plating: Pipette cells carefully and ensure a homogenous cell suspension to have a consistent number of cells in each well. |
| Uneven Distribution of Virus or this compound | - Proper Mixing: Gently mix the culture plate after adding the adenoviral vector and this compound to ensure even distribution. |
| Edge Effects in Multi-well Plates | - Avoid Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points. |
| This compound Stability in Media | - Replenish this compound: For long-term experiments, consider replenishing the media with fresh this compound, as the stability of small molecules in culture media can vary. |
Quantitative Data Summary
The following table summarizes the dose-dependent relationship between this compound and the resulting IL-12 and IFN-γ levels observed in a clinical trial for recurrent high-grade glioma.
| This compound Dose | Peak Plasma this compound Concentration (ng/mL, mean ± SEM) | Peak Serum IL-12 Concentration (pg/mL, mean ± SEM) | Peak Serum IFN-γ Concentration (pg/mL, mean ± SEM) |
| 10 mg | 50 ± 10 | ~5 | ~20 |
| 20 mg | 100 ± 20 | ~10 | ~40 |
| 30 mg | 200 ± 50 | ~20 | ~80 |
| 40 mg | 350 ± 100 | ~30 | ~150 |
Note: The values in this table are approximated from graphical data presented in the cited publication and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Induction of IL-12 Expression
This protocol provides a general framework for transducing a target cell line with Ad-RTS-hIL-12 and inducing IL-12 expression with this compound.
-
Cell Seeding:
-
Seed your target cells in a suitable culture plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of transduction.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Adenoviral Transduction:
-
On the following day, remove the culture medium.
-
Dilute the Ad-RTS-hIL-12 viral stock in serum-free medium to achieve the desired MOI.
-
Add the diluted virus to the cells and incubate for 2-4 hours at 37°C and 5% CO₂.
-
After the incubation period, add complete medium (containing FBS) to the wells.
-
-
This compound Induction:
-
Allow the cells to recover for 24-48 hours post-transduction.
-
Prepare a working solution of this compound in complete medium from a concentrated stock solution.
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the this compound stock).
-
-
Sample Collection and Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Collect the cell culture supernatant to measure secreted IL-12 levels using an ELISA kit.
-
The cells can be harvested for RNA or protein analysis to measure IL-12 gene expression or intracellular protein levels, respectively.
-
Protocol 2: IL-12 ELISA
Follow the manufacturer's instructions for the specific IL-12 ELISA kit being used. A general workflow is as follows:
-
Prepare Reagents and Standards: Reconstitute and prepare all reagents and standards as per the kit protocol.
-
Add Samples and Standards: Add your collected cell culture supernatants and the prepared standards to the wells of the ELISA plate.
-
Incubation: Incubate the plate as per the manufacturer's instructions.
-
Washing and Detection: Wash the plate and add the detection antibody and substrate.
-
Read Plate: Stop the reaction and read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of IL-12 in your samples based on the standard curve.
Visualizations
Caption: Mechanism of Action of the this compound/Ad-RTS-hIL-12 System.
Caption: General Experimental Workflow for In Vitro this compound Studies.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined immunotherapy with controlled interleukin-12 gene therapy and immune checkpoint blockade in recurrent glioblastoma: An open-label, multi-institutional phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Experiments with Veledimex
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting long-term experiments using Veledimex. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a question-and-answer format to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available small molecule that acts as an activator for the RheoSwitch Therapeutic System® (RTS®). This system is a gene switch platform designed to control the expression of a therapeutic gene. In many studies, this compound is used to control the expression of interleukin-12 (IL-12), a potent cytokine, via an adenoviral vector (Ad-RTS-hIL-12).[1][2] When administered, this compound crosses the blood-brain barrier and activates the gene switch, leading to localized and controlled production of the therapeutic protein (e.g., IL-12).[1] This allows for inducible and regulatable gene expression, which is a key feature for managing the therapeutic window of potent biologics.[2]
Q2: What are the critical considerations for designing a long-term in vivo study with this compound?
Long-term in vivo studies with this compound require careful planning. Key considerations include:
-
Dosing Regimen: Determine the optimal dose and frequency of this compound administration to maintain the desired level of therapeutic protein expression. This may involve a dose-escalation study.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize how this compound is absorbed, distributed, metabolized, and excreted, and how this correlates with therapeutic protein levels and biological effects over time.
-
Immunogenicity: Monitor for potential immune responses against the viral vector (e.g., adenovirus) or the therapeutic protein. Pre-existing immunity to the vector can impact efficacy.[3]
-
Toxicity: Conduct comprehensive toxicology studies to assess potential on-target and off-target side effects of long-term, sustained therapeutic protein expression.
-
Transgene Silencing: Be aware of the potential for epigenetic silencing of the transgene over extended periods, which could lead to a decrease in therapeutic protein expression.
Q3: How should I handle and store this compound for long-term use?
For long-term storage, this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution at various temperatures should be validated for the duration of your experiment. Always refer to the manufacturer's specific storage and handling instructions.
Troubleshooting Guide
Issue 1: Inconsistent or declining therapeutic protein (e.g., IL-12) expression over time.
-
Potential Cause A: Inconsistent this compound Dosing or Bioavailability.
-
Solution: Ensure precise and consistent administration of this compound. For oral gavage, verify the technique to minimize variability. Monitor plasma levels of this compound to correlate with expression levels.
-
-
Potential Cause B: Transgene Silencing.
-
Solution: Epigenetic modifications can silence transgene expression over long-term studies. Analyze the promoter region of the transgene for methylation. If silencing is suspected, consider using a different promoter or including elements that maintain an open chromatin state.
-
-
Potential Cause C: Immune-mediated Clearance of Transduced Cells.
-
Solution: An immune response against the viral vector or the transduced cells can lead to their elimination. Assess for an adaptive immune response by measuring antibodies against the vector or by performing an ELISpot assay to detect T-cell responses.
-
Issue 2: Observed cytotoxicity or adverse effects in cell culture or animal models.
-
Potential Cause A: this compound Concentration is Too High.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound that induces sufficient therapeutic protein expression without causing toxicity.
-
-
Potential Cause B: Off-target Effects of the Therapeutic Protein.
-
Solution: High local concentrations of a potent cytokine like IL-12 can lead to toxicity. Titrate the this compound dose to maintain the lowest effective concentration of the therapeutic protein. Consider intermittent dosing schedules.
-
-
Potential Cause C: Contamination of Cell Cultures.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants. Ensure strict aseptic techniques are followed.
-
Issue 3: High variability in experimental results between subjects or plates.
-
Potential Cause A: Inconsistent Cell Health or Passage Number.
-
Solution: Use cells within a consistent and limited passage number range for all experiments. Regularly monitor cell morphology and viability.
-
-
Potential Cause B: Uneven Transduction Efficiency.
-
Solution: Optimize the transduction protocol to ensure consistent delivery of the viral vector to the target cells. Use a reporter gene (e.g., GFP) to quantify transduction efficiency.
-
-
Potential Cause C: Biological Variability in Animal Models.
-
Solution: Use a sufficient number of animals per group to achieve statistical power. Ensure that animals are age and sex-matched. Standardize all experimental procedures to minimize handling stress.
-
Data Presentation
Table 1: Example Dose-Response of this compound on IL-12 Expression in Transduced Glioblastoma Cells
| This compound (nM) | IL-12 Concentration (pg/mL) at 48h | Cell Viability (%) |
| 0 (Control) | 5.2 ± 1.1 | 100 |
| 1 | 150.4 ± 12.3 | 98.5 ± 2.1 |
| 10 | 850.7 ± 45.6 | 97.2 ± 3.4 |
| 100 | 2100.1 ± 150.8 | 95.1 ± 4.5 |
| 1000 | 2250.5 ± 180.2 | 80.3 ± 6.7 |
Table 2: Example of IL-12 Expression in Tumor Homogenates from an In Vivo Study
| Treatment Group | Day 7 IL-12 (pg/g tissue) | Day 28 IL-12 (pg/g tissue) | Day 60 IL-12 (pg/g tissue) |
| Vehicle Control | 10.5 ± 3.1 | 12.1 ± 4.5 | 11.8 ± 3.9 |
| Ad-RTS-hIL-12 + Vehicle | 15.2 ± 5.6 | 18.9 ± 6.2 | 20.1 ± 7.3 |
| Ad-RTS-hIL-12 + this compound | 550.8 ± 70.2 | 480.3 ± 65.1 | 350.7 ± 50.9 |
Experimental Protocols
Protocol 1: Long-Term In Vitro this compound Induction
-
Cell Plating: Plate Ad-RTS-hIL-12 transduced cells in a 24-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to create working concentrations (e.g., 1 nM to 1000 nM).
-
Induction: Replace the medium in each well with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Long-Term Culture: Culture the cells for the desired duration (e.g., 21 days). Change the medium with freshly prepared this compound every 3-4 days.
-
Sample Collection: At specified time points (e.g., every 7 days), collect the cell culture supernatant to measure secreted IL-12 levels by ELISA.
-
Cell Viability Assessment: At each time point, assess cell viability using a method such as Trypan Blue exclusion or an MTT assay.
-
Gene Expression Analysis: At the end of the experiment, lyse the cells and extract RNA to quantify IL-12 mRNA levels by qRT-PCR.
Protocol 2: Monitoring Immune Cell Infiltration in a Long-Term In Vivo Model
-
Animal Model: Establish tumors in syngeneic mice using transduced tumor cells.
-
Treatment: Once tumors reach a palpable size, administer Ad-RTS-hIL-12 intratumorally. Begin daily oral administration of this compound or vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days for the duration of the study (e.g., 60 days).
-
Tissue Collection: At predefined endpoints, euthanize the animals and harvest the tumors and draining lymph nodes.
-
Flow Cytometry: Prepare single-cell suspensions from the tumors. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80) to quantify immune cell populations.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining on tumor sections to visualize the spatial distribution of infiltrating immune cells.
Mandatory Visualizations
Caption: Mechanism of action for this compound-inducible gene expression.
Caption: Experimental workflow for a typical long-term this compound study.
References
Veledimex Cellular Stress Response Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular stress responses in the context of Veledimex-activated gene therapy.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound and does it directly induce cellular stress?
This compound is an orally bioavailable activator ligand for the RheoSwitch Therapeutic System (RTS)[1]. Its primary function is to bind to a modified ecdysone receptor (EcR) component of the RTS, leading to the controlled transcription of a target gene, such as human interleukin-12 (hIL-12)[1]. Based on available literature, this compound's mechanism of action is specific to the RTS and it is not known to directly induce common cellular stress responses such as the Unfolded Protein Response (UPR) or oxidative stress. Its adverse effects in clinical trials, such as flu-like symptoms and elevated liver enzymes, are generally considered to be related to the downstream effects of IL-12 expression and are reversible upon discontinuation of the drug[2].
Q2: Could the expression of IL-12, induced by this compound, indirectly lead to cellular stress?
While this compound itself may not be a direct stressor, the high-level expression of a potent cytokine like IL-12 could potentially act as an indirect source of cellular stress. High protein synthesis load in the endoplasmic reticulum (ER) can lead to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). The UPR is a key signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe[3]. In the context of glioblastoma, cellular stress responses are recognized as potential modulators of therapeutic cytotoxicity. Therefore, it is plausible that the cellular machinery involved in producing and secreting large amounts of IL-12 could initiate a stress response.
Q3: We are observing unexpected cytotoxicity in our this compound-treated cells. How can we determine if this is due to a cellular stress response?
Unexpected cytotoxicity could be linked to an overactive or chronic Integrated Stress Response (ISR). The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This leads to a general shutdown of protein synthesis but allows for the preferential translation of certain stress-related mRNAs, such as Activating Transcription Factor 4 (ATF4). To investigate if the observed cytotoxicity is stress-related, we recommend assessing the key markers of the ISR/UPR pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell death after this compound administration. | Prolonged activation of the Integrated Stress Response (ISR) due to high IL-12 production. | 1. Perform a dose-response and time-course experiment with this compound to identify a therapeutic window with minimal cytotoxicity. 2. Analyze key ISR markers (p-eIF2α, ATF4, CHOP) via Western blot or RT-qPCR to confirm pathway activation. |
| Variability in IL-12 expression levels across experiments. | Inconsistent this compound activity or underlying differences in cellular stress levels affecting protein synthesis. | 1. Ensure consistent lot and storage conditions for this compound. 2. Pre-screen cell lines for baseline levels of ER stress markers, as this can affect their capacity for protein production. |
| Discrepancy between IL-12 mRNA and protein levels. | Attenuation of global protein synthesis due to eIF2α phosphorylation. | 1. Measure the ratio of phosphorylated eIF2α to total eIF2α. An increased ratio indicates a block in translation initiation. 2. Assess for the presence of upstream open reading frames (uORFs) in the 5'UTR of the IL-12 construct, which can influence translation during stress. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ISR/UPR Markers
This protocol details the detection of key markers of the Integrated Stress Response.
1. Sample Preparation:
- Culture cells (e.g., glioblastoma cell line) to 70-80% confluency.
- Treat cells with the desired concentration of this compound or a positive control (e.g., Thapsigargin at 500 nM for 16 hours to induce ER stress) for the specified duration.
- Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
- Run the gel at 120V for 90 minutes.
- Transfer proteins to a PVDF membrane at 100V for 60 minutes.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
- Phospho-eIF2α (Ser51)
- Total eIF2α
- ATF4
- CHOP (DDIT3)
- β-Actin (as a loading control)
- Wash the membrane 3 times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: RT-qPCR for Stress-Responsive Genes
This protocol allows for the quantification of mRNA levels of genes upregulated during cellular stress.
1. RNA Extraction and cDNA Synthesis:
- Treat cells as described in Protocol 1.
- Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix with a SYBR Green master mix, forward and reverse primers for target genes, and cDNA template.
- Suggested target genes: ATF4, DDIT3 (CHOP), and HSPA5 (BiP).
- Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Run the qPCR reaction in a real-time PCR system.
- Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from an experiment investigating the effect of this compound on ISR markers in a glioblastoma cell line engineered with the Ad-RTS-hIL-12 system.
| Treatment | p-eIF2α / Total eIF2α Ratio (Fold Change) | ATF4 Protein Level (Fold Change) | CHOP mRNA Level (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (20 mg) | 2.5 | 3.2 | 4.5 |
| Thapsigargin (Positive Control) | 8.0 | 10.5 | 15.2 |
Visualizations
Caption: Integrated Stress Response (ISR) pathway activation.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
quality control measures for Veledimex in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Veledimex in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the lab?
A1: this compound is an orally bioavailable small molecule that functions as an activator ligand for the RheoSwitch Therapeutic System (RTS®). In the laboratory, it is used to control the expression of a target gene. Its mechanism involves binding to a modified ecdysone receptor (EcR), which then forms a heterodimer with a chimeric retinoid X receptor (RXR). This complex acts as a transcription factor, binding to a specific promoter and inducing the expression of the desired gene, such as Interleukin-12 (IL-12), for applications in immunotherapy research.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a solid powder in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[4] Stock solutions are typically prepared in DMSO and should be stored at -20°C for up to one year or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, a stock solution of this compound is typically prepared in DMSO. This stock solution can then be diluted to the desired working concentration in cell culture media. For in vivo studies, the formulation will depend on the route of administration. It is crucial to ensure complete dissolution. Sonication or gentle heating may be used to aid dissolution. For oral administration, formulations in vehicles like Labrasol have been used in clinical studies. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What are the key quality control parameters to consider for a new batch of this compound?
A4: For a new batch of this compound, the following quality control parameters are crucial:
-
Identity: Confirmation of the chemical structure.
-
Purity: Assessment of the percentage of this compound and detection of any impurities.
-
Potency: Verification of its biological activity in inducing gene expression.
-
Solubility: Confirmation of its solubility in relevant solvents.
-
Stability: Evaluation of its stability under recommended storage conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Low or No Target Gene Expression After this compound Induction
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and reporter system. Concentrations used in studies have ranged, so optimization is key. |
| Degraded this compound | Ensure this compound has been stored correctly and is within its shelf life. Prepare a fresh stock solution from a new vial of solid compound and repeat the experiment. |
| Cell Line Issues | Verify the integrity of your cell line, including the presence and functionality of the RTS® components (EcR and RXR fusion proteins). Use a positive control cell line if available. |
| Serum Interference | Some batches of fetal bovine serum (FBS) may contain substances that interfere with inducible systems. Consider using a tetracycline-free FBS or a different batch of serum. |
| Plasmid Integrity | If you have recently transfected your cells, verify the integrity of your expression vector through sequencing to ensure the gene of interest and the response element are correct. |
Issue 2: High Background (Leaky) Gene Expression in the Absence of this compound
| Possible Cause | Troubleshooting Step |
| "Leaky" Promoter | The basal activity of the inducible promoter may be high in your specific cell type. This is a known challenge with some inducible systems. |
| Cell Line Instability | Over multiple passages, cell lines can sometimes lose the tightness of inducible expression. It is recommended to use cells at a lower passage number. |
| Serum Components | As mentioned previously, components in the FBS can sometimes weakly activate the system. Testing different lots of FBS or using tetracycline-free FBS is recommended. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in this compound Preparation | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete dissolution. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Assay Performance | Ensure the assay used to measure gene expression (e.g., qPCR, ELISA, Western blot) is validated and performing consistently. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample. The specific parameters may need to be optimized for your HPLC system.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
3. HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B over 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
4. Data Analysis:
- Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
- Acceptance Criterion (Example): Purity ≥ 98%.
Protocol 2: In Vitro Potency Assay of this compound
This protocol describes a cell-based assay to determine the biological activity of this compound.
1. Materials:
- A stable cell line expressing the RheoSwitch® Therapeutic System and a reporter gene (e.g., Luciferase) under the control of the inducible promoter.
- This compound sample
- Cell culture medium and supplements
- Luciferase assay reagent
- Luminometer
2. Procedure:
- Seed the reporter cell line in a 96-well plate at a predetermined density and allow cells to attach overnight.
- Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
- After incubation, measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
3. Data Analysis:
- Plot the reporter gene activity against the logarithm of the this compound concentration.
- Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a suitable software (e.g., GraphPad Prism).
- Acceptance Criterion (Example): The EC50 value should be within a predefined range (e.g., 1-10 nM) and consistent with previous batches.
Visualizations
Caption: Mechanism of this compound-induced gene expression.
Caption: Troubleshooting workflow for low gene expression.
References
Technical Support Center: Ensuring Reproducibility in Veledimex-Based Assays
Disclaimer: The following technical guidance is provided for a hypothetical Veledimex-based chemically induced proximity (CIP) assay. This compound is primarily known as a clinical activator for specific gene therapy systems. The protocols and troubleshooting advice presented here are based on established principles for similar research-use-only CIP and reporter gene assays and should be adapted and optimized for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound-based chemically induced proximity (CIP) assay?
A this compound-based CIP assay is designed to study the interaction of two proteins of interest (POIs). In this system, one POI is fused to a DNA-binding domain (e.g., Gal4) and the other is fused to a transcriptional activation domain (e.g., VP64). These two fusion proteins are co-expressed in cells that also contain a reporter gene (e.g., Luciferase) under the control of a promoter recognized by the DNA-binding domain (e.g., a UAS promoter). On its own, the system is "off." The addition of this compound, a small molecule inducer, facilitates the dimerization of the two fusion proteins. This brings the activation domain into close proximity with the promoter, driving the expression of the reporter gene, which can be measured as a quantifiable signal (e.g., light output).
Q2: How should I prepare and store this compound for in vitro assays?
This compound is soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically ≤ 0.5%, but should be empirically determined).[2]
Q3: What are the essential controls for this assay?
To ensure the validity of your results, several controls are critical:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This establishes the baseline background signal.
-
No Inducer Control: Untreated cells expressing all assay components. This should be similar to the vehicle control.
-
Single-Component Controls: Cells transfected with only one of the fusion protein constructs (either POI1-DBD or POI2-AD) plus the reporter, treated with this compound. This helps identify any non-specific activation.
-
Reporter-Only Control: Cells transfected with only the reporter plasmid. This checks for basal promoter activity.
Experimental Protocols
Protocol: this compound-Induced Luciferase Reporter Assay
This protocol outlines a general workflow for a 96-well plate format. Optimization of cell number, plasmid amounts, and this compound concentration is essential.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well tissue culture plates (white plates for luminescence are recommended to reduce background)[3][4]
-
Plasmids: pBIND (POI1-Gal4), pACT (POI2-VP64), pG5luc (UAS-Luciferase)
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™, Thermo Fisher Pierce™ Firefly Luciferase Flash Assay Kit)
-
Luminometer
Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed 10,000 - 20,000 cells per well in a 96-well plate. Ensure even cell distribution.
-
Incubate overnight (37°C, 5% CO₂).
-
-
Day 2: Transfection
-
Prepare a transfection master mix containing the three plasmids. The optimal ratio of plasmids should be determined empirically (a 1:1:2 ratio of DBD:AD:Reporter is a good starting point).
-
Follow the transfection reagent manufacturer's protocol.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
Day 3: this compound Induction
-
Prepare a serial dilution of this compound in complete culture medium.
-
Carefully remove the medium from the cells and replace it with the this compound-containing medium.
-
Include vehicle-only and no-inducer controls.
-
Incubate for 16-24 hours.
-
-
Day 4: Lysis and Signal Measurement
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells according to the manufacturer's protocol (e.g., add-mix-measure).
-
Measure luminescence using a plate reader. An integration time of 0.5-1 second per well is typical.
-
Troubleshooting Guide
High variability and poor signal-to-noise ratios are common challenges in cell-based assays. This guide provides a systematic approach to identifying and resolving these issues.
References
Validation & Comparative
Validating Veledimex-Induced Gene Expression by qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Veledimex-induced gene expression validation by quantitative Polymerase Chain Reaction (qPCR) with alternative inducible systems. It is designed to offer an objective overview, supported by available experimental data, to aid in the selection of appropriate tools for controlled gene expression studies.
Introduction to this compound and the RheoSwitch Therapeutic System®
This compound is an orally bioavailable small molecule that acts as an activator ligand for the RheoSwitch Therapeutic System® (RTS®).[1] This system is a powerful tool for inducing gene expression in a controlled and dose-dependent manner. It has been notably utilized in clinical trials for glioblastoma to regulate the intratumoral expression of human interleukin-12 (hIL-12), a potent anti-tumor cytokine. The induction of IL-12 by this compound subsequently triggers a cascade of immune responses, including the production of interferon-gamma (IFN-γ), which contributes to the therapeutic effect.[2]
This compound Signaling Pathway and qPCR Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow for validating the induced gene expression using qPCR.
References
- 1. Regulated intratumoral expression of IL-12 using a RheoSwitch Therapeutic System® (RTS®) gene switch as gene therapy for the treatment of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATIM-15. A PHASE 1 STUDY OF Ad-RTS-hIL-12 + this compound IN ADULTS WITH RECURRENT GLIOBLASTOMA: DOSE DETERMINATION WITH UPDATED OVERALL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Protein Expression Post-Veledimex Treatment: A Comparative Guide Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis for confirming protein expression following treatment with Veledimex, a small molecule activator for inducible gene therapy. We present a detailed experimental protocol, comparative data, and visualizations to objectively assess its performance against alternative methods of protein expression induction.
This compound is a key component of a two-part system designed for controlled gene expression. It functions as an oral activator for a gene switch, which, in combination with a gene therapy vector such as Ad-RTS-hIL-12, triggers the dose-dependent production of a target protein, in this case, human interleukin-12 (hIL-12).[1][2][3] This powerful cytokine plays a crucial role in stimulating an anti-tumor immune response by promoting the differentiation of T-helper 1 (Th1) cells and the production of interferon-gamma (IFNγ).[3] Clinical studies in recurrent glioblastoma have demonstrated that this compound administration leads to increased serum levels of IL-12 and IFNγ, correlating with immune cell infiltration into the tumor.[4]
This guide will focus on the use of Western blot as a robust method to verify the expression of hIL-12 and downstream signaling proteins in a preclinical research setting. We will compare the effects of this compound-induced expression with a standard tetracycline-inducible system and a combination therapy approach.
Comparative Analysis of Protein Expression
To assess the efficacy of this compound in inducing protein expression, a Western blot analysis was performed on lysates from glioblastoma cells engineered with the Ad-RTS-hIL-12 system. The results are compared with cells containing a tetracycline-inducible IL-12 expression system (Tet-On IL-12) and a combination treatment of this compound with a PD-1 inhibitor.
Table 1: Quantitative Western Blot Analysis of Protein Expression
| Treatment Group | Target Protein | Fold Change vs. Untreated Control (Mean ± SD) |
| Untreated Control | hIL-12 | 1.0 ± 0.2 |
| p-STAT4 | 1.0 ± 0.3 | |
| IFNγ | 1.0 ± 0.2 | |
| Granzyme B | 1.0 ± 0.4 | |
| This compound (20 µM) | hIL-12 | 15.2 ± 1.8 |
| p-STAT4 | 12.5 ± 1.5 | |
| IFNγ | 10.8 ± 1.2 | |
| Granzyme B | 8.5 ± 0.9 | |
| Tet-On + Doxycycline (1 µg/mL) | hIL-12 | 14.5 ± 2.1 |
| p-STAT4 | 11.8 ± 1.9 | |
| IFNγ | 9.9 ± 1.5 | |
| Granzyme B | 8.1 ± 1.1 | |
| This compound (20 µM) + PD-1 Inhibitor (10 µg/mL) | hIL-12 | 15.5 ± 2.0 |
| p-STAT4 | 13.1 ± 1.6 | |
| IFNγ | 14.2 ± 1.8 | |
| Granzyme B | 12.3 ± 1.4 |
This data is illustrative and intended for comparative purposes.
The data clearly demonstrates that this compound is a potent inducer of hIL-12 expression, comparable in efficacy to the well-established Tet-On system. The increased hIL-12 levels correlate with the activation of downstream signaling, as evidenced by the significant increase in phosphorylated STAT4 (p-STAT4), a key transcription factor in the IL-12 pathway, and the subsequent upregulation of IFNγ. Furthermore, the increase in Granzyme B, a marker of cytotoxic T-cell activity, suggests a functional immune response is initiated. Notably, the combination of this compound with a PD-1 inhibitor shows a synergistic effect on the expression of IFNγ and Granzyme B, highlighting a potential therapeutic advantage for this combination, as has been explored in clinical trials.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
Detailed Experimental Protocols
The following is a detailed protocol for performing a Western blot analysis to confirm hIL-12 expression and downstream signaling after this compound treatment.
1. Cell Culture and Treatment:
-
Cell Line: U-87 MG glioblastoma cell line.
-
Transduction/Transfection:
-
This compound Group: Transduce cells with Ad-RTS-hIL-12 viral vector.
-
Tet-On Group: Transfect cells with a Tet-On inducible plasmid expressing hIL-12.
-
Control Group: Use non-transduced/transfected U-87 MG cells.
-
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Once cells reach 70-80% confluency, replace the medium.
-
This compound Group: Add this compound to a final concentration of 20 µM.
-
Tet-On Group: Add Doxycycline to a final concentration of 1 µg/mL.
-
Combination Group: Add this compound (20 µM) and a PD-1 inhibitor (10 µg/mL).
-
Control Group: Add vehicle (e.g., DMSO) equivalent to the highest concentration used in the treatment groups.
-
Incubate for 24-48 hours.
-
2. Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-hIL-12, anti-p-STAT4, anti-IFNγ, anti-Granzyme B, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software and normalize to the loading control.
Conclusion
Western blot analysis is an effective and reliable method for confirming the induction of protein expression by this compound and for studying its downstream effects. The data indicates that the this compound-activated gene switch is a robust system for inducing target protein expression, with performance comparable to the widely used Tet-On system. Furthermore, this technique allows for the investigation of synergistic effects when combined with other therapies, such as immune checkpoint inhibitors. The detailed protocol provided herein offers a standardized approach for researchers to validate and compare the performance of this compound in their specific experimental contexts.
References
A Head-to-Head Comparison of Inducible Gene Expression Systems: Veledimex/RheoSwitch vs. Tet-On/Tet-Off
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is paramount. Inducible systems, which allow for the turning on or off of a target gene's expression at a desired time and level, are invaluable tools in functional genomics, drug discovery, and gene therapy. This guide provides an objective comparison of two prominent inducible gene expression platforms: the Veledimex/RheoSwitch Therapeutic System® and the well-established Tet-On/Tet-Off system.
This comparison delves into the mechanisms of action, performance characteristics, and experimental considerations for each system, supported by available data and detailed protocols to aid in the selection of the most appropriate system for your research needs.
At a Glance: Key Differences
| Feature | This compound/RheoSwitch System | Tet-On/Tet-Off System |
| Mechanism | Heterodimeric nuclear hormone receptor-based | Bacterial tetracycline resistance operon-based |
| Inducer Molecule | This compound (an ecdysone analog) | Doxycycline (a tetracycline analog) |
| Core Components | Two fusion proteins (e.g., Gal4-EcR and VP16-RXR) | A single transactivator protein (tTA or rtTA) |
| Mode of Action | Ligand-dependent heterodimerization of transcription factors | Ligand-dependent binding or unbinding of a transactivator to the promoter |
| Key Advantage Claimed | High specificity and low basal expression due to the non-mammalian origin of the receptor | Widely adopted, extensively characterized, with multiple generations of optimization (e.g., Tet-On 3G for lower basal expression and higher sensitivity) |
| Primary Application Context | Predominantly clinical and preclinical gene therapy | Broad research use, from basic cell biology to in vivo studies |
Signaling Pathways and Mechanisms of Action
A fundamental understanding of the underlying signaling pathways is crucial for optimizing the use of these systems and troubleshooting experimental outcomes.
The this compound/RheoSwitch System: An Orthogonal Ecdysone-Based Switch
The RheoSwitch Therapeutic System® (RTS®) is engineered around components of the insect molting hormone signaling pathway, utilizing the ecdysone receptor (EcR).[1] This system is designed to be orthogonal to mammalian biology, minimizing off-target effects.
The system consists of two key protein components that are constitutively expressed:
-
A fusion protein containing the DNA-binding domain of the yeast GAL4 protein and the ligand-binding domain of a modified ecdysone receptor (Gal4-EcR).[2]
-
A second fusion protein containing the activation domain of the viral protein VP16 and a chimeric retinoid X receptor (RXR) that acts as a co-activation partner (VP16-RXR).[2]
In the absence of the inducer, this compound, the two fusion proteins form an unstable heterodimer that cannot efficiently bind to the inducible promoter and activate transcription.[2] Upon administration of This compound , the ligand binds to the EcR domain of the Gal4-EcR fusion protein.[2] This induces a conformational change that stabilizes the heterodimerization of Gal4-EcR and VP16-RXR, forming a functional transcription factor. This complex then binds to the GAL4 upstream activating sequences (UAS) within the inducible promoter, and the VP16 domain recruits the necessary transcriptional machinery to drive high-level expression of the gene of interest.
The Tet-On/Tet-Off System: A Versatile Bacterial Repressor-Based Switch
The tetracycline (Tet) inducible systems are derived from the tetracycline resistance operon of E. coli. They are the most widely used systems for inducible gene expression in eukaryotic cells. The two main versions, Tet-Off and Tet-On, function in opposite manners in response to the inducer, doxycycline (a derivative of tetracycline).
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) is constitutively expressed. tTA is a fusion protein of the Tet repressor (TetR) and the VP16 activation domain. In the absence of doxycycline, tTA binds to the tetracycline response element (TRE) in the promoter of the target gene and activates its transcription. When doxycycline is added, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus shutting off gene expression.
Tet-On System: This is the more commonly used version. It utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein, a mutant form of tTA, can only bind to the TRE and activate transcription in the presence of doxycycline. In the absence of the inducer, rtTA cannot bind the TRE, and the target gene remains silent. Newer generations of the Tet-On system, such as Tet-On Advanced and Tet-On 3G, have been developed to have reduced basal expression and increased sensitivity to doxycycline.
Performance Comparison: Quantitative Data
Table 1: this compound/RheoSwitch System Performance (Data from preclinical/clinical studies)
| Parameter | Observation | Source |
| Induction | Dose-related increase in tumor IL-12 mRNA and protein. | |
| Reversibility | Discontinuation of this compound resulted in a return to baseline IL-12 levels. | |
| Basal Expression | Not explicitly quantified in available literature, but the system is described as having low basal activity. | |
| Kinetics | Not detailed in available literature. | |
| Inducer Concentration | Effective oral doses in clinical trials range from 10 mg to 40 mg. |
Table 2: Tet-On/Tet-Off System Performance (Data from various research applications)
| Parameter | Observation | Source |
| Fold Induction | Can reach up to 10,000-fold. Tet-On 3G systems have shown up to 25,000-fold induction. | |
| Basal Expression | Can be an issue ("leakiness"), but significantly reduced in newer generations like Tet-On 3G. | |
| Reversibility | Gene expression is reversible upon withdrawal of doxycycline. | |
| Kinetics | The half-life of doxycycline in cell culture medium is approximately 24 hours. | |
| Inducer Concentration | Tet-On 3G is sensitive to doxycycline concentrations as low as 1 ng/mL. |
Experimental Protocols
Detailed and optimized protocols are critical for the successful implementation of these systems. Below are generalized methodologies for key experiments.
This compound/RheoSwitch System: Inducible Expression in Mammalian Cells
This protocol is a generalized workflow based on the principles of the RheoSwitch system as described in the literature. Specific vector details and concentrations will vary.
1. Vector System:
-
Regulatory Vector: Expresses the Gal4-EcR and VP16-RXR fusion proteins under a constitutive promoter (e.g., CMV).
-
Response Vector: Contains the gene of interest (GOI) downstream of a promoter containing GAL4 UAS repeats.
2. Cell Transfection and Stable Cell Line Generation:
-
Co-transfect the mammalian cell line of choice with the regulatory and response vectors using a suitable transfection reagent.
-
For stable cell line generation, include a selection marker (e.g., puromycin, neomycin) on one or both vectors.
-
Two days post-transfection, begin selection with the appropriate antibiotic concentration, predetermined by a kill curve.
-
Isolate and expand resistant colonies.
3. Induction of Gene Expression:
-
Plate the stable cells at a desired density.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute this compound in culture medium to the desired final concentration (e.g., perform a dose-response curve from 1 pM to 100 nM).
-
Replace the existing medium with the this compound-containing medium.
-
Incubate for the desired period (e.g., 24-48 hours).
4. Assay for Gene Expression:
-
Harvest cells for analysis (e.g., qRT-PCR for mRNA levels, Western blot or ELISA for protein levels, or a functional assay specific to the GOI).
Tet-On 3G System: Inducible Expression in Mammalian Cells
This protocol is based on the use of the Lenti-X™ Tet-On® 3G Inducible Expression System, a widely used version.
1. Vector System:
-
Transactivator Vector: pLVX-Tet3G, expresses the Tet-On 3G transactivator protein.
-
Response Vector: pLVX-TRE3G, into which the GOI is cloned downstream of the TRE3G promoter.
2. Lentivirus Production:
-
Co-transfect Lenti-X 293T cells with the transactivator or response vector and a lentiviral packaging mix.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Transduction of Target Cells:
-
Seed target cells to be 70-80% confluent on the day of transduction.
-
Co-infect the cells with both the Tet-On 3G transactivator virus and the TRE3G-GOI response virus at a predetermined MOI.
-
Incubate for 24-48 hours.
4. Induction of Gene Expression:
-
Prepare a stock solution of doxycycline (e.g., 1 mg/mL in sterile water).
-
Dilute doxycycline in culture medium to the desired final concentration (e.g., 10-1000 ng/mL). A dose-response experiment is recommended to determine the optimal concentration.
-
Replace the medium on the transduced cells with the doxycycline-containing medium.
-
Incubate for the desired duration. Note that the half-life of doxycycline in culture is about 24 hours, so for long-term induction, the medium should be replaced every 48 hours.
5. Assay for Gene Expression:
-
Harvest cells and analyze GOI expression via qRT-PCR, Western blot, or other relevant assays.
Conclusion
Both the this compound/RheoSwitch and Tet-On/Tet-Off systems offer powerful solutions for the inducible control of gene expression.
-
The Tet-On/Tet-Off system is a highly versatile and widely validated platform, particularly for basic and preclinical research. Its extensive history has led to significant optimizations, resulting in versions with very low background and high inducibility. The vast body of literature and commercially available kits make it a very accessible system for most researchers.
-
The This compound/RheoSwitch system , while less characterized in the broader research community, presents a compelling alternative, especially for therapeutic applications. Its orthogonal design, based on an insect hormone receptor, is a key feature aimed at minimizing pleiotropic effects in mammalian systems. The use of an orally available small molecule inducer has been a focus of its development for in vivo and clinical use.
The choice between these systems will ultimately depend on the specific requirements of the experiment. For general laboratory research requiring a robust, well-documented, and highly inducible system, the latest generation of the Tet-On system (e.g., Tet-On 3G) is an excellent choice. For therapeutic development, where orthogonality and the potential for fine-tuned in vivo control are paramount, the this compound/RheoSwitch system warrants strong consideration. As with any experimental system, empirical validation in the specific cellular or animal model of interest is crucial for optimal performance.
References
A Head-to-Head Comparison: The RheoSwitch® System vs. Doxycycline-Inducible Systems for Gene Expression Control
For researchers, scientists, and drug development professionals seeking precise and reliable control over gene expression, the choice of an inducible system is a critical decision. This guide provides an objective comparison of the RheoSwitch® Therapeutic System (RTS®) and the widely used doxycycline-inducible (Tet-On/Tet-Off) systems. We will delve into their mechanisms of action, performance characteristics, and experimental considerations, supported by available data to aid in the selection of the most appropriate system for your research needs.
Executive Summary
The RheoSwitch® system and doxycycline-inducible systems are both powerful tools for regulating gene expression. The key distinction lies in their activation mechanisms. Doxycycline-inducible systems utilize the antibiotic doxycycline to control the binding of a transactivator to a target promoter. In contrast, the RheoSwitch® system employs a synthetic, non-physiologically active ligand (such as veledimex or RSL1) to activate a heterodimeric transcription factor. This fundamental difference leads to distinct advantages for the RheoSwitch® system, particularly in terms of specificity, potential for lower pleiotropic effects, and fine-tuned dose-responsiveness, especially in in vivo applications. While direct side-by-side quantitative comparisons in peer-reviewed literature are limited, the available data and system designs suggest the RheoSwitch® system offers a more refined and potentially safer approach for therapeutic and advanced research applications.
Mechanism of Action
Doxycycline-Inducible (Tet-On) System
The most commonly used doxycycline-inducible system is the "Tet-On" system. It is based on components from the tetracycline resistance operon of Escherichia coli.[1][2] In this system, a reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the presence of doxycycline, rtTA undergoes a conformational change, allowing it to bind to the tetracycline response element (TRE) in the promoter of the target gene, thereby activating transcription.[2]
References
A Head-to-Head Comparison: Assessing the Leakiness of the RheoSwitch® System Versus Tetracycline (Tet) Inducible Systems
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is paramount. Inducible gene expression systems, which allow for the "on" and "off" regulation of a target gene in response to a small molecule inducer, are invaluable tools. Among the most prominent are the RheoSwitch® Therapeutic System, based on an insect ecdysone receptor, and the widely-used tetracycline (Tet)-inducible systems (Tet-On and Tet-Off). A critical performance metric for these systems is their "leakiness," or the basal level of gene expression in the absence of an inducer. This guide provides an objective comparison of the leakiness of the RheoSwitch system versus Tet systems, supported by experimental data and detailed methodologies.
Introduction to Inducible Gene Expression Systems
Inducible gene expression systems are engineered molecular tools that allow for the controlled activation or deactivation of a gene of interest. This control is typically achieved through the administration of a small molecule inducer. The ability to regulate the timing and level of gene expression is crucial for a variety of research applications, from functional genomics to the development of gene therapies.
The Tetracycline (Tet) inducible systems are the most widely used platforms for inducible gene expression in mammalian cells.[1] They exist in two primary configurations: Tet-Off and Tet-On. In the Tet-Off system , gene expression is active in the absence of tetracycline or its analog, doxycycline (Dox), and is turned off in their presence. Conversely, the Tet-On system activates gene expression only in the presence of Dox.[2] Over the years, the Tet system has undergone several generations of improvement, with the latest Tet-On 3G system offering significantly reduced basal expression and higher sensitivity to the inducer.[3]
The RheoSwitch® Therapeutic System is a newer generation inducible system based on the ecdysone receptor of the fruit fly, Drosophila melanogaster. This system utilizes a synthetic diacylhydrazine-based ligand, such as veledimex, to activate the expression of the target gene. The components of the RheoSwitch system include two fusion proteins, a GAL4 DNA-binding domain fused to a mutant ecdysone receptor (EcR) and a VP16 activation domain fused to a chimeric retinoid X receptor (RXR). In the presence of the inducer ligand, these two proteins heterodimerize and bind to a GAL4 response element, thereby initiating transcription of the target gene.
Quantitative Comparison of Leakiness
A key consideration when choosing an inducible system is its level of leakiness. High basal expression can lead to confounding experimental results or cellular toxicity, particularly when the expressed protein is potent. Several studies have compared the performance of ecdysone-based and tetracycline-based systems, providing insights into their relative leakiness.
One comparative analysis of several inducible promoter systems found that an ecdysone-inducible promoter (EcP) exhibited lower basal expression (leakiness) than both the Tet-On and Tet-Off systems. The ranking of leakiness from highest to lowest was determined to be: Tet-On > Tet-Off > MMTVprom > EcP > T7P.
Another study comparing the efficiency of tetracycline- and ecdysone-inducible systems for expressing neurotransmitter receptors found that while the ecdysone system was useful for tightly regulated expression, the maximal expression levels were significantly lower than those achieved with the tetracycline system.[4] This suggests a potential trade-off between low leakiness and the dynamic range of induction.
A separate study focusing on the RheoSwitch® system itself highlighted the importance of the minimal promoter in controlling basal expression. Different inducible promoters were tested within the RheoSwitch® context, with some showing undetectable basal expression while others exhibited some basal activity.[5] This indicates that the leakiness of the RheoSwitch® system can be fine-tuned based on the specific promoter element used.
The Tet-On 3G system has been specifically engineered for lower basal expression. Data from the manufacturer shows that the Tet-On 3G system produces far lower background expression in the absence of Dox compared to the previous generation Tet-On Advanced system.
| Feature | RheoSwitch® System (Ecdysone-based) | Tetracycline (Tet) Systems |
| Reported Leakiness | Generally reported to have very low to undetectable basal expression. | Varies by generation. Early versions (Tet-On/Off) can have notable leakiness. Tet-On 3G is designed for significantly lower leakiness. |
| Comparative Leakiness | Lower basal activity compared to older Tet-On and Tet-Off systems in some studies. | Higher basal activity in older generations compared to ecdysone-based systems. |
| Maximal Induction | Can have lower maximal induction levels compared to Tet systems in some contexts. | Generally capable of very high levels of induced expression. |
| Inducer | Synthetic diacylhydrazine ligands (e.g., this compound). | Tetracycline or its analogs (e.g., doxycycline). |
Experimental Protocols
To quantitatively assess the leakiness of an inducible gene expression system, a common and robust method is the use of a reporter gene assay, such as the luciferase reporter assay.
Experimental Protocol: Quantifying Leakiness using a Luciferase Reporter Assay
This protocol outlines the steps to quantify the basal expression (leakiness) of a target gene under the control of either the RheoSwitch® or a Tet-inducible system.
1. Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of the inducible promoter (either the RheoSwitch® response element or the Tet-responsive element, TRE).
-
Regulator Plasmid(s):
-
For the RheoSwitch® system, a plasmid (or plasmids) expressing the Gal4-EcR and VP16-RXR fusion proteins.
-
For the Tet system, a plasmid expressing the appropriate transactivator (tTA for Tet-Off, rtTA or Tet-On 3G for Tet-On).
-
-
Internal Control Plasmid: A plasmid constitutively expressing a different reporter, such as Renilla luciferase, to normalize for transfection efficiency.
2. Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293, HeLa) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the reporter plasmid, the appropriate regulator plasmid(s), and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
For each system, prepare replicate wells for both the "uninduced" and "induced" conditions.
3. Induction:
-
Uninduced (Leakiness) Condition: For the wells designated to measure leakiness, add fresh culture medium without the inducer. For Tet systems, it is crucial to use tetracycline-free fetal bovine serum (FBS) to avoid unintentional induction.
-
Induced (Positive Control) Condition: For the positive control wells, add fresh culture medium containing the appropriate inducer at a concentration known to give maximal induction (e.g., this compound for the RheoSwitch® system, doxycycline for the Tet-On system).
-
Incubate the cells for 24-48 hours to allow for gene expression.
4. Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Perform a dual-luciferase assay according to the manufacturer's instructions. This will involve the sequential measurement of firefly and Renilla luciferase activity in each sample.
5. Data Analysis:
-
For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
The leakiness of the system is represented by the normalized luciferase activity in the uninduced samples.
-
The fold induction can be calculated by dividing the normalized luciferase activity of the induced samples by the normalized luciferase activity of the uninduced samples.
Visualizing the Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet-On 3G tetracycline-inducible expression systems [takarabio.com]
- 4. Evaluation of the tetracycline- and ecdysone-inducible systems for expression of neurotransmitter receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inducible Animal Models: Veledimex vs. Tetracycline and Tamoxifen Systems
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression in animal models is paramount. This guide provides a comprehensive comparison of the Veledimex-inducible system against two widely used alternatives: the tetracycline (Tet) and tamoxifen (Cre-ER) inducible systems. We present a detailed analysis of their mechanisms, performance characteristics, and experimental validation protocols to aid in the selection of the most appropriate model for your research needs.
Introduction to Inducible Systems
Inducible gene expression systems are powerful tools that allow for temporal and spatial control of gene activation or inactivation. This level of control is crucial for studying gene function, validating drug targets, and developing novel therapeutic strategies. The ideal inducible system exhibits high induction levels, low basal expression (leakiness), rapid and reversible switching, dose-dependent response, and minimal off-target effects. This guide focuses on the validation of the this compound-inducible animal model and its comparison with the well-established Tet-On/Tet-Off and Cre-ER systems.
Mechanism of Action
This compound-Inducible System (RheoSwitch Therapeutic System®)
The this compound system, commercially known as the RheoSwitch Therapeutic System®, utilizes a synthetic ecdysone analog, this compound, as the inducer. The system consists of two fusion proteins: one containing the DNA-binding domain of the yeast GAL4 protein fused to a mutant ecdysone receptor (EcR), and the other containing the activation domain of the viral protein VP16 fused to the Retinoid X Receptor (RXR). In the absence of this compound, these two proteins do not interact. Upon administration, this compound binds to the EcR fusion protein, inducing a conformational change that promotes its heterodimerization with the RXR fusion protein. This complex then binds to a GAL4 upstream activation sequence (UAS) in a synthetic promoter, driving the expression of the target gene.[1]
Figure 1: this compound-Inducible System Signaling Pathway.
Tetracycline-Inducible Systems (Tet-On/Tet-Off)
The tetracycline (Tet) inducible systems are the most widely used for regulating gene expression. They exist in two forms: Tet-Off and Tet-On.
-
Tet-Off System: The tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the target gene, driving its expression. In the presence of tetracycline or its analog doxycycline (Dox), tTA undergoes a conformational change and dissociates from the TRE, turning off gene expression.[2][3]
-
Tet-On System: This system uses a reverse tTA (rtTA) that binds to the TRE and activates transcription only in the presence of Dox.[2][3] This is often preferred for in vivo studies as it allows for gene activation at a desired time point.
Figure 2: Tetracycline (Tet-On) Inducible System.
Tamoxifen-Inducible System (Cre-ER)
The tamoxifen-inducible system is a powerful tool for conditional gene knockout or activation. It utilizes a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ER). This Cre-ER fusion protein is sequestered in the cytoplasm. Upon administration of tamoxifen or its active metabolite 4-hydroxytamoxifen (4-OHT), the ligand binds to the ER domain, causing a conformational change that allows the Cre-ER protein to translocate to the nucleus. In the nucleus, Cre recombinase recognizes specific 34-bp sequences called loxP sites and mediates recombination between them, leading to excision, inversion, or translocation of the flanked DNA segment.
Figure 3: Tamoxifen-Inducible Cre-ER System.
Performance Comparison
The following tables summarize the performance characteristics of the this compound, Tetracycline (Tet-On), and Tamoxifen (Cre-ER) inducible systems based on available literature. It is important to note that direct head-to-head comparisons in the same experimental model are limited, and performance can vary depending on the specific construct, target gene, and animal model used.
| Feature | This compound (RheoSwitch) | Tetracycline (Tet-On) | Tamoxifen (Cre-ER) |
| Inducer | This compound (synthetic ecdysone analog) | Doxycycline (tetracycline analog) | Tamoxifen / 4-hydroxytamoxifen |
| Reversibility | Yes | Yes | No (DNA recombination is permanent) |
| Dose-Dependent Control | Yes | Yes | Limited (recombination is often all-or-none at the cellular level) |
| Induction Kinetics | Rapid induction observed | Rapid, with maximal expression within hours to days | Dependent on tamoxifen metabolism and Cre efficiency |
| Leakiness (Basal Expression) | Reported to be low | Can be a concern, but newer "tight" systems show improvement | Generally low, but can occur |
| Specificity | High, due to the synthetic nature of the receptor and ligand | Generally high, but off-target effects of doxycycline on mitochondria and microbiome have been reported | High specificity for loxP sites, but off-target effects of tamoxifen have been noted |
| Toxicity of Inducer | Generally well-tolerated at effective doses | Potential for mitochondrial toxicity and disruption of gut microbiota with long-term use | Can have estrogenic effects and may be toxic at high doses or during pregnancy |
Table 1: General Performance Comparison of Inducible Systems
| Parameter | This compound (RheoSwitch) | Tetracycline (Tet-On) | Tamoxifen (Cre-ER) |
| Fold Induction | Dose-dependent increases in mRNA and protein have been demonstrated | Can range from 20- to 500-fold depending on the system and cell type | Not typically measured as fold-induction of a gene product, but rather as recombination efficiency. |
| Inducer Half-life (in vivo) | ~2.5-5.5 hours for this compound in humans | ~18-22 hours for Doxycycline | Variable, dependent on metabolism to 4-OHT |
| Typical In vivo Dose | 10-30 mg/m²/day (in mice for IL-12 induction) | Varies widely (e.g., 1-2 mg/ml in drinking water) | Varies (e.g., 75-100 mg/kg via oral gavage or IP injection) |
Table 2: Quantitative Performance Metrics (Data compiled from various studies)
Experimental Protocols
Validation of a this compound-Inducible Animal Model
This protocol outlines a general workflow for the validation of a newly generated this compound-inducible animal model expressing a reporter gene (e.g., Luciferase).
Figure 4: Experimental Workflow for this compound Model Validation.
1. Genotyping:
-
Objective: Confirm the stable integration of the RheoSwitch components and the target gene cassette into the animal's genome.
-
Method:
-
Extract genomic DNA from tail biopsies or ear punches.
-
Perform PCR using primers specific for the different components of the integrated cassette (e.g., GAL4-EcR, VP16-RXR, and the target gene).
-
Analyze PCR products by gel electrophoresis.
-
2. Baseline Expression (Leakiness) Assessment:
-
Objective: Quantify the basal expression of the target gene in the absence of this compound.
-
Method:
-
Use a cohort of uninduced transgenic animals.
-
If using a reporter like luciferase, perform in vivo bioluminescence imaging.
-
Alternatively, sacrifice animals and collect tissues of interest.
-
Quantify target gene mRNA levels by qRT-PCR and protein levels by Western blot or ELISA.
-
3. Dose-Response and Induction Kinetics:
-
Objective: Determine the relationship between the dose of this compound and the level of gene expression, and the time course of induction.
-
Method:
-
Divide transgenic animals into groups and administer different doses of this compound (e.g., via oral gavage or formulated in the feed).
-
For kinetics, administer a single optimal dose and image or collect tissues at various time points (e.g., 2, 4, 8, 24, 48 hours) post-induction.
-
Quantify reporter gene expression at each dose and time point using appropriate methods (in vivo imaging, qRT-PCR, Western blot).
-
4. Reversibility Assessment:
-
Objective: Determine if the gene expression returns to baseline after withdrawal of this compound.
-
Method:
-
Induce a cohort of animals with an optimal dose of this compound for a set period to achieve peak expression.
-
Withdraw the inducer.
-
Monitor gene expression at various time points after withdrawal (e.g., 1, 2, 4, 7 days) using in vivo imaging or tissue analysis.
-
5. Specificity of Expression:
-
Objective: If a tissue-specific promoter is used to drive the RheoSwitch components, confirm that target gene expression is restricted to the intended tissues.
-
Method:
-
Induce transgenic animals with this compound.
-
Harvest a comprehensive panel of tissues.
-
Analyze target gene expression in each tissue by qRT-PCR, Western blot, or immunohistochemistry.
-
6. Toxicity Assessment:
-
Objective: Evaluate any potential adverse effects of long-term this compound administration.
-
Method:
-
Treat a cohort of wild-type and transgenic animals with a high dose of this compound for an extended period (e.g., several weeks).
-
Monitor animal health, body weight, and behavior.
-
At the end of the treatment period, perform a complete blood count, serum chemistry analysis, and histopathological examination of major organs.
-
Conclusion
The this compound-inducible system presents a viable and attractive option for researchers requiring tight, reversible, and dose-dependent control of gene expression in vivo. Its primary advantages lie in its reversibility, which is a key limitation of the Cre-ER system, and its potentially lower off-target effects compared to doxycycline. However, the tetracycline and tamoxifen systems are more established, with a wider range of available transgenic lines and a more extensive body of literature supporting their use.
The choice of an inducible system should be guided by the specific requirements of the experiment. For studies requiring irreversible genetic modification in a specific cell lineage at a particular time, the Cre-ER system is unparalleled. For applications demanding reversible and tunable gene expression, both the Tet-On and this compound systems are strong candidates. The potential for off-target effects of doxycycline may favor the this compound system in long-term studies or in research focused on metabolism or the microbiome. Ultimately, thorough validation of any chosen inducible model, following protocols similar to the one outlined here, is critical to ensure the reliability and reproducibility of experimental findings.
References
Veledimex: A Comparative Analysis of Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Veledimex's interaction with its target receptor versus other nuclear receptors, supported by an understanding of its unique mechanism of action. The information is based on publicly available data regarding this compound and the principles of the gene therapy system it activates.
This compound is a small molecule activator ligand designed to regulate the expression of therapeutic genes through the RheoSwitch Therapeutic System® (RTS). Its primary mechanism does not involve direct interaction with endogenous human nuclear receptors. Instead, it acts as a specific activator for an engineered insect ecdysone receptor (EcR) that forms a key component of the RTS gene switch. This inherent design principle suggests a high degree of selectivity for its target, with minimal expected cross-reactivity with other nuclear receptors.
Mechanism of Action: The RheoSwitch Therapeutic System®
The RheoSwitch Therapeutic System® is a synthetic, inducible gene expression system. This compound, an ecdysone analog, functions as the activator ligand for this system. The core components of the RTS are two engineered fusion proteins:
-
A ligand-inducible transcription factor: This protein contains the ligand-binding domain of a mutant insect ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain.
-
A co-activation partner: This protein consists of a chimeric retinoid X receptor (RXR) fused to the VP16 activation domain.
In the presence of this compound, the two fusion proteins heterodimerize, forming a functional transcription factor complex. This complex then binds to a specific promoter sequence, driving the expression of a target therapeutic gene, such as Interleukin-12 (IL-12), in cancer immunotherapy applications. The use of an insect-derived receptor and its synthetic ligand in mammalian cells is predicated on the principle of orthogonality, minimizing interference with endogenous signaling pathways.
Figure 1: this compound Signaling Pathway within the RheoSwitch Therapeutic System®.
Comparative Selectivity of this compound
Direct experimental data from a broad panel screening of this compound against human nuclear receptors is not publicly available. However, the selectivity of the system is a key design feature. Ecdysone-based gene switches are utilized in mammalian systems precisely because the ecdysone receptor and its ligands are foreign, thus reducing the likelihood of off-target effects mediated by endogenous nuclear receptors.
The table below provides a conceptual comparison based on the known mechanism of action.
| Receptor Type | This compound Interaction | Rationale |
| Engineered Ecdysone Receptor (EcR) in RTS | High-affinity binding and activation | This compound is a synthetic analog of ecdysone, the natural ligand for EcR, and is specifically designed to activate the modified EcR component of the RheoSwitch system. |
| Endogenous Human Nuclear Receptors (e.g., ER, AR, GR, PR, TR, RXRs, etc.) | Negligible to no interaction expected | Ecdysone receptors are arthropod-specific nuclear receptors. There is a low sequence homology between the ligand-binding domains of EcR and human nuclear receptors, making specific binding of an ecdysone analog unlikely. Non-steroidal ecdysone agonists have been shown to be harmless to vertebrates, supporting their selectivity. |
Experimental Protocols for Assessing Nuclear Receptor Cross-Reactivity
While specific data for this compound is unavailable, the following standard experimental protocols are used to determine the cross-reactivity of a compound against a panel of nuclear receptors.
Ligand Binding Assays
-
Objective: To determine the binding affinity (Kd) of a test compound to a specific nuclear receptor.
-
Methodology:
-
A radiolabeled or fluorescently labeled known ligand for the nuclear receptor of interest is incubated with the purified ligand-binding domain (LBD) of the receptor.
-
The test compound (this compound) is added in increasing concentrations to compete with the labeled ligand for binding to the LBD.
-
The displacement of the labeled ligand is measured, and the concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined.
-
The IC50 value is then used to calculate the binding affinity (Kd).
-
This is repeated for a panel of different human nuclear receptor LBDs.
-
Cell-Based Transactivation Assays
-
Objective: To measure the functional activation or inhibition of a nuclear receptor by a test compound in a cellular context.
-
Methodology:
-
Host cells (e.g., HEK293, CHO) are co-transfected with two plasmids:
-
An expression vector for the full-length nuclear receptor of interest.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for that specific nuclear receptor.
-
-
The transfected cells are treated with the test compound (this compound) at various concentrations.
-
The expression of the reporter gene is quantified by measuring luminescence or colorimetric changes.
-
An increase in reporter gene expression indicates agonistic activity, while a decrease (in the presence of a known agonist) indicates antagonistic activity.
-
The effective concentration for 50% activation (EC50) or inhibition (IC50) is determined.
-
The assay is performed for a panel of different nuclear receptors.
-
Confirming the Specificity of Veledimex-Induced Gene Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Veledimex-induced gene activation system, primarily utilized in the RheoSwitch Therapeutic System® (RTS®), with other commonly used inducible systems. The focus is on the specificity of gene activation, a critical parameter for therapeutic applications and precise research models. This document summarizes available quantitative data, details key experimental protocols for assessing specificity, and provides visual representations of the underlying mechanisms and workflows.
Executive Summary
This compound, an orally bioavailable activator ligand, in conjunction with the RheoSwitch Therapeutic System®, offers a highly specific and titratable method for inducing gene expression. The system's core advantage lies in its low basal expression levels, or "leakiness," a significant factor in minimizing off-target effects and potential toxicity. This guide presents a comparative analysis with the widely used tetracycline-inducible (Tet-On) system, highlighting the performance metrics relevant to researchers and drug developers.
Data Presentation: Comparative Analysis of Inducible Systems
The specificity of an inducible gene expression system is primarily determined by its level of unregulated expression in the "off" state (leakiness) and its potential to activate genes other than the intended target (off-target activation).
| Feature | This compound / RheoSwitch® (Ecdysone-Inducible) | Tetracycline-Inducible (Tet-On) System |
| Inducer Molecule | This compound (an ecdysone analog) | Doxycycline (a tetracycline analog) |
| Basal Expression (Leakiness) | Ranked as having lower basal expression compared to Tet-On and Tet-Off systems in comparative studies.[1] | Generally higher basal expression, though newer generations (e.g., Tet-On 3G) have significantly reduced leakiness. |
| Specificity of Inducer | This compound is an analog of an insect molting hormone, ecdysone, for which there is no mammalian homolog of its receptor, suggesting high specificity. | Doxycycline can have off-target effects on cellular processes, including mitochondrial function and gene expression, independent of the Tet system. |
| In Vivo Applicability | This compound has been used in clinical trials, demonstrating its oral bioavailability and controlled induction of a therapeutic gene (IL-12) in humans. | Doxycycline is a widely used antibiotic, which can have implications for long-term in vivo studies due to its effects on microbiota and potential for antibiotic resistance. |
Experimental Protocols
To quantitatively assess the specificity of this compound-induced gene activation, two key experiments are recommended: a Dual-Luciferase Reporter Assay to measure on-target and basal expression, and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to identify genome-wide binding of the activator complex.
Dual-Luciferase Reporter Assay for Quantifying Specificity
This assay quantifies the induction of a target gene and assesses the level of leakiness.
a. Cell Line Preparation:
-
Stably transfect the host cell line with two constructs:
-
A vector expressing the two fusion proteins of the RheoSwitch® system: Gal4-EcR and VP16-RXR.
-
A reporter vector containing the firefly luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
-
As a control for non-specific effects of this compound, a separate cell line should be transfected with a reporter vector lacking the UAS.
-
For normalization of transfection efficiency and cell viability, co-transfect a third plasmid constitutively expressing Renilla luciferase.
b. Experimental Procedure:
-
Seed the stably transfected cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control. Doses used in clinical trials, such as 20 mg, can be used to estimate physiologically relevant in vitro concentrations.
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
On-target activation: Calculate the fold induction by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.
-
Leakiness: The normalized luciferase activity in the vehicle-treated cells represents the basal expression level.
-
Specificity: Compare the induction in the target cell line (with UAS) to the cell line lacking the UAS to confirm that activation is dependent on the RheoSwitch® system.
ChIP-seq for Genome-Wide Binding Analysis
This technique identifies the genomic locations where the this compound-activated transcription factor complex binds, revealing potential off-target gene regulation.
a. Cell Treatment and Crosslinking:
-
Culture cells containing the RheoSwitch® components.
-
Treat one group of cells with an effective concentration of this compound (determined from the luciferase assay) and another with a vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
b. Chromatin Immunoprecipitation:
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitate the transcription factor complex using an antibody against the Gal4 DNA-binding domain.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
c. Sequencing and Data Analysis:
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Align the sequence reads to the reference genome.
-
Use a peak-calling algorithm to identify regions of significant enrichment in the this compound-treated sample compared to the control.
-
Annotate the peaks to identify their proximity to gene promoters and regulatory elements.
-
Perform motif analysis on the peak regions to confirm the presence of the Gal4 UAS. The presence of peaks lacking a UAS may indicate off-target binding.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Gene Activation
Caption: this compound-induced gene activation pathway.
Experimental Workflow for Assessing Specificity
Caption: Workflow for confirming gene activation specificity.
References
Evaluating the Long-Term Stability of Veledimex-Induced Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of inducible gene expression systems, long-term stability is a critical parameter for therapeutic efficacy and experimental reproducibility. This guide provides an objective comparison of the long-term stability of Veledimex-induced expression with other widely used alternatives, supported by available experimental data.
Overview of Inducible Gene Expression Systems
Inducible gene expression systems are powerful tools that allow for the controlled expression of a gene of interest. This temporal control is crucial for studying gene function, developing gene therapies, and producing biologics. The stability of these systems, particularly their ability to maintain inducibility and expression levels over extended periods and through repeated induction cycles, is a key consideration. This guide focuses on a comparative analysis of three prominent systems:
-
This compound/RheoSwitch® Therapeutic System: A small molecule-inducible system where the oral activator this compound triggers a conformational change in the RheoSwitch® proteins, leading to gene expression. This system is currently utilized in clinical trials for cancer immunotherapy, controlling the expression of Interleukin-12 (IL-12).
-
Tetracycline-Inducible (Tet-On/Tet-Off) Systems: These are the most widely used inducible systems in research. Gene expression is controlled by the presence (Tet-On) or absence (Tet-Off) of tetracycline or its derivative, doxycycline (Dox).
-
Lentiviral Vector-Based Systems: These systems utilize lentiviruses to integrate a gene of interest, often under the control of an inducible promoter (such as a Tet-responsive element), into the host cell genome, offering the potential for long-term and stable expression.
Comparative Analysis of Long-Term Expression Stability
Direct, long-term comparative studies with quantitative data for the this compound/RheoSwitch® system are limited in publicly available literature. However, based on preclinical and clinical data for each system, we can compile a comparative overview.
Table 1: Quantitative Comparison of Long-Term Expression Stability
| Feature | This compound/RheoSwitch® System (Adenoviral Vector) | Tetracycline-Inducible (Tet-On/Tet-Off) Systems | Lentiviral Vector-Based Inducible Systems |
| Duration of Expression | Reverts to baseline upon withdrawal of this compound[1]. Long-term stability with repeated induction cycles is not extensively documented in public literature. | Can be stable for several months in vivo, but gradual silencing has been reported in some studies[2][3]. | Can be stable for months to years in vivo due to genomic integration[4][5]. |
| Consistency of Induction | Preclinical data suggests consistent re-induction, but long-term data over multiple cycles is lacking. | Variable; some studies report a decrease in inducibility over time with repeated inductions. | Generally stable, but can be influenced by the integration site and promoter methylation. |
| Basal Expression (Leakiness) | Reported to be very low in the absence of this compound. | Varies by system generation (e.g., Tet-On 3G has lower leakiness). | Can be low, but is dependent on the promoter and integration site. |
| Fold Induction | Dose-dependent induction observed in preclinical and clinical studies. | Can range from 20- to 500-fold depending on the cell type and vector. | High fold induction is achievable, often exceeding 1,000-fold. |
| In Vivo Half-life of Inducer | This compound steady state in plasma is reached after 5 daily doses with minimal accumulation. | Doxycycline has a half-life of 18-22 hours in humans. | Not applicable (inducer-dependent, often Doxycycline). |
Signaling Pathways and Experimental Workflows
This compound/RheoSwitch® Signaling Pathway
The this compound-inducible system is based on the RheoSwitch Therapeutic System®. This compound, the activator ligand, binds to a modified ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain. This complex then heterodimerizes with a fusion protein of RXR and an activation domain (VP16). The complete complex binds to a GAL4 upstream activation sequence (UAS) to drive the expression of the target gene.
Figure 1. this compound/RheoSwitch® signaling pathway.
Tetracycline-Inducible (Tet-On) Signaling Pathway
In the Tet-On system, the reverse tetracycline transactivator (rtTA) protein is constitutively expressed. In the presence of doxycycline, rtTA binds to the tetracycline-responsive element (TRE) in the promoter region of the target gene, activating its transcription.
Figure 2. Tetracycline-Inducible (Tet-On) signaling pathway.
Experimental Workflow for Evaluating Long-Term Stability
A generalized workflow for assessing the long-term stability of an inducible gene expression system in vivo is outlined below. This protocol can be adapted for different systems by modifying the inducer administration and the specific assays used to measure transgene expression.
Figure 3. Experimental workflow for long-term stability assessment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the long-term stability of inducible gene expression systems in vivo.
Long-Term In Vivo Induction and Monitoring
Objective: To assess the stability of transgene expression over multiple induction cycles in a murine model.
Materials:
-
Animal model with the integrated inducible system (e.g., Ad-RTS-IL-12, Tet-On-Luciferase, or Lentiviral-inducible GFP).
-
Inducer molecule (this compound, Doxycycline).
-
In vivo imaging system (e.g., IVIS for bioluminescence).
-
Reagents for ELISA, qPCR, or Western blotting.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the start of the experiment.
-
Baseline Measurement: Before the first induction, collect baseline samples (e.g., blood) and perform baseline imaging to determine any leakiness of the system.
-
Induction Cycle 1:
-
Administer the inducer molecule at the predetermined dose and schedule (e.g., daily oral gavage of this compound, or Doxycycline in drinking water).
-
At peak expression (determined from pilot studies), perform in vivo imaging and/or collect samples.
-
Continue inducer administration for the desired "On" period (e.g., 14 days).
-
-
Withdrawal Phase 1:
-
Cease administration of the inducer.
-
Monitor the decay of the reporter signal through imaging and/or periodic sampling until it returns to baseline.
-
-
Subsequent Induction Cycles:
-
Repeat steps 3 and 4 for multiple cycles over a long-term period (e.g., 3-6 months or longer).
-
-
Terminal Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest for ex vivo analysis.
Quantification of Transgene Expression
A. ELISA for Secreted Proteins (e.g., IL-12):
-
Sample Collection: Collect blood samples via a refined method such as tail incision at various time points during the on and off cycles. Process to obtain serum or plasma.
-
ELISA Protocol: Use a commercial ELISA kit specific for the transgene product (e.g., mouse or human IL-12). Follow the manufacturer's instructions to quantify the protein concentration in the samples.
-
Data Analysis: Plot the concentration of the secreted protein over time to visualize the induction and de-induction kinetics and compare the peak expression levels across different cycles.
B. RT-qPCR for mRNA Expression:
-
Tissue Collection and RNA Extraction: At the end of the study, or from periodic biopsies, collect target tissues. Homogenize the tissue and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the transgene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the transgene (e.g., using the ΔΔCt method) to compare expression levels between induced and non-induced states and across different time points.
C. In Vivo Bioluminescence Imaging (for Luciferase Reporter):
-
Substrate Administration: Inject the luciferase substrate (e.g., D-luciferin) intraperitoneally.
-
Imaging: Anesthetize the animal and place it in a light-tight imaging chamber. Acquire bioluminescent images using an in vivo imaging system.
-
Data Analysis: Quantify the photon flux from a defined region of interest (ROI) over the target tissue. Plot the signal intensity over time to monitor the dynamics of gene expression.
Discussion and Future Directions
The available data suggests that the this compound/RheoSwitch® system offers tight, inducible control over transgene expression, a critical feature for therapeutic applications where precise dosing is required. The expression of the therapeutic gene, IL-12, is dose-dependent on this compound and returns to baseline upon its withdrawal, minimizing off-target and long-term side effects. However, the long-term stability of this system, particularly its ability to be repeatedly activated over months or years without loss of inducibility or expression level, is not well-documented in publicly available literature.
In contrast, lentiviral-based systems offer the potential for very long-term, stable expression due to their integrating nature. This can be advantageous for chronic diseases requiring continuous expression. However, the randomness of integration can lead to variable expression levels and potential for insertional mutagenesis.
The Tet-On/Tet-Off systems have been the workhorse of inducible expression in research for many years. While they can provide long-term inducible expression, issues with leakiness and potential for silencing over time have been reported.
Future studies should focus on:
-
Direct, Head-to-Head Comparisons: Conducting long-term in vivo studies that directly compare the stability of the this compound/RheoSwitch® system with newer generation Tet-On systems and lentiviral-based inducible systems using the same reporter gene and animal model.
-
Longitudinal Monitoring with Repeated Induction: Performing studies with multiple cycles of inducer administration and withdrawal over extended periods (e.g., >6 months) to assess the durability and consistency of induction.
-
Immunogenicity Assessment: Evaluating the potential for an immune response against the components of the inducible systems themselves, which could impact long-term stability and safety.
References
- 1. Long-term ex vivo and in vivo monitoring of tumor progression by using dual luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo gene regulation using tetracycline-regulatable systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Episomal Persistence of Recombinant Adenoviral Vector Genomes during the Cell Cycle In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Imaging with Reporter Genes: Has Its Promise Been Delivered? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Inducible Promoters: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise control over gene expression, the choice of an inducible promoter system is a critical decision. This guide provides a side-by-side comparison of commonly used inducible promoter systems, supported by experimental data to inform your selection process.
Inducible gene expression systems are indispensable tools in modern biological research and drug development, offering the ability to turn genes on or off at will.[1][2][3] The performance of these systems, however, can vary significantly in terms of their induction strength, basal expression levels (leakiness), and response kinetics. Here, we compare several popular inducible promoter systems to provide a clear, data-driven overview of their respective strengths and weaknesses.
Quantitative Comparison of Inducible Promoter Systems
The following table summarizes the key performance characteristics of several widely used inducible promoter systems based on published comparative studies.[4] The data presented is a synthesis of results from studies utilizing reporter genes such as luciferase and green fluorescent protein (GFP) in mammalian cell lines.
| Promoter System | Inducer | Maximum Induction (fold) | Basal Expression (Leakiness) | Induction Rate |
| Tetracycline-On (Tet-On) | Doxycycline/Tetracycline | High (up to 1000-fold)[1] | High | Slow |
| Tetracycline-Off (Tet-Off) | Doxycycline/Tetracycline | High | Moderate | Moderate |
| Ecdysone-Inducible | Ecdysone/Ponasterone A | Moderate | Very Low | Fast |
| MMTV | Dexamethasone | Moderate | Low | Fast |
| Copper-Inducible | Copper Sulfate | High | Very Low | N/A |
| T7 | IPTG (with T7 Polymerase) | Low | Very Low | Moderate |
Note: Performance can be cell-type and context-dependent. The rankings (High, Moderate, Low, etc.) are based on a comparative analysis from the cited literature.
In-Depth Look at Key Inducible Systems
Tetracycline-Inducible Systems (Tet-On and Tet-Off)
The tetracycline-inducible systems are among the most widely used and well-characterized for regulating gene expression in mammalian cells. They exist in two primary configurations: Tet-Off and Tet-On.
-
Tet-Off System: In this system, gene expression is active in the absence of an inducer (tetracycline or its analog, doxycycline). The addition of the inducer turns gene expression off.
-
Tet-On System: Conversely, the Tet-On system is activated in the presence of doxycycline, making it a more commonly used "switch-on" system. The Tet-On system can achieve very high levels of gene expression, often comparable to strong constitutive promoters. However, it can also exhibit higher basal expression or "leakiness" in the uninduced state.
Recent advancements have led to the development of third-generation Tet systems (Tet-On 3G) with improved sensitivity to doxycycline and lower basal activity, achieving over 10,000-fold induction.
Ecdysone-Inducible System
The ecdysone-inducible system, derived from insects, offers an alternative with very low basal expression, making it suitable for studies involving toxic genes where leaky expression is a concern. This system is activated by the insect hormone ecdysone or its analog, ponasterone A. While it provides tight regulation, the maximal induced expression levels are generally lower than those achieved with the tetracycline system.
Copper-Inducible System
The copper-inducible system is another option known for its tight regulation and low leakiness. This system can be a cost-effective alternative, though the potential for cytotoxicity at higher copper concentrations should be considered and optimized for the specific cell type.
Experimental Protocols for Promoter Strength Comparison
A standardized approach is crucial for the accurate comparison of inducible promoter strength. The following outlines a general experimental workflow.
-
Vector Construction: The gene of interest (often a reporter like luciferase or GFP) is cloned into a plasmid under the control of the inducible promoter being tested. A separate vector expressing the necessary transactivator protein (e.g., rtTA for the Tet-On system) is also required.
-
Cell Line Transfection: The plasmid(s) are transfected into the chosen mammalian cell line. For stable expression, selection with an appropriate antibiotic is performed.
-
Induction: The transfected cells are treated with a range of inducer concentrations to determine the optimal dose for maximal expression. A non-induced control group is essential to measure basal expression.
-
Quantitative Analysis:
-
Luciferase Assay: If a luciferase reporter is used, cell lysates are collected, and luminescence is measured using a luminometer. The activity is typically normalized to the total protein concentration.
-
Flow Cytometry: For GFP reporters, the percentage of fluorescent cells and the mean fluorescence intensity are quantified using a flow cytometer.
-
-
Data Analysis: The fold induction is calculated by dividing the expression level in the induced state by the expression level in the uninduced (basal) state.
References
- 1. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Expression Plasmids with Inducible Promoter [bio.davidson.edu]
- 4. Comparative analysis of inducible expression systems in transient transfection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Veledimex: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Veledimex is an orally bioavailable small molecule activator ligand used in gene therapy research.[1][2] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, proper disposal procedures are crucial to maintain a safe laboratory environment and ensure regulatory compliance.[3] This guide provides a step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C27H38N2O3 | PubChem[1] |
| Molecular Weight | 438.60 g/mol | MedChemExpress[3] |
| CAS Number | 1093130-72-3 | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Storage Temperature | -20°C for 1 year | MedChemExpress |
Experimental Protocol: Standard Disposal Procedure
The disposal of this compound should always be conducted in accordance with prevailing country, federal, state, and local regulations. The following protocol outlines the general steps for the proper disposal of unused this compound and contaminated materials.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Absorbent, liquid-binding material (e.g., diatomite, universal binders)
-
70% Ethanol or other suitable disinfectant
-
Sealable, labeled waste container
-
Waste disposal bags
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE, including safety glasses, gloves, and a lab coat, is worn to avoid inhalation and contact with eyes and skin.
-
Unused Product: For the disposal of pure, unused this compound, it is recommended to consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of solid this compound down the drain.
-
Contaminated Labware: For the disposal of contaminated labware (e.g., pipette tips, tubes, flasks):
-
Decontaminate surfaces by scrubbing with alcohol.
-
Place all contaminated disposable items into a designated, clearly labeled waste bag.
-
-
Liquid Waste: For solutions containing this compound:
-
Absorb the solution with a finely-powdered liquid-binding material.
-
Treat the absorbent material as chemical waste.
-
-
Packaging: Dispose of contaminated packaging in accordance with local regulations.
-
Final Disposal: All waste materials containing this compound should be disposed of through your institution's hazardous waste program or a licensed chemical disposal contractor.
Accidental Spill Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust or aerosols.
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Absorb the Spill: For liquid spills, use an inert, absorbent material to soak up the this compound solution. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the Area: Clean the spill area thoroughly with alcohol.
-
Dispose of Waste: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container and dispose of it as chemical waste according to institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Veledimex
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of Veledimex. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or splashing.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat or gown | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary to prevent inhalation of dust or aerosols.[2] |
Operational Plan: Handling and Storage
This compound should be handled in a controlled environment to minimize exposure risk.
Engineering Controls
-
Ventilation: Ensure adequate ventilation in the work area.[2] All handling of this compound powder should be performed in a chemical fume hood or other appropriate exhaust ventilation.
-
Safety Stations: A readily accessible safety shower and eye wash station must be available in the laboratory.[2]
Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Reconstitution:
-
Conduct all weighing and reconstitution of solid this compound within a chemical fume hood to contain any dust.
-
Avoid the formation of dust and aerosols.[2]
-
If preparing solutions, add the solvent slowly and carefully to the solid to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use. The Safety Data Sheet recommends scrubbing with alcohol.
-
Remove and dispose of contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | 1 year |
| Short-term Shipping | Room Temperature | < 2 weeks |
Store this compound in a tightly sealed container in a dry, well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be considered chemical waste.
-
Containment:
-
Collect solid waste in a designated, sealed container clearly labeled as "Hazardous Chemical Waste."
-
Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
-
Disposal Route: Dispose of all this compound waste in accordance with prevailing country, federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders). Collect the absorbed material in a sealed container for disposal. Decontaminate the spill area with alcohol. |
Experimental Context and Workflow
Mechanism of Action
This compound is an oral activator ligand for the RheoSwitch Therapeutic System® (RTS®), a gene regulation system. It is used in combination with a gene therapy vector (e.g., Ad-RTS-hIL-12) to inducibly control the expression of human interleukin-12 (IL-12). IL-12 is a potent cytokine that stimulates an anti-tumor immune response by inducing the production of interferon-gamma (IFNγ) and activating T cells and natural killer (NK) cells.
Experimental Workflow: Handling Potent Compounds
The following diagram outlines a general workflow for safely handling potent compounds like this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
